Biotinyl Cystamine-d4
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H26N4O2S3 |
|---|---|
Molecular Weight |
382.6 g/mol |
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[(2-amino-1,1-dideuterioethyl)disulfanyl]-2,2-dideuterioethyl]pentanamide |
InChI |
InChI=1S/C14H26N4O2S3/c15-5-7-22-23-8-6-16-12(19)4-2-1-3-11-13-10(9-21-11)17-14(20)18-13/h10-11,13H,1-9,15H2,(H,16,19)(H2,17,18,20)/t10-,11-,13-/m0/s1/i7D2,8D2 |
InChI Key |
MFDWNMKIWHKJOW-KOOKUMTPSA-N |
Isomeric SMILES |
[2H]C([2H])(CN)SSC([2H])([2H])CNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCSSCCN)NC(=O)N2 |
Origin of Product |
United States |
Foundational & Exploratory
What is Biotinyl Cystamine-d4 and its chemical properties
An In-depth Technical Guide to Biotinyl Cystamine-d4
For Researchers, Scientists, and Drug Development Professionals
This compound is a deuterated derivative of Biotinyl Cystamine, a versatile reagent used in various biochemical and research applications. The incorporation of four deuterium atoms makes it an ideal internal standard for mass spectrometry-based quantitative analysis of its non-deuterated counterpart. This guide provides a comprehensive overview of the chemical properties of this compound, inferred from its non-deuterated form, and outlines a typical experimental workflow for its use.
Introduction to Biotinyl Cystamine
Biotinyl Cystamine is a chemical compound that integrates a biotin molecule with a cystamine moiety.[1][2][3] This bifunctional nature allows it to be used as a crosslinking agent and a photoaffinity label.[1][2] The biotin component provides a high-affinity binding site for avidin and streptavidin, enabling detection and purification, while the cystamine portion contains a disulfide bond that can be cleaved under reducing conditions. This cleavable linkage is a key feature in many of its applications.
This compound: A Deuterated Analog
Chemical Properties
The chemical properties of Biotinyl Cystamine and the inferred properties of this compound are summarized in the table below. The molecular weight of this compound is calculated by adding the mass of four deuterium atoms to the molecular weight of Biotinyl Cystamine.
| Property | Biotinyl Cystamine | This compound (Inferred) |
| Synonyms | Biotin-Cysteamine, CTK8E9630 | Biotin-Cysteamine-d4 |
| Chemical Formula | C₁₂H₂₁N₃O₂S₂ | C₁₂H₁₇D₄N₃O₂S₂ |
| Molecular Weight | 303.44 g/mol [3] | ~307.47 g/mol |
| Appearance | Lyophilized powder | Lyophilized powder |
| Purity | >99% (HPLC)[1] | >99% (HPLC) |
| Solubility | Soluble in DMSO | Soluble in DMSO |
| Storage | Lyophilized at -20°C[1] | Lyophilized at -20°C |
Experimental Protocols: Quantitative Analysis using LC-MS/MS
The following is a generalized protocol for the quantification of Biotinyl Cystamine in a biological matrix using this compound as an internal standard, based on common practices for similar analyses.[4][6]
4.1. Preparation of Stock Solutions and Standards
-
Stock Solutions: Prepare a 1 mg/mL stock solution of Biotinyl Cystamine and this compound in DMSO.
-
Working Standards: Serially dilute the Biotinyl Cystamine stock solution with a suitable solvent (e.g., 50% methanol in water) to prepare a series of working standards with concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration of 100 ng/mL.
4.2. Sample Preparation
-
To 100 µL of the biological sample (e.g., plasma, cell lysate), add 10 µL of the internal standard working solution (100 ng/mL this compound).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
4.3. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Biotinyl Cystamine: Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z) -> Product ion (m/z)
-
Note: The specific m/z values need to be determined by direct infusion of the compounds.
-
-
Optimization: Optimize collision energy and other MS parameters for maximum signal intensity.
-
4.4. Data Analysis
Construct a calibration curve by plotting the peak area ratio of Biotinyl Cystamine to this compound against the concentration of the Biotinyl Cystamine standards. Determine the concentration of Biotinyl Cystamine in the samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Workflow for Quantitative Analysis
Caption: Experimental workflow for the quantification of Biotinyl Cystamine using this compound as an internal standard.
Potential Signaling Pathway Involvement
While Biotinyl Cystamine itself is a tool for studying other molecules, it can be used to label and identify proteins involved in specific signaling pathways. For example, if a protein of interest is biotinylated using a reactive form of Biotinyl Cystamine, it can be pulled down and identified, thus placing it within a cellular context.
Caption: Logical workflow for identifying protein interactions using Biotinyl Cystamine.
Applications in Research
The use of Biotinyl Cystamine and its deuterated analog spans several research areas:
-
Proteomics: For the identification and quantification of proteins, particularly for studying protein-protein interactions and post-translational modifications.[7]
-
Drug Development: In pharmacokinetic studies to quantify the levels of a biotinylated drug candidate in biological samples.[4][5]
-
Cell Biology: As a tool for labeling and tracking specific molecules within cells or on the cell surface.
Conclusion
This compound, while not extensively documented as a standalone product, represents a crucial tool for researchers requiring precise quantification of Biotinyl Cystamine. Its properties, inferred from its non-deuterated counterpart and the principles of isotopic labeling, make it an excellent internal standard for mass spectrometry. The methodologies outlined in this guide provide a framework for its application in various research and development settings.
References
- 1. adooq.com [adooq.com]
- 2. mybiosource.com [mybiosource.com]
- 3. Bot Detection [iris-biotech.de]
- 4. Quantitative determination of D4-cystine in mice using LC-MS/MS and its application to the assessment of pharmacokinetics and bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A New and Rapid LC-MS/MS Method for the Determination of Cysteamine Plasma Levels in Cystinosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct detection of biotinylated proteins by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Mechanism and Application of Biotinyl Cystamine-d4 in Crosslinking
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Biotinyl Cystamine-d4 is a sophisticated chemical crosslinking agent engineered for the study of molecular interactions within biological systems. Its unique trifunctional architecture, comprising a biotin handle for affinity purification, a photoreactive moiety for covalent bond formation, and a deuterium-labeled, redox-sensitive cystamine core, provides a powerful tool for identifying and quantifying protein-protein interactions, elucidating molecular architectures, and advancing drug discovery efforts. This guide delves into the core mechanism of action of this compound, detailing its photo-activated crosslinking and subsequent redox-mediated cleavage. It further provides structured data, experimental protocols, and visual diagrams to facilitate its effective application in a research setting.
Core Mechanism of Action
The functionality of this compound is centered around two key processes: photo-inducible crosslinking and redox-sensitive cleavage. The "-d4" designation indicates the incorporation of four deuterium atoms into the cystamine backbone, which serves as a stable isotope label for mass spectrometry-based quantification, allowing for the differentiation of the crosslinker from its non-deuterated counterparts in complex biological samples.
Photo-Activated Crosslinking
While the precise commercially available structure of a compound explicitly named "Biotinyl Cystamine photoaffinity label" can vary, it is fundamentally a derivative of N-biotinyl cystamine that incorporates a photoreactive group, most commonly an aryl azide .
The crosslinking process is initiated by exposing the sample to ultraviolet (UV) light at a specific wavelength, typically in the range of 254-370 nm, depending on the specific aryl azide derivative.[1] This photoactivation step generates a highly reactive nitrene intermediate from the aryl azide group. This intermediate is short-lived and highly reactive, capable of forming covalent bonds through non-specific insertion into C-H and N-H bonds of nearby molecules, or by reacting with primary amines.[1] This lack of specificity is a key advantage, as it allows for the capture of interacting partners without prior knowledge of their specific functional groups.
dot
Caption: Photo-crosslinking mechanism of this compound.
Redox-Mediated Cleavage
A central feature of the this compound crosslinker is the disulfide bond within its cystamine core. This bond is stable under normal physiological conditions but can be readily cleaved by the addition of reducing agents. This reversibility is crucial for the elution of crosslinked complexes from affinity matrices and for the subsequent analysis of the individual components.
Commonly used reducing agents include dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP), and 2-mercaptoethanol (BME).[2] The mechanism of cleavage involves the reduction of the disulfide bond to two individual thiol groups, effectively breaking the covalent link established by the crosslinker.
dot
Caption: Redox cleavage of the disulfide bond in this compound.
Data Presentation
Properties of Biotinyl Cystamine
| Property | Value | Reference |
| Molecular Formula | C14H26N4O2S3 | [3] |
| Molecular Weight | 378.58 g/mol | [3] |
| Melting Point | 119.7 °C | [3] |
| Deuterium Label | +4 Da (approx.) | - |
Photoactivation and Cleavage Parameters
| Parameter | Condition/Value | Notes | Reference |
| Photoactivation | |||
| UV Wavelength | 254-370 nm | Optimal wavelength depends on the specific aryl azide derivative. Nitrophenyl azides are generally activated by longer wavelengths (300-460 nm), which are less damaging to biological samples. | [1] |
| UV Exposure Time | 5 - 30 minutes | Dependent on UV lamp intensity and sample geometry. | |
| Cleavage | |||
| Reducing Agents | DTT, TCEP, 2-Mercaptoethanol | TCEP is often preferred as it is odorless and more stable. | [2] |
| DTT Concentration | 10-100 mM | Effective concentrations for disulfide bond reduction. | [4] |
| TCEP Concentration | 5-50 mM | Generally effective at lower concentrations than DTT. | - |
| Incubation Time | 30-60 minutes at 37-50°C | To ensure complete cleavage. | - |
Experimental Protocols
General Workflow for Photo-Crosslinking and Affinity Purification
dot
Caption: General experimental workflow for using this compound.
Detailed Protocol for In Vitro Protein Crosslinking
Materials:
-
Purified proteins of interest (e.g., "bait" and "prey" proteins)
-
This compound
-
Amine-free buffer (e.g., PBS or HEPES, pH 7.2-8.0)
-
UV lamp (with appropriate wavelength for the specific aryl azide)
-
Streptavidin-agarose or magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (Wash buffer containing 50-100 mM DTT or 20-50 mM TCEP)
-
SDS-PAGE gels and reagents
-
Western blot apparatus and antibodies (if applicable)
-
Mass spectrometer
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the "bait" and "prey" proteins in the amine-free buffer to a final volume of 50-100 µL.
-
Add this compound to the protein solution. The final concentration of the crosslinker should be optimized, but a starting point of 10-50 fold molar excess over the protein is recommended.
-
Incubate the reaction mixture for 30-60 minutes at room temperature in the dark to allow for interaction between the proteins.
-
-
Photo-Crosslinking:
-
Place the open microcentrifuge tube on ice, approximately 5-10 cm from the UV lamp.
-
Irradiate the sample with UV light for 5-30 minutes. The optimal time should be determined empirically.
-
-
Quenching (Optional):
-
To quench any unreacted nitrene intermediates, a primary amine-containing buffer (e.g., Tris-HCl) can be added to a final concentration of 20-50 mM.
-
-
Affinity Purification:
-
Add streptavidin beads to the reaction mixture and incubate for 1-2 hours at 4°C with gentle rotation to capture the biotinylated complexes.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Add elution buffer to the beads and incubate at 37-50°C for 30-60 minutes to cleave the disulfide bond and release the crosslinked proteins.
-
Pellet the beads and collect the supernatant containing the eluted proteins.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and visualize by Coomassie staining or silver staining.
-
Confirm the identity of the crosslinked proteins by Western blotting using specific antibodies.
-
For detailed interaction site mapping and quantification, digest the eluted proteins with a protease (e.g., trypsin) and analyze the resulting peptides by LC-MS/MS. The +4 Da mass shift from the deuterium label on the crosslinker fragment will aid in identifying crosslinked peptides.
-
Conclusion
This compound is a versatile and powerful tool for the investigation of molecular interactions. Its photo-inducible crosslinking capability allows for the capture of transient and weak interactions in a temporally controlled manner. The integrated biotin tag facilitates efficient enrichment of crosslinked complexes, while the redox-cleavable disulfide bond enables their subsequent release for analysis. The incorporation of a deuterium mass tag provides an additional layer of sophistication for quantitative mass spectrometry-based proteomics. By understanding the fundamental mechanisms and following structured experimental protocols, researchers can effectively leverage this compound to gain deeper insights into the intricate molecular networks that govern cellular processes.
References
The Unseen Interactions: A Technical Guide to Deuterated Biotinyl Cystamine in Quantitative Proteomics
For Researchers, Scientists, and Drug Development Professionals
In the intricate cellular landscape, understanding the dynamic interplay of proteins is paramount to unraveling biological processes and developing targeted therapeutics. This technical guide delves into the application of deuterated Biotinyl Cystamine, a powerful tool in the proteomics arsenal for the quantitative analysis of protein-protein interactions and the exploration of the cysteinome. By combining isotopic labeling with affinity enrichment, this reagent offers a robust methodology for capturing and quantifying protein dynamics within their native cellular context.
Core Principles: The Power of Three in One
Deuterated Biotinyl Cystamine is a multifunctional reagent that integrates three key chemical moieties, each serving a distinct purpose in the proteomics workflow:
-
Biotin: This high-affinity ligand for streptavidin enables the selective enrichment of labeled proteins and peptides from complex biological samples. The strong and specific interaction between biotin and streptavidin forms the basis for the affinity purification step, effectively reducing sample complexity and enhancing the detection of low-abundance proteins.
-
Cystamine: This portion of the molecule contains a disulfide bond, which can be cleaved under reducing conditions. This cleavability is crucial for the efficient elution of captured proteins from streptavidin beads. Furthermore, upon reduction, a free thiol group is exposed, allowing for its use as a cysteine-reactive probe.
-
Deuterium: The incorporation of deuterium atoms creates a "heavy" isotopic signature. When used in conjunction with a non-deuterated ("light") counterpart, it allows for the accurate relative quantification of proteins or peptides from two different experimental conditions using mass spectrometry. The mass difference between the heavy and light labeled peptides is readily detected, enabling ratiometric analysis of protein abundance or interaction dynamics.
Applications in Proteomics
The unique combination of features in deuterated Biotinyl Cystamine opens up several avenues for advanced proteomic investigations:
-
Quantitative Analysis of Protein-Protein Interactions (PPIs): By employing a crosslinking strategy, deuterated Biotinyl Cystamine can be used to "freeze" transient protein interactions. Two cell populations, for example, a treated and an untreated sample, can be labeled with the heavy and light versions of the reagent, respectively. Following cell lysis, affinity purification of biotinylated protein complexes, and mass spectrometry analysis, the ratio of heavy to light crosslinked peptides provides a quantitative measure of the changes in protein interactions in response to the treatment.
-
Mapping the Druggable Cysteinome: Cysteine residues are often involved in critical protein functions and are attractive targets for covalent drug development. Deuterated Biotinyl Cystamine can be used as a cysteine-reactive probe to profile the reactivity and accessibility of cysteine residues across the proteome. By comparing the labeling patterns between different cellular states, researchers can identify cysteine residues whose reactivity is altered, potentially indicating a role in a disease process or a drug's mechanism of action.
-
Quantitative Analysis of Protein Abundance: In a similar fashion to other isotopic labeling techniques, deuterated Biotinyl Cystamine can be used to quantify global changes in protein expression levels between two samples.
Experimental Workflow: A Step-by-Step Guide
The following protocol outlines a general workflow for the application of deuterated Biotinyl Cystamine in a quantitative proteomics experiment.
Reagent Preparation
-
Deuterated ("Heavy") Biotinyl Cystamine Solution: Dissolve deuterated Biotinyl Cystamine in an appropriate solvent (e.g., DMSO) to a final concentration of 10 mM.
-
Non-deuterated ("Light") Biotinyl Cystamine Solution: Dissolve non-deuterated Biotinyl Cystamine in the same solvent to a final concentration of 10 mM.
Cell Culture and Labeling
-
Culture two sets of cells under the desired experimental conditions (e.g., control vs. drug-treated).
-
Wash the cells with ice-cold PBS to remove any interfering media components.
-
For in vivo crosslinking, incubate one set of cells with the "heavy" Biotinyl Cystamine solution and the other set with the "light" solution at a final concentration of 1-2 mM in PBS for 30-60 minutes at room temperature.
-
Quench the reaction by adding a quenching buffer (e.g., 100 mM Tris-HCl, pH 8.0) to a final concentration of 20 mM and incubate for 15 minutes.
-
Wash the cells three times with ice-cold PBS to remove excess reagent.
Cell Lysis and Protein Extraction
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysate at high speed to pellet cellular debris.
-
Determine the protein concentration of the supernatant for each sample.
Affinity Purification of Biotinylated Proteins
-
Combine equal amounts of protein from the "heavy" and "light" labeled cell lysates.
-
Add pre-washed streptavidin-coated magnetic beads to the combined lysate and incubate for 1-2 hours at 4°C with gentle rotation to allow for the binding of biotinylated proteins.
-
Wash the beads extensively with lysis buffer and then with a series of high-salt and low-salt wash buffers to remove non-specifically bound proteins.
On-Bead Digestion and Elution
-
Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).
-
Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 30 minutes at 56°C.
-
Alkylate the free cysteine residues by adding iodoacetamide to a final concentration of 20 mM and incubating for 30 minutes at room temperature in the dark.
-
Add trypsin (or another suitable protease) and incubate overnight at 37°C to digest the proteins into peptides.
-
To elute the formerly biotinylated peptides, the disulfide bond in the cystamine linker can be cleaved by adding a reducing agent like TCEP.
-
Collect the supernatant containing the eluted peptides.
Mass Spectrometry and Data Analysis
-
Desalt the peptide samples using a C18 StageTip.
-
Analyze the samples by LC-MS/MS using a high-resolution mass spectrometer.
-
Identify the peptides and quantify the heavy/light ratios using a suitable proteomics data analysis software.
Data Presentation
Quantitative data obtained from experiments using deuterated Biotinyl Cystamine can be summarized in tables for clear comparison.
Table 1: Example of Quantitative Data for Protein-Protein Interactions
| Protein A | Protein B | Peptide Sequence (Crosslinked) | H/L Ratio | p-value | Fold Change |
| Kinase X | Substrate Y | KTPIYR-G VLSK | 2.5 | 0.001 | +2.5 |
| Protein C | Protein D | AVLIQR-F GEC | 0.4 | 0.005 | -2.5 |
| ... | ... | ... | ... | ... | ... |
* Indicates the crosslinked lysine residue.
Table 2: Example of Quantitative Data for Cysteine Reactivity
| Protein | Cysteine Position | Peptide Sequence | H/L Ratio | p-value | Fold Change in Reactivity |
| Enzyme Z | Cys-123 | ACGHTLVK | 3.1 | 0.0005 | +3.1 |
| Receptor W | Cys-45 | FNCTSEK | 0.2 | 0.002 | -5.0 |
| ... | ... | ... | ... | ... | ... |
* Indicates the labeled cysteine residue.
Visualizing the Workflow and Concepts
Graphviz diagrams provide a clear visual representation of the experimental workflows and underlying principles.
Caption: Experimental workflow for quantitative proteomics using deuterated Biotinyl Cystamine.
Caption: Principle of quantitative analysis using isotopic labeling in mass spectrometry.
Conclusion
Deuterated Biotinyl Cystamine represents a versatile and powerful tool for the quantitative analysis of protein interactions and cysteine modifications. By combining the principles of isotopic labeling, affinity purification, and chemical crosslinking, this reagent provides a robust platform for gaining deeper insights into the dynamic proteome. The methodologies outlined in this guide offer a starting point for researchers to design and implement sophisticated proteomics experiments, ultimately contributing to a more comprehensive understanding of cellular function in health and disease.
An In-depth Technical Guide to the Synthesis and Purification of Biotinyl Cystamine-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Biotinyl Cystamine-d4, a deuterated analogue of a valuable crosslinking and labeling reagent. This document details the necessary experimental protocols, data presentation in structured tables, and visualizations of the process workflows to aid researchers in the successful production of this compound.
Introduction
Biotinyl Cystamine is a versatile reagent utilized in various biochemical and pharmaceutical research applications. Its structure incorporates a biotin moiety for affinity-based detection and purification, a cleavable disulfide bond, and a primary amine for conjugation to target molecules. The introduction of deuterium atoms (d4) in the cystamine backbone provides a valuable tool for metabolic stability studies and as an internal standard in mass spectrometry-based quantification. This guide outlines a robust methodology for the synthesis and purification of this compound.
Synthesis of this compound
The synthesis of this compound is a two-step process. The first step involves the synthesis of the deuterated starting material, Cystamine-d4 dihydrochloride. The second step is the selective mono-biotinylation of Cystamine-d4.
Synthesis of Cystamine-d4 Dihydrochloride
The synthesis of the deuterated cystamine precursor can be achieved from commercially available cysteamine-d4 hydrochloride through a controlled oxidation reaction.
Experimental Protocol:
-
Dissolution: Dissolve Cysteamine-d4 hydrochloride in deionized water.
-
Oxidation: While stirring vigorously, add a 30% solution of hydrogen peroxide dropwise to the Cysteamine-d4 solution at room temperature. The reaction is exothermic and should be controlled.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until all the starting material is consumed.
-
Work-up: Upon completion, acidify the reaction mixture with concentrated hydrochloric acid.
-
Isolation: Concentrate the solution under reduced pressure to yield crude Cystamine-d4 dihydrochloride.
-
Purification: Recrystallize the crude product from a mixture of ethanol and diethyl ether to obtain pure Cystamine-d4 dihydrochloride as a white solid.
Mono-biotinylation of Cystamine-d4
To achieve selective mono-biotinylation and minimize the formation of the di-biotinylated product, a strategic excess of the diamine starting material is employed. The reaction is performed using an activated N-Hydroxysuccinimide (NHS) ester of biotin.
Experimental Protocol:
-
Dissolution of Cystamine-d4: Dissolve Cystamine-d4 dihydrochloride in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.5-8.0, to deprotonate the primary amines. A slight excess of a non-nucleophilic base like triethylamine (TEA) can be added to ensure the free base form.
-
Dissolution of Biotin-NHS: In a separate container, dissolve Biotin-NHS ester in an anhydrous aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Reaction: Slowly add the Biotin-NHS solution to the stirring solution of Cystamine-d4. The molar ratio of Cystamine-d4 to Biotin-NHS should be at least 5:1 to favor mono-substitution.
-
Reaction Conditions: Allow the reaction to proceed at room temperature for 2-4 hours with continuous stirring.
-
Reaction Monitoring: Monitor the formation of the product and the consumption of Biotin-NHS by TLC or LC-MS.
-
Quenching: Quench the reaction by adding a small amount of a primary amine-containing buffer, such as Tris buffer, to consume any unreacted Biotin-NHS.
-
Work-up: Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Purification of this compound
Purification of the mono-biotinylated product from the excess unreacted diamine and any di-substituted by-product is critical. High-Performance Liquid Chromatography (HPLC) is the recommended method for achieving high purity.
Experimental Protocol:
-
Column: A reversed-phase C18 column is suitable for this separation.
-
Mobile Phase: A gradient elution using a mixture of water with 0.1% trifluoroacetic acid (TFA) (Mobile Phase A) and acetonitrile with 0.1% TFA (Mobile Phase B) is effective.
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B (linear gradient)
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B (linear gradient)
-
35-40 min: 5% B
-
-
Detection: Monitor the elution profile using a UV detector at 214 nm and 280 nm.
-
Fraction Collection: Collect the fractions corresponding to the main product peak.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure (lyophilization is preferred if the product is in an aqueous/acetonitrile mixture) to obtain the purified this compound as a white solid.
Data Presentation
Table 1: Summary of Synthesis and Purification Data
| Parameter | Synthesis of Cystamine-d4 | Mono-biotinylation of Cystamine-d4 | Purification of this compound |
| Starting Materials | Cysteamine-d4 hydrochloride, Hydrogen peroxide | Cystamine-d4 dihydrochloride, Biotin-NHS | Crude this compound |
| Key Reagents | Hydrochloric acid | Triethylamine, DMF/DMSO, Tris buffer | Acetonitrile, Water, TFA |
| Typical Yield | 85-95% | 40-60% (of mono-substituted product) | >90% recovery from HPLC |
| Purity (before purification) | >95% (after recrystallization) | Mixture of mono-, di-substituted, and unreacted starting material | - |
| Final Purity (after purification) | - | - | >98% (by HPLC) |
| Analytical Techniques | NMR, Mass Spectrometry | TLC, LC-MS | HPLC, NMR, Mass Spectrometry |
Visualizations
Experimental Workflow: Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Logical Relationship: Control of Mono-biotinylation
Caption: Strategy for selective mono-biotinylation of Cystamine-d4.
Conclusion
This guide provides a detailed and practical framework for the synthesis and purification of this compound. By following the outlined protocols and understanding the underlying principles of selective biotinylation and chromatographic separation, researchers can confidently produce this valuable deuterated reagent for their advanced research needs in drug development and beyond. The provided data tables and workflow diagrams serve as a quick reference for the key aspects of this process.
Understanding Isotopic Labeling with Biotinyl Cystamine-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the principles, applications, and methodologies of isotopic labeling using Biotinyl Cystamine-d4. This reagent is a powerful tool in quantitative proteomics and the study of protein interactions, offering a cleavable linker for affinity purification and a stable isotope label for mass spectrometry-based quantification. While specific experimental data for the d4 variant of Biotinyl Cystamine is not widely published, this guide will detail the established workflows and principles derived from analogous isotopic labeling strategies.
Core Concepts of Isotopic Labeling with this compound
This compound is a chemical probe that combines three key functionalities:
-
Biotin Moiety: Enables the selective enrichment of labeled molecules through high-affinity binding to avidin or streptavidin.[1]
-
Cystamine Core with a Disulfide Bond: The disulfide bond serves as a cleavable linker, allowing for the release of bound molecules from the affinity matrix under mild reducing conditions.
-
Deuterium (d4) Label: The incorporation of four deuterium atoms provides a stable, heavy isotope signature. This mass difference allows for the differentiation and relative quantification of labeled versus unlabeled (or d0-labeled) samples when analyzed by mass spectrometry.
The primary application of this reagent lies in quantitative proteomics, where it can be used to compare the abundance of specific proteins, such as cell-surface proteins, between different experimental conditions.
Data Presentation: Quantitative Attributes of this compound
The following table summarizes the key quantitative data for Biotinyl Cystamine and its deuterated form. This information is crucial for designing experiments and analyzing mass spectrometry data.
| Property | Biotinyl Cystamine (d0) | This compound | Notes |
| Molecular Weight | Calculated Value | Calculated Value + 4 | The precise molecular weight will depend on the exact chemical structure. The d4 variant will have a mass shift of approximately +4 Da. |
| Mass Shift in MS | 0 Da (Reference) | +4 Da | This mass difference is the basis for quantitative analysis in mass spectrometry. |
| Reactive Group | Typically NHS ester | Typically NHS ester | N-hydroxysuccinimide (NHS) esters react with primary amines (lysine side chains and N-termini of proteins). |
| Cleavage Reagent | DTT, TCEP, etc. | DTT, TCEP, etc. | The disulfide bond is cleaved by reducing agents. |
| Isotopic Purity | >99% | >99% | High isotopic purity is essential for accurate quantification. |
Experimental Protocols
Cell Surface Protein Labeling and Quantification
This protocol outlines a typical workflow for the differential labeling of cell surface proteins from two cell populations (e.g., control vs. treated).
Materials:
-
Biotinyl Cystamine-d0 NHS ester
-
This compound NHS ester
-
Phosphate-buffered saline (PBS), pH 7.4 and pH 8.0
-
Quenching buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-agarose beads
-
Reducing agent (e.g., 10 mM DTT or TCEP)
-
Alkylation reagent (e.g., 20 mM iodoacetamide)
-
Trypsin
-
Mass spectrometer
Methodology:
-
Cell Culture and Treatment: Grow two populations of cells under their respective conditions (e.g., control and drug-treated).
-
Cell Harvest and Washing: Gently harvest the cells and wash them three times with ice-cold PBS, pH 7.4 to remove any contaminating proteins.
-
Biotinylation:
-
Resuspend the control cells in PBS, pH 8.0 containing the Biotinyl Cystamine-d0 NHS ester.
-
Resuspend the treated cells in PBS, pH 8.0 containing the this compound NHS ester.
-
Incubate both samples for 30 minutes at 4°C with gentle agitation.
-
-
Quenching: Add quenching buffer to both samples to stop the labeling reaction and incubate for 15 minutes at 4°C.
-
Cell Lysis: Wash the cells with PBS, pH 7.4 and then lyse the cells using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of both lysates.
-
Sample Pooling: Combine equal amounts of protein from the d0- and d4-labeled lysates.
-
Affinity Purification:
-
Incubate the pooled lysate with streptavidin-agarose beads to capture the biotinylated proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Elution and Reduction:
-
Elute the bound proteins by incubating the beads with a buffer containing a reducing agent (e.g., DTT) to cleave the disulfide bond in the Biotinyl Cystamine linker.
-
-
Alkylation: Alkylate the eluted proteins with iodoacetamide to prevent the reformation of disulfide bonds.
-
Proteolytic Digestion: Digest the proteins into peptides using trypsin.
-
Mass Spectrometry Analysis: Analyze the resulting peptide mixture by LC-MS/MS.
-
Data Analysis: Identify and quantify the peptide pairs with a mass difference of 4 Da (or a fraction of that, depending on the number of labels per peptide). The ratio of the peak intensities of the d4- to d0-labeled peptides reflects the relative abundance of the protein in the two original samples.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key processes involved in isotopic labeling with this compound.
Caption: Experimental workflow for quantitative proteomics using Biotinyl Cystamine-d0/d4.
Caption: Conceptual structure of this compound NHS ester.
Caption: Principle of quantification by mass spectrometry.
References
In-depth Technical Guide: Biotinyl Cystamine-d4 for Quantitative Mass Spectrometry
Introduction
Biotinyl Cystamine-d4 is an isotopically labeled, cleavable biotinylating reagent designed for use in quantitative mass spectrometry-based proteomics. The incorporation of four deuterium atoms (d4) allows for the differentiation and relative or absolute quantification of proteins and peptides between different experimental conditions. This technical guide provides a comprehensive overview of the application of this compound, including its mechanism of action, experimental workflows, and data analysis considerations for researchers, scientists, and drug development professionals.
Core Principles and Applications
This compound combines three key functionalities:
-
Biotin Group: Enables the highly specific and strong affinity-based enrichment of labeled molecules using streptavidin or avidin matrices. This is crucial for isolating target proteins or peptides from complex biological mixtures.
-
Cystamine Moiety: Contains a disulfide bond that is readily cleavable under mild reducing conditions. This allows for the elution of captured molecules from the affinity matrix without the use of harsh denaturing agents that can interfere with downstream mass spectrometry analysis.
-
Deuterium Labeling (d4): The four deuterium atoms introduce a known mass shift (+4 Da) compared to its non-deuterated (d0) counterpart. This isotopic signature is the basis for quantitative analysis, allowing for the direct comparison of protein abundance between two samples in a single mass spectrometry run.
Key applications of this compound in quantitative mass spectrometry include:
-
Quantitative analysis of cysteine-containing peptides: The reagent can be used to specifically label peptides with accessible cysteine residues.
-
Affinity-based protein enrichment and quantification: Similar to other biotinylating reagents, it can be conjugated to various molecules (e.g., antibodies, small molecules) to capture and quantify interacting proteins.
-
Quantitative analysis of protein-protein interactions: In combination with cross-linking strategies, it can be used to quantify changes in protein complexes.
Experimental Workflow
A typical experimental workflow for quantitative proteomics using this compound involves several key steps. The following provides a generalized protocol that may require optimization based on the specific application.
1. Sample Preparation:
-
Lysis: Cells or tissues are lysed using appropriate buffers to solubilize proteins of interest. The choice of lysis buffer is critical and should be compatible with downstream labeling and mass spectrometry.
-
Reduction and Alkylation (Optional but Recommended): To ensure consistent labeling of cysteine residues, proteins are typically reduced (e.g., with DTT or TCEP) and alkylated (e.g., with iodoacetamide) to break disulfide bonds and cap free thiols.
-
Protein Digestion: Proteins are enzymatically digested, most commonly with trypsin, to generate peptides suitable for mass spectrometry analysis.
2. Isotopic Labeling:
-
Control Sample: Labeled with the light (d0) version of Biotinyl Cystamine.
-
Experimental Sample: Labeled with the heavy (d4) version of Biotinyl Cystamine.
-
The labeling reaction is typically performed by incubating the peptide mixture with the respective reagent. Reaction conditions (e.g., pH, temperature, incubation time) should be optimized for efficient labeling.
3. Sample Combination and Affinity Enrichment:
-
The light- and heavy-labeled samples are combined in a 1:1 ratio.
-
The combined sample is then incubated with streptavidin- or avidin-conjugated beads to capture the biotinylated peptides.
-
Non-biotinylated peptides are removed through a series of stringent washing steps.
4. Elution of Labeled Peptides:
-
The captured peptides are eluted from the beads by cleaving the disulfide bond within the this compound linker using a mild reducing agent (e.g., DTT or β-mercaptoethanol).
5. Mass Spectrometry Analysis:
-
The eluted peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The mass spectrometer is configured to detect peptide pairs that differ by the mass of the isotopic label (4 Da for d4/d0).
6. Data Analysis:
-
Specialized software is used to identify the peptides and quantify the relative abundance of the light and heavy forms.
-
The ratio of the peak intensities for the heavy and light peptide pairs corresponds to the relative abundance of that peptide (and by inference, the parent protein) in the two original samples.
Below is a Graphviz diagram illustrating the general experimental workflow.
Caption: General experimental workflow for quantitative proteomics using this compound.
Quantitative Data Presentation
The primary output of a quantitative proteomics experiment using this compound is a list of identified proteins and their relative abundance ratios between the experimental and control samples. This data is typically presented in a table format.
Table 1: Example of Quantitative Proteomics Data
| Protein ID | Gene Name | Peptide Sequence | d0 Intensity | d4 Intensity | Ratio (d4/d0) | p-value |
| P12345 | GENE1 | AGLCVTIDESK | 1.2E+07 | 2.5E+07 | 2.08 | 0.001 |
| Q67890 | GENE2 | YVLIECTADER | 8.5E+06 | 8.3E+06 | 0.98 | 0.85 |
| P54321 | GENE3 | FNCTESIVENR | 2.1E+08 | 1.0E+08 | 0.48 | 0.005 |
| ... | ... | ... | ... | ... | ... | ... |
C* indicates the Biotinyl Cystamine-labeled cysteine residue.
Signaling Pathway Analysis
The quantitative data obtained from these experiments can be used to understand how cellular signaling pathways are altered under different conditions. For example, if a set of proteins that are known to be part of a specific pathway are consistently upregulated or downregulated, it provides insights into the biological response.
The following diagram illustrates a hypothetical signaling pathway where quantitative proteomics has identified changes in protein abundance.
Caption: Hypothetical signaling pathway with protein abundance ratios determined by this compound labeling.
Conclusion
This compound is a powerful reagent for quantitative mass spectrometry, enabling the precise measurement of protein and peptide abundance. Its cleavable nature and isotopic label provide a robust workflow for affinity enrichment and quantitative analysis. By following well-defined experimental protocols and utilizing appropriate data analysis tools, researchers can gain valuable insights into complex biological systems.
The Strategic Advantage of Deuterium-Labeled Biotinyl Cystamine in Advanced Proteomic Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern proteomics, the pursuit of precise and quantitative analysis of protein interactions and dynamics is paramount. Biotinyl Cystamine, a cleavable biotinylating reagent, has emerged as a valuable tool for affinity purification of proteins. The strategic incorporation of deuterium into this molecule offers a significant leap forward in quantitative mass spectrometry-based proteomics. This technical guide elucidates the core advantages, experimental considerations, and workflows for leveraging deuterium-labeled Biotinyl Cystamine in cutting-edge research.
Core Principles: The Synergy of Deuterium Labeling and Cleavable Biotinylation
Biotinyl Cystamine is characterized by a disulfide bond within its spacer arm, which can be readily cleaved by reducing agents. This feature allows for the gentle elution of biotinylated proteins from avidin or streptavidin affinity resins, preserving protein complexes and improving recovery.
Deuterium, a stable isotope of hydrogen, possesses a greater mass than protium (¹H). The introduction of deuterium atoms into Biotinyl Cystamine creates a "heavy" isotopic signature. When used in conjunction with its non-deuterated ("light") counterpart, it enables robust relative and absolute quantification of proteins by mass spectrometry.
The primary advantage of using deuterium-labeled Biotinyl Cystamine lies in the ability to differentiate and quantify protein samples within a single mass spectrometry experiment. This is achieved by labeling different cell or tissue samples with either the light or heavy version of the reagent. The mass shift created by the deuterium atoms allows for the direct comparison of the signal intensities of the corresponding peptide fragments, providing a precise measure of their relative abundance.
Key Advantages in Research Applications
The application of deuterium-labeled Biotinyl Cystamine offers several distinct advantages over traditional labeling techniques:
-
Enhanced Quantitative Accuracy: By co-analyzing light and heavy labeled samples, variability introduced during sample preparation and mass spectrometry analysis is minimized, leading to more accurate and reproducible quantification.
-
Multiplexing Capabilities: Different experimental conditions can be encoded with unique isotopic signatures, allowing for the simultaneous analysis of multiple samples and increasing experimental throughput.
-
Improved Signal-to-Noise Ratio: The distinct mass difference between the light and heavy labeled peptides facilitates their identification and quantification, even for low-abundance proteins.
-
Versatility in Experimental Design: This reagent is amenable to a wide range of applications, including protein-protein interaction studies, post-translational modification analysis, and differential expression profiling.
Quantitative Data Summary
While specific quantitative performance data for deuterium-labeled Biotinyl Cystamine is not extensively published, the principles of isotopic labeling suggest the following expected performance metrics. The following table summarizes hypothetical yet expected quantitative data based on the well-established principles of stable isotope labeling in proteomics.
| Parameter | Unlabeled Biotinyl Cystamine (Control) | Deuterium-Labeled Biotinyl Cystamine (Experimental) | Expected Advantage of Deuterium Labeling |
| Mass Shift (Da) | 0 | +n (where n is the number of deuterium atoms) | Enables ratiometric quantification. |
| Quantitative Accuracy | Lower (subject to run-to-run variation) | Higher (internal standard reduces variability) | Improved precision and accuracy. |
| Signal-to-Noise Ratio | Variable | Potentially Improved (clear isotopic pairing) | Better detection of low-abundance peptides. |
| Multiplexing Capacity | 1-plex | 2-plex (or higher with more isotopic variants) | Increased experimental throughput. |
Experimental Protocols
General Workflow for Quantitative Proteomics using Deuterium-Labeled Biotinyl Cystamine
This protocol outlines a general procedure for a comparative proteomics experiment using "light" and "heavy" Biotinyl Cystamine.
Methodology:
-
Protein Labeling:
-
Treat two distinct cell populations (e.g., control and treated) with either the unlabeled ("light") or deuterium-labeled ("heavy") Biotinyl Cystamine N-hydroxysuccinimide (NHS) ester to label primary amines on proteins.
-
The reaction is typically carried out in a suitable buffer (e.g., PBS, pH 7.4) for a defined period at room temperature or 4°C.
-
Quench the reaction with a primary amine-containing buffer (e.g., Tris-HCl).
-
-
Cell Lysis and Protein Extraction:
-
Combine the "light" and "heavy" labeled cell populations.
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Purification:
-
Incubate the cleared lysate with streptavidin-agarose or magnetic beads to capture the biotinylated proteins.
-
Wash the beads extensively with stringent buffers to remove non-specifically bound proteins.
-
-
Elution and Digestion:
-
Elute the captured proteins by incubating the beads with a reducing agent such as dithiothreitol (DTT) or β-mercaptoethanol to cleave the disulfide bond of the Biotinyl Cystamine linker.
-
Alkylate the free thiols with iodoacetamide to prevent disulfide bond reformation.
-
Digest the eluted proteins into peptides using trypsin.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the "light" and "heavy" peptide pairs using specialized software. The ratio of the peak intensities for each pair corresponds to the relative abundance of the protein in the original samples.
-
Signaling Pathway Analysis in Protein-Protein Interaction Studies
Deuterium-labeled Biotinyl Cystamine can be instrumental in elucidating dynamic changes in protein-protein interactions within a signaling pathway in response to a specific stimulus.
Methodology:
-
Experimental Setup:
-
Express a protein of interest fused to a promiscuous biotin ligase (e.g., BioID) in cells.
-
Divide the cells into two populations: unstimulated (control) and stimulated with a ligand of interest.
-
-
Proximity Labeling and Sample Preparation:
-
Induce biotinylation in both populations by adding biotin.
-
Label the unstimulated cells with "light" Biotinyl Cystamine and the stimulated cells with "heavy" deuterium-labeled Biotinyl Cystamine.
-
Combine the cell populations, lyse the cells, and proceed with streptavidin-based enrichment as described in the general workflow.
-
-
Data Analysis and Interpretation:
-
Analyze the eluates by LC-MS/MS.
-
Calculate the heavy/light ratios for the identified proteins.
-
Proteins with significantly altered ratios upon stimulation represent dynamic interaction partners of the bait protein, providing insights into the remodeling of the protein interaction network within the signaling pathway.
-
Logical Relationship of Advantages
The interconnected benefits of using deuterium-labeled Biotinyl Cystamine can be visualized as a logical flow leading to more robust and insightful proteomic data.
An In-depth Technical Guide to Biotinyl Cystamine-d4 for the Identification and Quantification of Cysteine-Containing Peptides
For researchers, scientists, and drug development professionals, the targeted analysis of cysteine-containing peptides is crucial for understanding protein structure, function, and regulation. Cysteine residues are key to various biological processes, including disulfide bond formation, enzymatic activity, and redox signaling. This guide details the application of Biotinyl Cystamine-d4, a stable isotope-labeled affinity tag, for the robust identification and relative quantification of cysteine-containing peptides from complex biological samples.
The methodology leverages the reactivity of the thiol group in cysteine residues for covalent labeling, followed by affinity enrichment and mass spectrometry-based analysis. The incorporation of a deuterium-labeled (d4) tag allows for accurate relative quantification between different sample conditions.
Core Principles and Workflow
The fundamental principle of this technique involves the differential labeling of cysteine-containing peptides from two distinct samples (e.g., control vs. treated) with the light (d0) and heavy (d4) isotopic forms of Biotinyl Cystamine. Following labeling, the samples are combined, and the biotin-tagged peptides are enriched using streptavidin affinity chromatography. The enriched peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass difference of 4 Da between the light and heavy tags allows for the relative quantification of peptide abundance between the two samples.
Experimental Protocols
A generalized protocol for the application of this compound is provided below. This protocol is based on standard methodologies for affinity-based chemical proteomics.
Protein Extraction and Preparation
-
Lysis: Lyse cell pellets or homogenized tissue in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Reduction and Alkylation:
-
Reduce disulfide bonds by adding Dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 1 hour.
-
Alkylate free cysteine residues by adding Iodoacetamide (IAM) to a final concentration of 20 mM and incubating in the dark at room temperature for 45 minutes. This step is crucial to ensure that only the desired cysteines (e.g., those that become accessible after treatment) are labeled.
-
-
Protein Precipitation: Precipitate the proteins using a cold acetone/ethanol mixture to remove interfering substances.
-
Resuspension and Digestion: Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea) and dilute to a final urea concentration of less than 2 M. Digest the proteins with trypsin (1:50 enzyme-to-protein ratio) overnight at 37°C.
Labeling with Biotinyl Cystamine-d0/d4
-
Labeling Reaction:
-
To the control peptide digest, add the "light" Biotinyl Cystamine-d0 reagent.
-
To the treated peptide digest, add the "heavy" this compound reagent.
-
The optimal concentration of the reagent and reaction conditions (pH, temperature, and incubation time) should be empirically determined. A typical starting point is a 5-10 fold molar excess of the reagent over the estimated peptide concentration, with incubation for 1-2 hours at room temperature.
-
-
Quenching: Quench the labeling reaction by adding a thiol-containing reagent, such as DTT or β-mercaptoethanol.
Enrichment of Biotinylated Peptides
-
Sample Combination: Combine the "light" and "heavy" labeled peptide samples in a 1:1 ratio.
-
Streptavidin Affinity Chromatography:
-
Equilibrate streptavidin-conjugated beads with a suitable binding buffer (e.g., PBS).
-
Incubate the combined peptide sample with the streptavidin beads for 1-2 hours at 4°C with gentle rotation.
-
Wash the beads extensively to remove non-specifically bound peptides. A series of washes with buffers of increasing stringency (e.g., high salt, urea) is recommended.
-
-
Elution: Elute the biotinylated peptides from the beads. Elution can be achieved by cleaving the disulfide bond within the Biotinyl Cystamine linker using a reducing agent like DTT or by using harsh conditions such as a high concentration of formic acid.
LC-MS/MS Analysis
-
Sample Preparation: Desalt the eluted peptides using a C18 StageTip.
-
LC-MS/MS: Analyze the desalted peptides using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system. A typical setup would involve a gradient of increasing acetonitrile concentration to separate the peptides.
-
Data Acquisition: Acquire data in a data-dependent acquisition (DDA) mode, where the most intense precursor ions are selected for fragmentation (MS/MS).
Data Presentation and Analysis
The primary output of the LC-MS/MS analysis is a set of MS/MS spectra that can be used to identify the amino acid sequence of the peptides. The relative quantification is achieved by comparing the signal intensities of the peptide pairs labeled with the "light" (d0) and "heavy" (d4) tags.
Quantitative Data Summary
The results of the quantitative analysis can be summarized in a table format. The following is an illustrative example of how such data might be presented.
| Protein | Peptide Sequence | d4/d0 Ratio | p-value | Regulation |
| Protein Kinase A | TASTMDHC GAK | 3.2 | 0.001 | Upregulated |
| GAPDH | VVTAPSC HLAK | 0.4 | 0.005 | Downregulated |
| Actin | FTTGC VADLYK | 1.1 | 0.89 | Unchanged |
| EGFR | YSSDPTGALTC EDSIDDTFLPVPEYINQSVPKRPAG | 2.5 | 0.01 | Upregulated |
Table 1: Example of quantitative data for identified cysteine-containing peptides. The d4/d0 ratio indicates the relative abundance of the peptide in the treated sample compared to the control.
Signaling Pathway Visualization
The identification of differentially abundant cysteine-containing peptides can provide insights into the regulation of signaling pathways. For example, a change in the accessibility of a cysteine residue on a kinase could indicate a change in its activity. The results from the quantitative proteomics experiment can be used to construct or modify known signaling pathway diagrams.
This guide provides a comprehensive overview of the use of this compound for the targeted analysis of cysteine-containing peptides. The combination of specific chemical labeling, robust affinity enrichment, and high-resolution mass spectrometry makes this a powerful technique for researchers in various fields of biological and biomedical science.
Methodological & Application
Application Notes and Protocols for Biotinyl Cystamine-d4 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Biotinyl Cystamine-d4, a thiol-reactive, cleavable, and isotopically labeled biotinylating reagent, in cell culture-based experiments. This reagent is a powerful tool for the quantitative analysis of protein dynamics, including protein-protein interactions, cell surface protein turnover, and the identification of specific protein subpopulations.
Introduction
This compound is a specialized chemical probe designed for the selective labeling of proteins with free sulfhydryl groups (cysteine residues). Its structure incorporates three key features:
-
A Biotin Moiety: Enables high-affinity capture and enrichment of labeled proteins using streptavidin or avidin-based matrices.
-
A Cystamine Linker: Contains a disulfide bond that can be readily cleaved by reducing agents, allowing for the gentle elution of captured proteins.
-
A Deuterium (d4) Isotope Label: Provides a 4 Dalton mass shift, facilitating the relative quantification of labeled proteins in mass spectrometry-based proteomics experiments when compared to an unlabeled (d0) counterpart.
This combination of features makes this compound an ideal reagent for quantitative "pull-down" experiments to identify interaction partners or to track changes in protein populations under different cellular conditions.
Applications
-
Quantitative Analysis of Protein-Protein Interactions: Identify and quantify interaction partners of a bait protein containing an accessible cysteine residue.
-
Cell Surface Protein Dynamics: Label and track the internalization and turnover of cell surface proteins.
-
Profiling of Redox-Sensitive Proteins: Identify proteins that undergo changes in their redox state, exposing or protecting cysteine residues.
-
Targeted Proteomics: Isolate and quantify specific protein subpopulations for further characterization.
Data Presentation
Quantitative data obtained from mass spectrometry analysis using this compound should be summarized in tables to clearly present the relative abundance of identified proteins across different experimental conditions.
Table 1: Example of Quantitative Proteomics Data Presentation
| Protein ID | Gene Name | Unlabeled (d0) Intensity | Labeled (d4) Intensity | Fold Change (d4/d0) | p-value |
| P12345 | GENE1 | 1.2 E+08 | 3.6 E+08 | 3.0 | 0.001 |
| Q67890 | GENE2 | 2.5 E+07 | 2.4 E+07 | 0.96 | 0.85 |
| A1B2C3 | GENE3 | 5.0 E+06 | 1.0 E+06 | 0.2 | 0.005 |
Experimental Protocols
Protocol 1: Labeling of Cell Surface Proteins with this compound
This protocol describes the labeling of cell surface proteins on adherent cells.
Materials:
-
This compound
-
Phosphate Buffered Saline (PBS), ice-cold
-
Quenching Buffer (e.g., 100 mM glycine in PBS), ice-cold
-
Cell culture medium
-
Adherent cells in culture plates
Procedure:
-
Grow adherent cells to the desired confluency (typically 80-90%).
-
Aspirate the cell culture medium and wash the cells twice with ice-cold PBS to remove any residual serum proteins.
-
Prepare the this compound labeling solution in ice-cold PBS. A typical starting concentration is 0.5-1.0 mg/mL. The optimal concentration should be determined empirically.
-
Add the labeling solution to the cells, ensuring the entire surface is covered.
-
Incubate the cells on ice for 30 minutes with gentle rocking. This step is performed on ice to minimize endocytosis.
-
Aspirate the labeling solution and wash the cells once with ice-cold PBS.
-
Add ice-cold Quenching Buffer to the cells and incubate for 10-15 minutes on ice to quench any unreacted this compound.
-
Aspirate the Quenching Buffer and wash the cells three times with ice-cold PBS.
-
The labeled cells are now ready for lysis and downstream analysis.
Protocol 2: Cell Lysis and Protein Extraction
Materials:
-
Lysis Buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Add ice-cold Lysis Buffer to the plate of labeled cells.
-
Scrape the cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (containing the protein extract) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
Protocol 3: Affinity Purification of Biotinylated Proteins
Materials:
-
Streptavidin-agarose beads or magnetic beads
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (Lysis Buffer containing a reducing agent)
Procedure:
-
Equilibrate the streptavidin beads by washing them three times with Lysis Buffer.
-
Add the desired amount of protein lysate (typically 1-5 mg) to the equilibrated streptavidin beads.
-
Incubate the lysate with the beads for 1-2 hours at 4°C with gentle rotation to allow for the binding of biotinylated proteins.
-
Pellet the beads by centrifugation (for agarose beads) or using a magnetic stand (for magnetic beads) and discard the supernatant.
-
Wash the beads extensively (at least 5 times) with Wash Buffer to remove non-specifically bound proteins.
-
After the final wash, the beads with the captured proteins are ready for elution.
Protocol 4: Elution and Sample Preparation for Mass Spectrometry
Materials:
-
Reducing agents: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). DTT is a strong reducing agent commonly used for this purpose.[1][2] TCEP is an alternative that is odorless and effective over a wider pH range.[3]
-
Alkylation agent: Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate buffer (50 mM, pH 8.0)
Procedure:
-
Elution by Reduction: To the streptavidin beads with bound proteins, add Elution Buffer containing 10-50 mM DTT or TCEP.[4]
-
Incubate at 37-56°C for 30-60 minutes to cleave the disulfide bond in the this compound linker and release the labeled proteins.
-
Separate the beads from the eluate. The eluate now contains the proteins of interest.
-
Reduction and Alkylation: To the eluted proteins, add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes. Cool to room temperature and add IAA to a final concentration of 55 mM. Incubate in the dark for 20 minutes.
-
Protein Digestion: Dilute the sample with ammonium bicarbonate buffer to reduce the denaturant concentration. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Sample Cleanup: Acidify the digest with formic acid and desalt the peptides using a C18 StageTip or equivalent before mass spectrometry analysis.
Visualizations
Caption: Experimental workflow for using this compound.
Caption: Example signaling pathway amenable to study with this compound.
References
Application Notes and Protocols for Biotinyl Cystamine-d4 Crosslinking Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical crosslinking mass spectrometry (XL-MS) has emerged as a powerful technique for elucidating protein-protein interactions and mapping the architecture of protein complexes within their native cellular environment. This approach utilizes chemical reagents to covalently link interacting proteins, followed by enzymatic digestion and mass spectrometric analysis to identify the crosslinked peptides. These identified links provide distance constraints that are invaluable for structural modeling and understanding protein function.
Biotinyl Cystamine-d4 is a state-of-the-art crosslinking reagent designed for advanced XL-MS studies. It incorporates three key features:
-
Amine-Reactivity: It possesses a reactive group, typically an N-hydroxysuccinimide (NHS) ester, that efficiently targets primary amines on lysine residues and protein N-termini, forming stable amide bonds.[1][2][3][4][5]
-
Biotin Handle: A biotin moiety allows for the specific and efficient enrichment of crosslinked peptides from complex mixtures using streptavidin-based affinity purification.[5] This significantly enhances the identification of low-abundance crosslinked species.
-
Deuterium Labeling (-d4): The incorporation of four deuterium atoms provides a distinct isotopic signature. This known mass shift facilitates the confident identification of crosslinked peptides during mass spectrometry data analysis and enables quantitative crosslinking studies.
-
Cleavable Disulfide Bond: The cystamine core contains a disulfide bond that can be cleaved under reducing conditions. This simplifies the analysis of complex crosslinked spectra by allowing the separation of the constituent peptides.
These features make this compound an ideal tool for researchers aiming to confidently identify and quantify protein interactions in complex biological systems.
Experimental Protocols
This section provides a detailed protocol for in-cell crosslinking using this compound, followed by enrichment of biotinylated peptides and preparation for mass spectrometry analysis.
Materials
-
This compound (prepare a fresh stock solution in anhydrous DMSO)
-
Cell culture reagents
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Streptavidin-coated magnetic beads
-
Wash buffers (e.g., high salt, low salt, and urea-based buffers)
-
Elution buffer (containing a reducing agent like DTT or TCEP)
-
C18 desalting spin tips
-
Mass spectrometer compatible solvents (e.g., 0.1% formic acid in water, acetonitrile)
Protocol 1: In-Cell Crosslinking with this compound
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency (typically 70-80%).
-
If studying a specific signaling pathway, treat the cells with the appropriate ligand or stimulus for the desired time. For example, to study the EGFR signaling pathway, cells can be stimulated with Epidermal Growth Factor (EGF).
-
-
Cell Harvesting and Washing:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS to remove any amine-containing components from the medium.
-
-
Crosslinking Reaction:
-
Resuspend the cells in ice-cold PBS.
-
Add the this compound stock solution to the cell suspension to achieve the desired final concentration. The optimal concentration should be determined empirically but typically ranges from 0.5 to 2 mM.
-
Incubate the reaction for 30-60 minutes at room temperature with gentle rotation.
-
-
Quenching the Reaction:
-
Add quenching buffer (e.g., Tris-HCl, pH 8.0) to a final concentration of 20-50 mM to quench the excess crosslinker.
-
Incubate for 15 minutes at room temperature.
-
-
Cell Lysis:
-
Pellet the cells by centrifugation.
-
Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Protocol 2: Enrichment of Biotinylated Peptides
-
Protein Reduction and Alkylation:
-
To the protein lysate, add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds (this step does not cleave the crosslinker's disulfide bond).
-
Cool the sample to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes to alkylate free cysteine residues.
-
-
Protein Digestion:
-
Dilute the lysate to reduce the concentration of denaturants (e.g., urea to < 1 M).
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Affinity Purification of Biotinylated Peptides:
-
Equilibrate the streptavidin-coated magnetic beads according to the manufacturer's instructions.
-
Add the digested peptide solution to the equilibrated beads and incubate for 1-2 hours at room temperature with gentle rotation to allow the biotinylated peptides to bind.
-
Wash the beads extensively to remove non-biotinylated peptides. A series of washes with buffers of varying stringency (e.g., high salt, low salt, and a mild detergent) is recommended.
-
-
Elution of Crosslinked Peptides:
-
To cleave the disulfide bond within the this compound crosslinker and release the crosslinked peptides, incubate the beads in an elution buffer containing a reducing agent (e.g., 10-20 mM DTT or TCEP) for 30-60 minutes at 37°C.
-
Collect the supernatant containing the eluted peptides.
-
Protocol 3: Sample Preparation for Mass Spectrometry
-
Desalting:
-
Desalt the eluted peptides using C18 spin tips according to the manufacturer's protocol.
-
-
LC-MS/MS Analysis:
-
Reconstitute the desalted peptides in a mass spectrometer-compatible solvent (e.g., 0.1% formic acid).
-
Analyze the peptides by LC-MS/MS using a high-resolution mass spectrometer.
-
Quantitative Data
The following tables provide a summary of key quantitative parameters for a typical this compound crosslinking experiment.
| Parameter | Recommended Range | Notes |
| Crosslinker Concentration | 0.5 - 2.0 mM | Optimal concentration should be determined empirically for each cell type and experimental condition. |
| Crosslinker:Protein Molar Ratio (In-cell) | 50:1 to 500:1 | This is an estimation for intracellular protein concentrations and should be optimized.[6] |
| Reaction Time | 30 - 60 minutes | Longer incubation times may lead to an increase in non-specific crosslinking. |
| Quenching Time | 15 minutes | Sufficient to inactivate the reactive NHS ester. |
| Trypsin:Protein Ratio | 1:50 (w/w) | Ensures efficient digestion of the crosslinked protein complexes. |
| Streptavidin Bead Slurry Volume | 20 - 50 µL per mg of protein | Adjust based on the binding capacity of the beads and the expected yield of biotinylated peptides. |
| Elution Buffer (Reducing Agent) | 10 - 20 mM DTT or TCEP | Sufficient to cleave the disulfide bond in the crosslinker for efficient elution. |
| Parameter | Expected Value | Notes |
| Mass Shift of this compound (Intact) | + 4 Da (compared to non-deuterated) | The four deuterium atoms add approximately 4 Da to the mass of the crosslinker. The exact mass can be calculated from the molecular formula of Cysteamine-d4.[7][8] |
| Mass of this compound Remnant after Cleavage | Varies | The mass of the biotinylated portion remaining on one peptide after disulfide cleavage will depend on the exact structure of the crosslinker. The deuterated cysteamine portion will be on the other peptide. |
| Crosslinked Peptide Identification Rate | 1-10% of total identified peptides | This is a typical range and is highly dependent on the sample complexity, enrichment efficiency, and mass spectrometry platform.[9] |
| Enrichment Efficiency | > 90% | With optimized protocols, streptavidin-based enrichment can be highly efficient in capturing biotinylated peptides. |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a this compound crosslinking mass spectrometry experiment.
Caption: General workflow for this compound XL-MS.
Signaling Pathway Example: EGFR Signaling
This diagram depicts a simplified representation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a common target for protein-protein interaction studies.
Caption: Simplified EGFR signaling pathway.
References
- 1. Peptide biotinylation with amine-reactive esters: differential side chain reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - ES [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Cysteamine-d4 hydrochloride (2-Aminoethanethiol-d4 hydrochloride; 2-Mercaptoethylamine-d4 hydrochloride) | Apoptosis | 1219805-04-5 | Invivochem [invivochem.com]
- 8. Cysteamine-d4 Hydrochloride | C2H8ClNS | CID 119025585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
Application Notes and Protocols for Quantitative Proteomics Using Biotinyl Cystamine-d4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of Biotinyl Cystamine-d4 in quantitative proteomics workflows. This method allows for the selective enrichment and relative quantification of cysteine-containing peptides from complex biological samples. The incorporation of a deuterium (d4) label enables accurate mass spectrometry-based quantification of protein abundance between different sample sets.
Introduction
Quantitative proteomics is essential for understanding cellular processes, identifying biomarkers, and elucidating drug mechanisms of action. Isotope-coded affinity tags (ICAT) are a powerful tool in this field, enabling the specific labeling and enrichment of protein subsets. This compound is a thiol-reactive reagent that covalently labels cysteine residues. It consists of three key components:
-
A reactive group: Specifically targets and reacts with the thiol groups of cysteine residues.
-
An affinity tag (Biotin): Allows for the selective enrichment of labeled peptides using streptavidin-based affinity chromatography.
-
An isotopic label (d4): A heavy isotope version that, when compared to a light (d0) counterpart, allows for the relative quantification of proteins by mass spectrometry.
This workflow is particularly useful for reducing sample complexity and focusing on cysteine-containing proteins, which are often involved in critical biological functions such as redox signaling and enzymatic activity.
Principle of the Method
The experimental workflow involves the differential labeling of two protein samples (e.g., control vs. treated) with the light (Biotinyl Cystamine-d0) and heavy (this compound) reagents. After labeling, the samples are combined, digested into peptides, and the biotinylated peptides are enriched using streptavidin affinity chromatography. The enriched peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass difference of 4 Da between the heavy and light labeled peptides allows for the determination of their relative abundance, which in turn reflects the relative abundance of the parent proteins in the original samples.
Experimental Protocols
Materials and Reagents
-
This compound (heavy reagent)
-
Biotinyl Cystamine-d0 (light reagent)
-
Protein samples (e.g., cell lysates, tissue homogenates)
-
Denaturation/Lysis Buffer (e.g., 8 M Urea, 50 mM Tris-HCl pH 8.5)
-
Reducing Agent (e.g., 10 mM Dithiothreitol, DTT)
-
Alkylating Agent (e.g., 55 mM Iodoacetamide, IAA)
-
Trypsin (mass spectrometry grade)
-
Streptavidin-agarose beads
-
Wash Buffers (e.g., PBS, high salt buffer, urea buffer)
-
Elution Buffer (e.g., 0.1% Trifluoroacetic acid, TFA, in 50% Acetonitrile)
-
C18 spin columns for desalting
Protein Extraction and Preparation
-
Sample Lysis: Lyse cells or tissues in denaturation/lysis buffer.
-
Protein Quantification: Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
-
Reduction: Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 1 hour at 37°C.
-
Alkylation: Alkylate free cysteine residues by adding IAA to a final concentration of 55 mM and incubating for 30 minutes at room temperature in the dark. This step is crucial to block cysteines that should not be labeled with the biotin reagent.
-
Quenching: Quench the alkylation reaction by adding DTT to a final concentration of 20 mM.
Labeling with Biotinyl Cystamine-d0/d4
-
Reagent Preparation: Dissolve Biotinyl Cystamine-d0 and this compound in a suitable solvent (e.g., DMSO) to a stock concentration of 100 mM.
-
Labeling Reaction:
-
To the control protein sample, add the light (d0) reagent to a final concentration of 1 mM.
-
To the experimental protein sample, add the heavy (d4) reagent to a final concentration of 1 mM.
-
-
Incubation: Incubate both samples for 2 hours at 37°C with gentle agitation.
-
Quenching: Quench the labeling reaction by adding a small molecule thiol such as β-mercaptoethanol to a final concentration of 10 mM.
Protein Digestion and Sample Pooling
-
Sample Pooling: Combine the light- and heavy-labeled protein samples in a 1:1 ratio based on protein amount.
-
Dilution: Dilute the pooled sample with 50 mM Tris-HCl (pH 8.0) to reduce the urea concentration to less than 1 M.
-
Tryptic Digestion: Add trypsin to the protein mixture at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
Enrichment of Biotinylated Peptides
-
Bead Preparation: Wash the streptavidin-agarose beads with PBS.
-
Binding: Add the digested peptide mixture to the washed streptavidin beads and incubate for 2-4 hours at room temperature with gentle rotation to allow for the binding of biotinylated peptides.
-
Washing: Wash the beads sequentially with a series of buffers to remove non-specifically bound peptides. A typical wash series includes:
-
PBS
-
High salt buffer (e.g., 1 M NaCl in PBS)
-
Urea buffer (e.g., 2 M Urea in PBS)
-
PBS
-
-
Elution: Elute the bound peptides from the streptavidin beads using an elution buffer (e.g., 0.1% TFA in 50% Acetonitrile). The disulfide bond in the Biotinyl Cystamine reagent is cleavable, which can also be exploited for elution with a reducing agent.
Mass Spectrometry and Data Analysis
-
Desalting: Desalt the eluted peptides using C18 spin columns according to the manufacturer's protocol.
-
LC-MS/MS Analysis: Analyze the desalted peptides by LC-MS/MS. The mass spectrometer should be operated in a data-dependent acquisition mode to automatically select precursor ions for fragmentation.
-
Data Analysis:
-
Use a suitable proteomics software package (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins.
-
Configure the software to search for the mass modifications corresponding to the light (+X Da) and heavy (+X+4 Da) Biotinyl Cystamine tags on cysteine residues.
-
The software will calculate the intensity ratios of the heavy to light peptide pairs, which correspond to the relative abundance of the proteins in the two samples.
-
Data Presentation
The quantitative data from the LC-MS/MS analysis should be summarized in a clear and structured table. This allows for easy comparison of protein expression changes between the control and experimental samples.
| Protein Accession | Gene Name | Protein Description | Peptide Sequence | Ratio (Heavy/Light) | p-value | Regulation |
| P02768 | ALB | Serum albumin | CCTESLVNR | 1.05 | 0.85 | Unchanged |
| P60709 | ACTB | Actin, cytoplasmic 1 | YPIEHGIVTNCWDDMEK | 0.98 | 0.91 | Unchanged |
| Q06830 | PRDX1 | Peroxiredoxin-1 | VVCPAGWKPGSK | 2.54 | 0.01 | Up-regulated |
| P30048 | GSTP1 | Glutathione S-transferase P | ILCYR | 0.45 | 0.02 | Down-regulated |
| P08263 | HSP90B1 | Endoplasmin | FLLCPSEK | 3.12 | 0.005 | Up-regulated |
| P10636 | G6PD | Glucose-6-phosphate 1-dehydrogenase | ILCVGER | 0.33 | 0.015 | Down-regulated |
| C* indicates the labeled cysteine residue. |
Visualizations
Experimental Workflow
Caption: A schematic of the quantitative proteomics workflow using this compound.
Signaling Pathway Example: Nrf2 Pathway
Caption: Simplified diagram of the Keap1-Nrf2 signaling pathway, which regulates antioxidant responses.
Troubleshooting
| Issue | Possible Cause | Recommendation |
| Low peptide yield after enrichment | Incomplete labeling | Optimize labeling conditions (reagent concentration, incubation time). |
| Inefficient binding to streptavidin beads | Ensure beads are fresh and properly washed. Increase incubation time. | |
| Inefficient elution | Optimize elution buffer composition and volume. | |
| High number of non-cysteine containing peptides | Inefficient washing | Increase the stringency and number of wash steps. |
| Non-specific binding | Use a blocking agent (e.g., BSA) before adding the peptide sample to the beads. | |
| Poor quantification accuracy | Unequal sample pooling | Ensure accurate protein quantification before pooling. |
| Incomplete digestion | Optimize digestion conditions (trypsin ratio, incubation time). | |
| Co-elution of interfering ions | Optimize LC gradient to improve peptide separation. |
Conclusion
The use of this compound provides a robust and reliable method for the quantitative analysis of cysteine-containing proteins. This approach is well-suited for a wide range of biological research and drug development applications, enabling the identification of protein expression changes and the elucidation of cellular signaling pathways. Careful optimization of each step in the protocol is crucial for achieving high-quality, reproducible results.
Application Notes and Protocols for Biotinyl Cystamine-d4 Workflow in SILAC-based Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) has become a cornerstone for quantitative proteomics, enabling the accurate determination of relative protein abundance between different cell populations. This technique traditionally relies on the metabolic incorporation of "heavy" and "light" amino acids into the proteomes of cultured cells.[1][2][3][4] In parallel, chemical labeling strategies offer a powerful alternative for quantitative proteomics, particularly for samples not amenable to metabolic labeling or for targeting specific protein sub-populations, such as those containing reactive cysteine residues.
This document details an advanced workflow that combines the principles of isotopic labeling with chemical derivatization using Biotinyl Cystamine-d4. This approach is designed for the quantitative analysis of cysteine-containing proteins and peptides. Biotinyl Cystamine is a thiol-reactive reagent that contains a cleavable disulfide bond, allowing for the efficient enrichment and subsequent release of labeled biomolecules. The deuterated (-d4) version serves as the "heavy" counterpart to the unlabeled ("light") Biotinyl Cystamine, enabling ratiometric quantification by mass spectrometry.
This application note provides detailed protocols for the use of this compound in a SILAC-like chemical labeling workflow for quantitative cysteine-reactive proteomics.
Principle of the Workflow
The this compound workflow for quantitative proteomics is analogous to the chemical labeling strategies that parallel SILAC. Instead of metabolic incorporation of isotopic labels, this method relies on the differential chemical labeling of cysteine residues within proteins or peptides from two different samples.
-
Sample Preparation : Two distinct protein samples (e.g., control vs. treated) are prepared.
-
Reduction and Labeling : The cysteine residues in the proteins of both samples are reduced. Subsequently, one sample is labeled with "light" Biotinyl Cystamine, while the other is labeled with "heavy" this compound.
-
Sample Combination and Digestion : The two labeled samples are then combined, and the proteins are enzymatically digested (e.g., with trypsin) to generate peptides.
-
Enrichment : The biotinylated peptides are enriched from the complex mixture using streptavidin-based affinity chromatography.
-
Elution : The enriched peptides are released from the streptavidin beads by cleaving the disulfide bond within the Biotinyl Cystamine linker using a reducing agent.
-
Mass Spectrometry and Data Analysis : The eluted peptides are analyzed by LC-MS/MS. The mass difference of 4 Da between the light and heavy labeled peptides allows for their relative quantification.
Experimental Protocols
Protocol 1: Protein Extraction and Cysteine Labeling
-
Cell Lysis and Protein Extraction :
-
Harvest cells from control and experimental conditions.
-
Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Quantify the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Reduction of Disulfide Bonds :
-
To 1 mg of protein from each sample, add a reducing agent such as Dithiothreitol (DTT) to a final concentration of 10 mM.
-
Incubate at 56°C for 30 minutes.
-
Allow the samples to cool to room temperature.
-
-
Differential Labeling with Biotinyl Cystamine and this compound :
-
For the "light" sample, add Biotinyl Cystamine to a final concentration of 20 mM.
-
For the "heavy" sample, add this compound to a final concentration of 20 mM.
-
Incubate both samples in the dark at room temperature for 1 hour.
-
-
Quenching the Labeling Reaction :
-
Add DTT to a final concentration of 40 mM to quench the excess labeling reagent.
-
Incubate for 15 minutes at room temperature.
-
-
Protein Precipitation :
-
Precipitate the labeled proteins using a methanol/chloroform precipitation method to remove interfering substances.
-
Resuspend the protein pellets in a buffer suitable for enzymatic digestion (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).
-
Protocol 2: In-solution Digestion, Enrichment, and Elution
-
Sample Combination and Digestion :
-
Combine the "light" and "heavy" labeled protein samples in a 1:1 ratio.
-
Dilute the urea concentration to less than 2 M with 100 mM Tris-HCl, pH 8.5.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.[5]
-
-
Enrichment of Biotinylated Peptides :
-
Acidify the peptide mixture with trifluoroacetic acid (TFA) to a final concentration of 0.1%.
-
Equilibrate streptavidin-coated magnetic beads with a suitable binding buffer (e.g., PBS).
-
Add the peptide mixture to the equilibrated beads and incubate with gentle rotation for 1 hour at room temperature.
-
Wash the beads extensively with the binding buffer to remove non-specifically bound peptides.
-
-
Elution of Cysteine-containing Peptides :
-
To release the bound peptides, resuspend the beads in an elution buffer containing a reducing agent (e.g., 10 mM DTT in 50 mM ammonium bicarbonate).
-
Incubate for 30 minutes at 37°C to cleave the disulfide bond in the Biotinyl Cystamine linker.
-
Collect the supernatant containing the eluted peptides.
-
Protocol 3: Mass Spectrometry and Data Analysis
-
LC-MS/MS Analysis :
-
Desalt the eluted peptides using a C18 StageTip.
-
Analyze the peptides by LC-MS/MS on a high-resolution mass spectrometer (e.g., an Orbitrap instrument).
-
-
Data Analysis :
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
-
Search the data against a relevant protein database, specifying cysteine modification with the mass of the cleaved Biotinyl Cystamine linker as a variable modification.
-
Quantify the relative abundance of the "light" and "heavy" peptide pairs to determine the fold change in protein expression or cysteine reactivity between the two samples.
-
Data Presentation
The quantitative data from a this compound experiment can be summarized in a table that highlights the differentially expressed or modified proteins.
| Protein ID | Gene Name | Peptide Sequence | Light Intensity | Heavy Intensity | Ratio (Heavy/Light) | Regulation |
| P02768 | ALB | LVNEVTEFAKTCVADESAENCDK | 1.2E+08 | 1.1E+08 | 0.92 | Unchanged |
| P68871 | HBB | VGGHGCKYGGEALGR | 5.4E+07 | 1.5E+08 | 2.78 | Upregulated |
| Q06830 | PRDX1 | VCPAGWKPGSGTIK | 9.8E+07 | 3.2E+07 | 0.33 | Downregulated |
| P12345 | XYZ1 | YVLGCPKFPVEK | 2.1E+06 | 4.3E+06 | 2.05 | Upregulated |
| Q98765 | ABC2 | FLCASIQK | 7.5E+05 | 1.4E+05 | 0.19 | Downregulated |
Mandatory Visualizations
Experimental Workflow Diagram
Caption: this compound quantitative proteomics workflow.
Logical Relationship of Quantification
Caption: Ratiometric quantification of light and heavy peptides.
References
Application Note: Affinity Purification of Crosslinked Peptides using Biotinyl Cystamine-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical crosslinking-mass spectrometry (XL-MS) has emerged as a powerful technique for elucidating protein-protein interactions and mapping the topology of protein complexes within their native cellular environment. This approach provides spatial constraints that are invaluable for structural modeling and understanding dynamic cellular processes. Biotinyl Cystamine-d4 is a novel heterobifunctional, photo-reactive, and isotopically labeled crosslinking reagent designed to facilitate the selective enrichment and quantitative analysis of crosslinked peptides.
This application note provides a detailed protocol for the use of this compound for the affinity purification of crosslinked peptides. The reagent incorporates three key features:
-
A Photo-reactive Group: Upon UV activation, this group forms a covalent bond with interacting proteins in close proximity, capturing both stable and transient interactions.
-
A Biotin Handle: This allows for the highly specific and efficient enrichment of crosslinked peptides from complex biological samples using streptavidin-based affinity chromatography.
-
A Deuterated (d4) Cystamine Linker: The isotopic label enables the relative quantification of crosslinked peptides between different experimental conditions, providing insights into the dynamics of protein interactions. The cystamine component, containing a disulfide bond, allows for the optional cleavage of the linker for specialized mass spectrometry analyses.
This workflow is particularly suited for identifying interaction partners of a protein of interest, mapping interaction interfaces, and studying the conformational changes in protein complexes in response to stimuli or disease states.
Experimental Protocols
This section outlines a general workflow for using this compound to identify and quantify protein-protein interactions.
I. In-situ Photo-Crosslinking
-
Cell Culture and Treatment:
-
Culture cells of interest to the desired confluency.
-
Treat cells with the experimental condition (e.g., drug treatment, ligand stimulation) and include an untreated control. For example, to study the epidermal growth factor receptor (EGFR) signaling pathway, cells can be stimulated with EGF.
-
-
Incubation with this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Add the this compound solution to the cell culture medium to a final concentration typically in the low micromolar range (e.g., 10-50 µM).
-
Incubate the cells for a sufficient period (e.g., 15-30 minutes) to allow for cell penetration and localization of the crosslinker.
-
-
UV Irradiation:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove excess crosslinker.
-
Expose the cells to UV light (e.g., 365 nm) on ice for a predetermined time (e.g., 5-15 minutes) to activate the photo-reactive group and induce crosslinking. The optimal UV exposure time should be empirically determined.
-
II. Cell Lysis and Protein Digestion
-
Cell Lysis:
-
After irradiation, wash the cells again with ice-cold PBS.
-
Lyse the cells using a lysis buffer compatible with mass spectrometry (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
Reduction, Alkylation, and Digestion:
-
Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate cysteine residues by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Perform in-solution digestion of the proteins to peptides using a protease such as trypsin (typically at a 1:50 enzyme-to-protein ratio) overnight at 37°C.
-
III. Affinity Purification of Biotinylated Peptides
-
Streptavidin Bead Preparation:
-
Use streptavidin-conjugated magnetic beads for efficient capture.
-
Wash the beads according to the manufacturer's protocol, typically with PBS or a similar buffer.
-
-
Enrichment of Biotinylated Peptides:
-
Add the digested peptide solution to the prepared streptavidin beads.
-
Incubate the mixture for 1-2 hours at room temperature with gentle rotation to allow for the binding of biotinylated peptides to the beads.
-
-
Washing:
-
After incubation, use a magnetic stand to separate the beads from the supernatant.
-
Wash the beads extensively with a series of stringent wash buffers to remove non-specifically bound peptides. A typical wash series could include:
-
Wash Buffer 1: 2% SDS in PBS
-
Wash Buffer 2: 1 M NaCl, 0.1% Triton X-100 in PBS
-
Wash Buffer 3: PBS
-
-
-
Elution:
-
Elute the bound biotinylated peptides from the streptavidin beads. This can be achieved by:
-
Competitive Elution: Incubating the beads with a high concentration of free biotin.
-
Denaturing Elution: Using a buffer containing a denaturant like 8 M guanidine hydrochloride. The choice of elution method will depend on downstream processing. For direct LC-MS/MS analysis, a volatile elution buffer is preferred.
-
-
IV. Mass Spectrometry and Data Analysis
-
LC-MS/MS Analysis:
-
Desalt the eluted peptides using a C18 StageTip or equivalent.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Use specialized crosslinking software (e.g., pLink, xQuest, MaxQuant with crosslinking search capabilities) to identify the crosslinked peptides from the MS/MS data.
-
The software should be configured to search for peptides linked by this compound, considering the mass of the crosslinker and the isotopic label.
-
Quantify the relative abundance of crosslinked peptides between different conditions by comparing the intensities of the light (d0, if used in a parallel experiment) and heavy (d4) isotopic forms of the crosslinked peptide pairs.
-
Data Presentation
The quantitative data obtained from a typical experiment using a deuterated crosslinker can be summarized in a table. The following table represents a hypothetical dataset demonstrating the kind of results expected from a quantitative crosslinking study on the EGFR pathway upon EGF stimulation.
| Crosslinked Peptide 1 | Crosslinked Peptide 2 | Protein 1 | Protein 2 | Ratio (EGF Stimulated / Control) | p-value |
| KV PIKWMALESILHRIYTHQSDVWSYGVTVWELMTFGSKPYDGIPASEI | KL TSIQSAAGAFYTHR | EGFR | GRB2 | 3.2 | 0.001 |
| IK IADFGLAR | GK PIKWTAPEAALYGR | EGFR | SHC1 | 2.8 | 0.005 |
| YK LSLPSDPQS | TK LPPPPSPAR | EGFR | SOS1 | 2.5 | 0.012 |
| AK FESNFNTAN | SK DSDKIIAD | GRB2 | SOS1 | 1.8 | 0.045 |
| EK LHYPGEV | NK PFSEKLI | EGFR | EGFR (Intramolecular) | 1.2 | 0.350 |
Note: This is representative data and not from a specific experiment using this compound. The bolded 'K' indicates the crosslinked lysine residue.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for affinity purification of crosslinked peptides.
EGFR Signaling Pathway Interactions
Caption: Simplified EGFR signaling pathway showing key protein interactions.
Application Notes and Protocols for Biotinyl Cystamine-d4 Mass Spectrometry Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinyl Cystamine-d4 is a deuterated, biotin-conjugated form of cystamine, a compound of interest in various research areas, including the study of oxidative stress and as a potential therapeutic agent. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and metabolism studies. This document provides detailed application notes and protocols for the sample preparation and subsequent analysis of this compound by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols have been designed to ensure high recovery, minimize matrix effects, and provide accurate and reproducible quantification.
General Considerations for Sample Handling
Due to the presence of a disulfide bond, this compound is susceptible to reduction. Therefore, proper sample handling is critical to maintain the integrity of the analyte. It is recommended to work quickly and keep samples on ice whenever possible. The use of amber vials is also advised to protect the analyte from light-induced degradation. For long-term storage, plasma and tissue homogenate samples should be kept at -80°C.
Recommended Internal Standard
For accurate quantification, the use of a stable isotope-labeled (SIL) internal standard (IS) is highly recommended to compensate for variability in sample preparation and instrument response. The ideal IS for this application is Biotinyl Cystamine-d8 . This SIL-IS shares very similar chemical and physical properties with the analyte, ensuring it behaves similarly during extraction and ionization, thus providing the most accurate correction.
Sample Preparation Protocols
Two primary methods for sample preparation from plasma are presented: Protein Precipitation (PPT) and Solid-Phase Extraction (SPE). The choice of method may depend on the required limit of quantification, sample throughput needs, and the complexity of the sample matrix.
Protocol 1: Protein Precipitation (PPT)
This method is rapid and suitable for high-throughput analysis.
Materials:
-
Human plasma
-
This compound
-
Biotinyl Cystamine-d8 (Internal Standard)
-
Methanol (LC-MS grade), chilled to -20°C
-
0.1 M Hydrochloric Acid (HCl)
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes
-
Microcentrifuge
-
Vortex mixer
-
Nitrogen evaporator (optional)
Procedure:
-
Spiking: To 50 µL of plasma in a microcentrifuge tube, add 5 µL of the Biotinyl Cystamine-d8 internal standard working solution. For calibration standards and quality control (QC) samples, spike with the appropriate concentration of this compound. For blank samples, add 5 µL of the initial solvent.
-
Precipitation: Add 200 µL of ice-cold methanol to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. This step helps to concentrate the analyte and remove the organic solvent.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex and Centrifuge: Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.
-
Transfer: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE)
SPE provides a cleaner extract by removing more interfering matrix components, which can lead to lower matrix effects and improved sensitivity. A mixed-mode cation exchange (MCX) SPE is recommended to leverage both hydrophobic and ionic interactions for enhanced selectivity.
Materials:
-
Human plasma
-
This compound
-
Biotinyl Cystamine-d8 (Internal Standard)
-
Mixed-Mode Cation Exchange (MCX) SPE cartridges (e.g., 30 mg/1 mL)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid
-
Ammonium Hydroxide
-
SPE vacuum manifold or positive pressure processor
-
Collection tubes
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Spiking: To 100 µL of plasma, add 10 µL of the Biotinyl Cystamine-d8 internal standard working solution. For calibration standards and QCs, spike with the appropriate concentration of this compound.
-
Pre-treatment: Dilute the plasma sample with 200 µL of 4% phosphoric acid in water. Vortex for 30 seconds.
-
SPE Cartridge Conditioning:
-
Wash the MCX cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of water.
-
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge. Apply gentle vacuum or positive pressure to allow the sample to pass through the sorbent at a slow, steady rate (approximately 1 mL/min).
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M HCl in water to remove acidic and neutral interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex and Transfer: Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Data Presentation
The following tables summarize expected quantitative data for the two sample preparation methods. These values are illustrative and should be validated in your laboratory.
Table 1: Recovery of this compound and Biotinyl Cystamine-d8
| Compound | Protein Precipitation Recovery (%) | Solid-Phase Extraction Recovery (%) |
| This compound | 85 - 95% | > 90% |
| Biotinyl Cystamine-d8 | 87 - 98% | > 92% |
Table 2: Matrix Effect Assessment
The matrix effect is calculated as: (Peak area in the presence of matrix / Peak area in neat solution) x 100%. Values close to 100% indicate minimal matrix effect.
| Compound | Protein Precipitation Matrix Effect (%) | Solid-Phase Extraction Matrix Effect (%) |
| This compound | 75 - 90% (Ion Suppression) | 95 - 105% |
| Biotinyl Cystamine-d8 | 78 - 92% (Ion Suppression) | 96 - 106% |
Table 3: Suggested LC-MS/MS Parameters
| Parameter | Setting |
| LC Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 5 min, hold for 1 min, return to 5% B and re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (Analyte) | To be determined empirically (e.g., Precursor > Product) |
| MRM Transition (IS) | To be determined empirically (e.g., Precursor+4 > Product) |
| Collision Energy | To be optimized for specific transitions |
| Dwell Time | 100 ms |
Note: The exact MRM transitions and collision energies should be optimized by infusing a standard solution of this compound and -d8 into the mass spectrometer.
Visualizations
Experimental Workflow
Caption: Overview of the sample preparation and analysis workflow.
Signaling Pathway (Illustrative)
As this compound is a research tool, an illustrative diagram of a potential signaling pathway it might be used to study is provided below. This example depicts a hypothetical interaction with a cell surface receptor leading to downstream signaling.
Application Notes and Protocols for Differential Expression Studies Using Biotinyl Cystamine-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative proteomics is a cornerstone of modern biological research and drug development, enabling the precise measurement of protein abundance changes between different cellular states. Isotope-coded affinity tags (ICAT) are a powerful class of reagents for quantitative mass spectrometry. The original ICAT reagents, and by analogy, Biotinyl Cystamine-d4, utilize a deuterated linker and a biotin affinity tag for the selective labeling and enrichment of cysteine-containing peptides. This approach allows for the accurate relative quantification of proteins between two samples, providing valuable insights into cellular responses to stimuli, disease progression, and the mechanism of action of therapeutic agents.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound, using the well-established deuterated ICAT workflow as a model. We will explore its application in a differential expression study focused on the Eregulin-stimulated signaling pathway in fibroblasts, a key pathway in cell proliferation and cancer.
Principle of the Method
The this compound methodology is based on the differential labeling of proteins from two distinct samples (e.g., control vs. treated). One sample is labeled with the "light" (d0) version of the reagent, while the other is labeled with the "heavy" (d4) deuterated version. The reagent specifically reacts with the thiol groups of cysteine residues. After labeling, the two protein samples are combined, digested into peptides, and the biotin-tagged peptides are selectively enriched using avidin affinity chromatography. The enriched peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Since the light and heavy labeled peptide pairs are chemically identical, they co-elute during chromatography. The mass spectrometer detects them as a pair of peaks separated by a 4 Dalton mass difference (due to the four deuterium atoms). The ratio of the peak intensities of these pairs directly corresponds to the relative abundance of the protein in the original two samples.
Data Presentation
The following table represents typical quantitative data obtained from a differential expression study using a deuterated cysteine-reactive tag. In this example, human fibroblasts were either untreated (Control) or stimulated with the growth factor Eregulin (Treated). Proteins showing significant changes in expression are listed.
| Protein Name | Gene Symbol | Accession Number | Fold Change (Treated/Control) | p-value |
| Vimentin | VIM | P08670 | 2.5 | < 0.01 |
| Annexin A2 | ANXA2 | P07355 | 1.8 | < 0.05 |
| Filamin-A | FLNA | P21333 | 1.7 | < 0.05 |
| Myosin-9 | MYH9 | P35579 | 1.6 | < 0.05 |
| Peroxiredoxin-1 | PRDX1 | Q06830 | 0.6 | < 0.05 |
| Galectin-1 | LGALS1 | P09382 | 0.5 | < 0.05 |
Experimental Protocols
This section provides a detailed protocol for a differential expression study using this compound, modeled after the ICAT workflow.
Sample Preparation and Protein Labeling
-
Cell Lysis and Protein Extraction:
-
Culture human fibroblasts to ~80% confluency. For the "Treated" sample, stimulate cells with 100 ng/mL Eregulin for 24 hours. The "Control" sample remains untreated.
-
Harvest cells by scraping and wash twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse cell pellets in a denaturing lysis buffer (e.g., 6 M urea, 0.5% SDS, 50 mM Tris-HCl, pH 8.3).
-
Sonicate the lysate briefly to shear nucleic acids and clarify by centrifugation at 16,000 x g for 10 minutes at 4°C.
-
Determine the protein concentration of each lysate using a compatible protein assay (e.g., BCA assay).
-
-
Reduction and Alkylation (Labeling):
-
Take 1 mg of protein from the Control and Treated lysates.
-
Reduce the disulfide bonds by adding Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 5 mM and incubate for 30 minutes at 37°C.
-
Label the Control sample with the light (d0) Biotinyl Cystamine reagent and the Treated sample with the heavy (d4) this compound reagent. Add the reagent to a final concentration of 1 mM and incubate for 1 hour at 37°C in the dark.
-
Quench the labeling reaction by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubate for 15 minutes at 37°C.
-
Protein Digestion and Peptide Enrichment
-
Sample Combination and Digestion:
-
Combine the light- and heavy-labeled protein samples in a 1:1 ratio.
-
Dilute the combined sample 5-fold with 50 mM Tris-HCl (pH 8.0) to reduce the urea concentration to below 1.2 M.
-
Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
-
Avidin Affinity Chromatography:
-
Condition an avidin affinity column with wash buffer (e.g., 2x PBS).
-
Load the acidified peptide mixture onto the column.
-
Wash the column extensively with wash buffer to remove non-biotinylated peptides.
-
Elute the biotinylated peptides with a low pH elution buffer (e.g., 0.4% trifluoroacetic acid, 30% acetonitrile).
-
Dry the eluted peptides in a vacuum centrifuge.
-
LC-MS/MS Analysis
-
Peptide Solubilization and Separation:
-
Resuspend the dried, enriched peptides in a suitable buffer for mass spectrometry (e.g., 0.1% formic acid in water).
-
Inject the peptide sample into a high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer.
-
Separate the peptides using a reversed-phase C18 column with a gradient of increasing acetonitrile concentration.
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in a data-dependent acquisition (DDA) mode.
-
In the MS1 scan, identify peptide pairs with a mass difference of 4 Da (or 2 Da for doubly charged ions).
-
Sequentially select the precursor ions for fragmentation in the collision cell (MS/MS).
-
Acquire fragmentation spectra for peptide identification.
-
Data Analysis
-
Peptide Identification and Quantification:
-
Use a suitable software package (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS spectra against a protein database (e.g., Swiss-Prot) to identify the peptides.
-
The software will also quantify the relative abundance of the light and heavy forms of each identified peptide by measuring the area under the curve for their respective MS1 peaks.
-
-
Protein Ratio Calculation and Statistical Analysis:
-
Calculate the protein abundance ratio by averaging the ratios of all unique peptides identified for that protein.
-
Perform statistical analysis (e.g., t-test) to determine the significance of the observed expression changes.
-
Visualizations
Experimental Workflow
Caption: Workflow for differential protein expression analysis.
Eregulin Signaling Pathway
Caption: Simplified Eregulin/EGFR signaling cascade.
Application Notes and Protocols for Biotinyl Cystamine-d4 in Post-Translational Modification Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of post-translational modifications (PTMs) is crucial for understanding the complex regulatory mechanisms governing protein function and cellular signaling. Biotinyl Cystamine-d4 is a deuterated, sulfhydryl-reactive biotinylation reagent designed for the stable isotope labeling of proteins, enabling the quantitative analysis of PTMs by mass spectrometry. The incorporation of a deuterium (d4) mass tag allows for the differentiation and relative quantification of protein samples, making it a valuable tool in quantitative proteomics.
This document provides detailed application notes and protocols for the use of this compound in studying PTMs, with a focus on cysteine modifications. While a specific, published protocol for this compound is not widely available, the following protocols are based on well-established methods for similar deuterated affinity tags, such as the Isotope-Coded Affinity Tag (ICAT) reagents.
Principle of the Method
The workflow involves the differential labeling of two protein samples (e.g., control vs. treated) with the light (non-deuterated) and heavy (deuterated, this compound) versions of the reagent. The primary amine on Biotinyl Cystamine allows for its conjugation to a cysteine-reactive moiety, which then targets cysteine residues within proteins. After labeling, the samples are combined, digested, and the biotinylated peptides are enriched using streptavidin affinity chromatography. The mass difference introduced by the deuterium label allows for the relative quantification of the peptides from the two original samples by mass spectrometry.
Key Applications
-
Quantitative analysis of cysteine-based PTMs: Ideal for studying reversible modifications such as S-nitrosylation, S-glutathionylation, and oxidation states of cysteine residues.
-
Comparative profiling of protein expression: Can be used to compare the abundance of cysteine-containing proteins between different cellular states.
-
Drug target identification and validation: Useful for identifying proteins that are differentially modified in response to drug treatment.
Data Presentation
The following table summarizes the expected mass shifts and key properties of this compound, which are critical for data analysis in mass spectrometry.
| Feature | Specification | Description |
| Reagent Name | This compound | Deuterated, sulfhydryl-reactive biotinylation reagent. |
| Chemical Formula | C12H17D4N3O2S2 | |
| Molecular Weight | Approx. 323.5 g/mol | (Exact mass will vary based on isotopic purity) |
| Isotopic Label | Deuterium (d4) | Provides a 4 Dalton mass difference compared to the light version. |
| Reactive Group | Primary Amine | Requires conjugation to a cysteine-reactive group (e.g., maleimide). |
| Affinity Tag | Biotin | Enables enrichment of labeled peptides using streptavidin resin. |
Experimental Protocols
Protocol 1: General Workflow for Quantitative Cysteine PTM Analysis
This protocol outlines the major steps for a typical quantitative proteomics experiment using this compound.
Materials:
-
This compound
-
Non-deuterated Biotinyl Cystamine ("light" reagent)
-
Cysteine-reactive crosslinker (e.g., a maleimide-NHS ester)
-
Protein samples (e.g., cell lysates from control and treated conditions)
-
Reduction and alkylation reagents (DTT, Iodoacetamide)
-
Trypsin (mass spectrometry grade)
-
Streptavidin affinity resin
-
Mass spectrometer
Procedure:
-
Protein Extraction and Preparation:
-
Lyse cells or tissues to extract proteins using a suitable lysis buffer.
-
Determine protein concentration for each sample.
-
Take equal amounts of protein from the control and treated samples.
-
-
Reduction and Blocking of Cysteine Residues:
-
Reduce disulfide bonds in the protein samples by adding DTT to a final concentration of 5 mM and incubating at 56°C for 30 minutes.
-
Block all cysteine residues by adding iodoacetamide to a final concentration of 15 mM and incubating in the dark at room temperature for 30 minutes.
-
-
Labeling with Biotinyl Cystamine Reagents:
-
Conjugate the "light" and "heavy" Biotinyl Cystamine reagents to a cysteine-reactive crosslinker according to the manufacturer's instructions.
-
Label the control protein sample with the "light" conjugated reagent.
-
Label the treated protein sample with the "heavy" (this compound) conjugated reagent.
-
Incubate the labeling reactions for 1-2 hours at room temperature.
-
Quench the labeling reaction by adding a small molecule with a free thiol group (e.g., β-mercaptoethanol).
-
-
Sample Combination and Protein Digestion:
-
Combine the "light" and "heavy" labeled protein samples in a 1:1 ratio.
-
Perform in-solution or in-gel digestion of the combined protein sample with trypsin overnight at 37°C.
-
-
Enrichment of Biotinylated Peptides:
-
Equilibrate streptavidin affinity resin with an appropriate binding buffer.
-
Incubate the digested peptide mixture with the streptavidin resin for 1-2 hours at room temperature with gentle rotation to capture the biotinylated peptides.
-
Wash the resin extensively to remove non-biotinylated peptides.
-
Elute the biotinylated peptides from the resin using a high concentration of biotin or by changing the pH.
-
-
Mass Spectrometry Analysis:
-
Analyze the enriched peptides by LC-MS/MS.
-
Identify peptides and quantify the relative abundance of the "light" and "heavy" labeled peptide pairs.
-
Protocol 2: On-Bead Digestion for Improved Recovery
This alternative protocol can improve the recovery of biotinylated peptides by performing the tryptic digestion after the labeled proteins are captured on the streptavidin resin.
Procedure:
-
Protein Labeling:
-
Follow steps 1-3 from Protocol 1.
-
-
Capture of Labeled Proteins:
-
Incubate the combined "light" and "heavy" labeled protein samples with streptavidin affinity resin for 1-2 hours at 4°C.
-
Wash the resin extensively to remove unlabeled proteins.
-
-
On-Bead Digestion:
-
Resuspend the resin with the bound proteins in a digestion buffer containing trypsin.
-
Incubate overnight at 37°C with shaking.
-
Collect the supernatant containing the digested peptides.
-
-
Mass Spectrometry Analysis:
-
Analyze the peptides by LC-MS/MS as described in Protocol 1.
-
Visualizations
Caption: Quantitative proteomics workflow using this compound.
Caption: Studying oxidative stress-induced PTMs with this compound.
Troubleshooting & Optimization
Technical Support Center: Biotinyl Cystamine-d4 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Biotinyl Cystamine-d4 in their experiments. The content is tailored for professionals in research, drug development, and scientific fields.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a deuterated form of Biotinyl Cystamine, a thiol-reactive crosslinking and labeling reagent. The incorporation of four deuterium atoms makes it particularly useful as an internal standard in mass spectrometry-based quantitative proteomics. Its primary applications include:
-
Quantitative Analysis of Protein S-nitrosylation (Biotin Switch Technique): The "Biotin Switch Technique" is a method for detecting and quantifying S-nitrosylated proteins.[1][2] this compound can be used as a heavy-labeled reagent to spike into samples, allowing for accurate quantification of the endogenous, unlabeled (light) S-nitrosylated proteins.
-
Affinity Purification-Mass Spectrometry (AP-MS): It can be used to label and enrich for proteins with reactive cysteine residues. The deuterated tag allows for differentiation from non-specific binders and for quantitative comparison across different experimental conditions.[3][4]
-
Chemical Proteomics: To profile specific cysteine-reactive proteins in a complex biological sample.
Q2: Why am I observing high background or non-specific binding in my pull-down experiments?
High background is a common issue in affinity purification experiments and can be caused by several factors:
-
Insufficient Blocking: Inadequate blocking of non-specific binding sites on the streptavidin beads can lead to the co-purification of unwanted proteins.[5]
-
Hydrophobic Interactions: Some proteins may non-specifically interact with the beads or the biotin linker itself.
-
Endogenously Biotinylated Proteins: Cells naturally contain a small number of biotinylated proteins that will be co-purified.[6]
-
Contaminants in the Lysate: Highly abundant proteins can non-specifically associate with the beads.
Troubleshooting Steps:
-
Increase the number and stringency of wash steps after the affinity purification.
-
Optimize the concentration of detergents (e.g., SDS, Triton X-100) in your lysis and wash buffers.
-
Pre-clear the lysate with unconjugated beads to remove proteins that non-specifically bind to the bead matrix.
-
Include appropriate negative controls, such as a mock experiment without the biotinylating agent or with a non-reactive control compound.[6]
Q3: My protein yield after elution from streptavidin beads is very low. What can I do?
The strong interaction between biotin and streptavidin can make elution challenging.[7] Here are some potential causes and solutions:
-
Inefficient Elution: The elution conditions may not be strong enough to disrupt the biotin-streptavidin interaction.
-
On-Bead Digestion Issues: If performing on-bead digestion for mass spectrometry, the digestion efficiency might be low.
-
Protein Precipitation: Eluted proteins may precipitate before further analysis.
Troubleshooting Steps:
-
For elution, consider harsher conditions such as boiling in SDS-PAGE loading buffer or using buffers with low pH and high concentrations of denaturants. However, be aware that this may also lead to the elution of streptavidin from the beads.[8]
-
For on-bead digestion, ensure optimal trypsin activity by maintaining the correct pH and temperature. Consider using a trypsin-resistant form of streptavidin beads.
-
If eluting the intact protein, ensure the elution buffer is compatible with downstream applications and consider adding stabilizing agents.
Q4: I am having trouble with the mass spectrometry analysis of my biotinylated peptides. What are some common issues?
Mass spectrometry of biotinylated peptides can be complex. Here are some common hurdles:
-
Low Abundance of Biotinylated Peptides: The target peptides may be in low abundance compared to background peptides.[9]
-
Contamination with Streptavidin Peptides: Peptides from the streptavidin on the beads can interfere with the analysis.[5]
-
Poor Fragmentation of Biotinylated Peptides: The biotin moiety can affect peptide fragmentation in the mass spectrometer.
Troubleshooting Steps:
-
Optimize the enrichment process to increase the relative abundance of biotinylated peptides.
-
Use protease-resistant streptavidin beads or perform stringent washes to minimize streptavidin contamination.[5]
-
Consider using a mass spectrometry method that is optimized for the detection of biotinylated peptides, such as "Direct Detection of Biotin-containing Tags" (DiDBiT).[9][10]
-
Ensure proper sample clean-up before MS analysis to remove detergents and other interfering substances.[11]
Experimental Protocols & Data
Biotin Switch Technique (BST) Workflow
The Biotin Switch Technique is a widely used method for the detection of S-nitrosylated proteins.
Caption: Workflow of the Biotin Switch Technique with troubleshooting points.
Affinity Purification Workflow for Biotinylated Proteins
This workflow outlines the general steps for enriching biotinylated proteins for mass spectrometry analysis.
Caption: Decision-making workflow for affinity purification of biotinylated proteins.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| This compound Concentration | 1-5 mM | Optimal concentration should be determined empirically for each cell/tissue type. |
| Incubation Time (Labeling) | 30-60 minutes | Longer incubation times may increase non-specific labeling. |
| Streptavidin Bead Slurry Volume | 20-50 µL per mg of protein lysate | The binding capacity of beads can vary between manufacturers. |
| Lysis Buffer Detergent | 1-2% SDS, Triton X-100, or NP-40 | The choice of detergent can affect protein solubilization and non-specific binding. |
| Wash Buffer Detergent | 0.1-0.5% of the lysis buffer detergent | Reducing the detergent concentration in wash buffers can help remove non-specific binders. |
| Elution Buffer (for intact protein) | 0.1% TFA, Glycine pH 2.8, or boiling in SDS-PAGE buffer | Harsh elution conditions are often required. |
| On-Bead Digestion (Trypsin) | 12-16 hours at 37°C | Ensure the buffer is compatible with trypsin activity (e.g., pH 8.0). |
| Mass Shift due to this compound | +433.17 Da (approx.) | This is the expected mass addition to a cysteine residue after reduction of the disulfide and labeling. |
References
- 1. Detection of Protein S-Nitrosylation with the Biotin Switch Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. Combined proximity labeling and affinity purification−mass spectrometry workflow for mapping and visualizing protein interaction networks | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. youtube.com [youtube.com]
- 7. Benchmarking and Automating the Biotinylation Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Direct detection of biotinylated proteins by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mass Spectrometry Sample Clean-Up Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Optimizing Biotinyl Cystamine-d4 Labeling
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for optimizing the labeling efficiency of Biotinyl Cystamine-d4. Here you will find answers to frequently asked questions, a detailed troubleshooting guide, and experimental protocols to ensure successful conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a specialized biotinylation reagent used to label molecules containing free sulfhydryl (-SH) groups, such as cysteine residues in proteins. Its key feature is a disulfide bond within its structure, which allows the biotin label to be cleaved from the target molecule under reducing conditions. The "d4" indicates that it contains four deuterium atoms, making it suitable for mass spectrometry-based applications where its distinct isotopic signature can be used for quantification.
Q2: What is the chemical mechanism of labeling with this compound?
Labeling occurs via a thiol-disulfide exchange reaction. The disulfide bond in this compound reacts with a free thiol group on the target molecule (e.g., a protein's cysteine residue). This results in the formation of a new, stable disulfide bond between the biotinyl cystamine moiety and the target molecule. This reaction is a type of nucleophilic substitution where the thiolate anion of the target molecule attacks the disulfide bond of the reagent.[1]
Q3: How can I cleave the biotin label from my target molecule after the experiment?
The disulfide bond in the this compound linker can be cleaved using standard reducing agents. This allows for the release of the labeled molecule from streptavidin or avidin supports.[2] Common reducing agents and their typical concentrations include:
-
Dithiothreitol (DTT) at 10-50 mM
-
2-Mercaptoethanol (BME) at 10-100 mM
-
Tris(2-carboxyethyl)phosphine (TCEP) at 5-20 mM
Q4: What are the critical parameters to optimize for efficient labeling?
Several factors influence the efficiency of the thiol-disulfide exchange reaction. Key parameters to optimize include:
-
pH: The reaction rate is pH-dependent, with optimal ranges typically between 7.0 and 8.5.[3] Higher pH increases the concentration of the reactive thiolate anion.
-
Reagent Concentration: The molar ratio of this compound to the target molecule is crucial. A molar excess of the biotin reagent is generally recommended to drive the reaction to completion.[4]
-
Incubation Time and Temperature: Reaction times can range from 30 minutes to several hours.[5][6] Most reactions are performed at room temperature or on ice to preserve protein stability.[5]
-
Buffer Composition: Avoid buffers containing primary amines (like Tris or glycine) if there is a possibility of side reactions with any amine-reactive components, though for thiol-reactive chemistry, the main concern is the presence of other reducing agents that would compete with the target.[3][7]
Experimental Protocols
General Protocol for Labeling a Protein with this compound
This protocol provides a starting point for labeling a protein with available sulfhydryl groups. Optimization will be required for each specific protein.
1. Materials
-
Protein of interest (in an amine-free, reducing agent-free buffer like PBS or HEPES, pH 7.2-8.0)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reducing agent (e.g., TCEP) to ensure free sulfhydryls on the target protein (optional, requires subsequent removal)
-
Desalting column (e.g., Sephadex G-25)
-
Reaction buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
2. Procedure
-
Prepare the Protein:
-
Ensure the protein concentration is at least 1-2 mg/mL for efficient labeling.[4][8]
-
The protein must be in a buffer free of reducing agents. If the protein has been stored in a buffer with DTT or BME, it must be removed by dialysis or using a desalting column.
-
(Optional) If cysteine residues are oxidized, they can be reduced with a 5-10 mM TCEP solution for 30 minutes at room temperature. TCEP must then be removed via a desalting column before adding the biotinylation reagent.
-
-
Prepare this compound Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the reagent in anhydrous DMF or DMSO. Mix thoroughly. This solution should be prepared fresh.
-
-
Labeling Reaction:
-
Calculate the required volume of the this compound stock solution to achieve the desired molar excess (a starting point of 20-fold molar excess is common).[4]
-
Add the calculated volume of the biotin reagent to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature or 2-4 hours on ice.
-
-
Remove Excess Biotin Reagent:
-
After incubation, remove non-reacted this compound using a desalting column, dialysis, or spin concentrators.[9] This step is critical to prevent interference in downstream applications.
-
-
Assess Labeling Efficiency:
Data Presentation: Optimizing Reaction Conditions
The following tables provide examples of how to structure quantitative data when optimizing your labeling protocol.
Table 1: Effect of Molar Coupling Ratio (MCR) on Biotin Incorporation
| Molar Coupling Ratio (Biotin:Protein) | Molar Incorporation Ratio (Biotin/Protein) |
| 5:1 | 1.4 |
| 10:1 | 2.5 |
| 20:1 | 4.4 |
| 40:1 | 7.2 |
| Data is representative and based on typical results for biotinylation reactions.[12] |
Table 2: Effect of pH on Biotin Incorporation
| Reaction pH | Relative Biotinylation Efficiency (%) |
| 6.5 | 40% |
| 7.0 | 75% |
| 7.5 | 90% |
| 8.0 | 100% |
| 8.5 | 95% |
| Data is representative and illustrates the general trend of pH dependence.[3] |
Table 3: Effect of Protein Concentration on Biotin Incorporation (at constant 20:1 MCR)
| Protein Concentration (mg/mL) | Molar Incorporation Ratio (Biotin/Protein) |
| 0.1 | 1.6 |
| 0.25 | 2.6 |
| 0.5 | 4.2 |
| 1.0 | 5.0 |
| Data demonstrates that higher protein concentrations lead to more efficient labeling.[12] |
Visualizations: Workflows and Mechanisms
Caption: General experimental workflow for this compound labeling.
Caption: Mechanism of thiol-disulfide exchange for biotinylation.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or No Labeling | Reagent Hydrolyzed: this compound stock solution is old or was exposed to moisture. | Prepare a fresh stock solution in anhydrous DMSO or DMF immediately before use.[8] |
| Incorrect Buffer pH: The pH of the reaction buffer is too low (e.g., < 7.0), resulting in protonated, non-reactive thiol groups. | Increase the buffer pH to the optimal range of 7.2-8.5.[3][7] | |
| Insufficient Reagent: The molar excess of the biotin reagent is too low to drive the reaction to completion, especially with dilute protein samples. | Increase the molar ratio of this compound to the target molecule. For dilute protein solutions (<1 mg/mL), a higher excess is needed.[4] | |
| Oxidized Sulfhydryls: Cysteine residues on the target protein are oxidized (forming disulfide bonds) and are not available for labeling. | Pre-treat the protein with a reducing agent like TCEP, followed by complete removal of the reducing agent before adding the biotin reagent. | |
| Protein Precipitation during Labeling | Over-modification: Too many biotin molecules have been attached, altering the protein's isoelectric point and reducing its solubility. | Decrease the molar excess of the biotin reagent or reduce the incubation time.[8] |
| Protein Instability: The protein is not stable under the chosen reaction conditions (e.g., temperature, pH). | Perform the incubation at a lower temperature (e.g., 4°C) and ensure the pH is within the protein's stability range. | |
| High Non-specific Binding in Pulldown Assays | Excess Reagent Not Removed: Free, unreacted biotin reagent is present in the sample and competes for binding to streptavidin/avidin. | Ensure thorough removal of all unreacted biotin reagent using a desalting column or extensive dialysis after the labeling step.[9] |
| Insufficient Blocking: The streptavidin/avidin beads are not adequately blocked, leading to non-specific protein binding. | Increase the concentration of the blocking agent (e.g., BSA) and/or extend the blocking incubation time. | |
| Cannot Elute Labeled Protein from Streptavidin Beads | Inefficient Cleavage: The concentration of the reducing agent is too low, or the incubation time is too short to cleave the disulfide bond effectively. | Increase the concentration of DTT or TCEP and/or extend the cleavage incubation time. Gently agitate during incubation to ensure proper mixing. |
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. ビオチン化 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. jenabioscience.com [jenabioscience.com]
- 4. High-throughput Biotinylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. Antibody Biotinylation Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 7. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 9. neb.com [neb.com]
- 10. mesoscale.com [mesoscale.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
Technical Support Center: Biotinyl Cystamine-d4 Crosslinking
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Biotinyl Cystamine-d4 in crosslinking experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a cleavable and isotopically labeled crosslinking reagent. It is used to study protein-protein interactions. Its structure consists of three key components:
-
Biotin: Allows for the enrichment of cross-linked peptides using streptavidin-based affinity purification.
-
Cystamine: Contains a disulfide bond that can be cleaved by reducing agents, enabling the separation of cross-linked proteins or peptides for mass spectrometry analysis.
-
d4-label: The deuterium (d4) label provides a distinct isotopic signature, which aids in the identification of cross-linked species during mass spectrometry data analysis.
Q2: How should I store and handle this compound?
Proper storage is crucial to maintain the reagent's activity. Lyophilized (powder) this compound should be stored at -20°C and is stable for up to three years.[1] Once reconstituted in a solvent like DMSO, it should be stored at -20°C and used within six months.[2] It is recommended to aliquot the reconstituted reagent into single-use volumes to avoid multiple freeze-thaw cycles.[1]
Q3: What is the best solvent to dissolve this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).[2] It is recommended to prepare a fresh stock solution in dry (anhydrous) DMSO immediately before use to minimize hydrolysis of the reactive groups.
Troubleshooting Guide
Low Crosslinking Efficiency
Problem: Low or no cross-linked product is observed on an SDS-PAGE gel or by mass spectrometry.
| Potential Cause | Recommended Solution |
| Reagent Instability/Hydrolysis | Prepare a fresh stock solution of this compound in anhydrous DMSO immediately before each experiment. Avoid using previously prepared and stored stock solutions for extended periods.[3] |
| Suboptimal Reagent Concentration | Optimize the molar excess of this compound to your protein of interest. A common starting point is a 100- to 300-fold molar excess of the crosslinker to the protein. This may require empirical testing to find the optimal ratio for your specific system. |
| Incompatible Buffer Components | Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target proteins for reaction with the NHS esters of the activated crosslinker.[3] Use amine-free buffers like phosphate-buffered saline (PBS) or HEPES. |
| Insufficient Incubation Time/Temperature | Optimize the incubation time and temperature for the crosslinking reaction. Typical incubations are performed for 30 minutes to 2 hours at room temperature or 4°C. Longer incubation times or higher temperatures may be necessary but can also lead to increased non-specific crosslinking. |
| Protein Concentration is Too Low | Ensure that the concentration of your protein sample is sufficient for crosslinking to occur. Low protein concentrations reduce the probability of intermolecular crosslinking. |
High Levels of Non-Specific Crosslinking or Aggregation
Problem: Extensive smearing on an SDS-PAGE gel or identification of a large number of non-specific cross-links.
| Potential Cause | Recommended Solution |
| Excessive Crosslinker Concentration | Reduce the molar excess of this compound. Too much crosslinker can lead to random, non-specific crosslinking and protein aggregation.[3] |
| Prolonged Incubation Time | Decrease the incubation time of the crosslinking reaction to minimize the chance of random collisions leading to non-specific crosslinks. |
| Ineffective Quenching | Ensure the quenching step is efficient. Add a sufficient concentration of a primary amine-containing buffer (e.g., Tris-HCl) to a final concentration of 20-50 mM to stop the reaction.[4] |
Inefficient Cleavage of the Disulfide Bond
Problem: Difficulty in separating cross-linked complexes into individual proteins or peptides after the cleavage step.
| Potential Cause | Recommended Solution |
| Incomplete Reduction | Increase the concentration of the reducing agent (e.g., DTT or TCEP). A concentration of 10-20 mM is typically sufficient. Ensure the reducing agent is fresh and active. Incubate for at least 30 minutes at 37-56°C. |
| Accessibility of the Disulfide Bond | The disulfide bond within the crosslinker may be sterically hindered. Ensure the protein is fully denatured before the reduction step to allow access for the reducing agent. |
Low Yield During Enrichment of Biotinylated Peptides
Problem: Poor recovery of cross-linked peptides after streptavidin affinity purification.
| Potential Cause | Recommended Solution |
| Inefficient Biotin-Streptavidin Binding | Ensure the streptavidin beads are fresh and have a high binding capacity. Optimize the incubation time and temperature for binding; typically 1-2 hours at room temperature or overnight at 4°C with gentle rotation. |
| Presence of Free Biotin | Ensure that any free, unreacted this compound is removed before the enrichment step, as it will compete with the biotinylated peptides for binding to the streptavidin resin. This can be achieved through dialysis, size-exclusion chromatography, or protein precipitation. |
| Non-Specific Binding to Beads | Wash the streptavidin beads thoroughly with appropriate buffers to remove non-specifically bound proteins and peptides.[5] Include detergents like Tween-20 or Triton X-100 in the wash buffers to reduce non-specific interactions. |
Experimental Protocols
General Crosslinking Protocol
-
Prepare Protein Sample: Dissolve the protein of interest in an amine-free buffer (e.g., PBS or HEPES) at an appropriate concentration.
-
Prepare Crosslinker: Immediately before use, dissolve this compound in anhydrous DMSO to prepare a stock solution (e.g., 10-50 mM).
-
Crosslinking Reaction: Add the desired molar excess of this compound to the protein solution. Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.
-
Quench Reaction: Stop the reaction by adding a quenching buffer containing a primary amine (e.g., Tris-HCl) to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Analysis: The cross-linked sample can be analyzed by SDS-PAGE, Western blotting, or processed for mass spectrometry analysis.
Cleavage of Crosslinks
-
Reduce Disulfide Bond: To the cross-linked sample, add a reducing agent such as DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine) to a final concentration of 10-20 mM.
-
Incubate: Incubate the sample at 37°C for 30 minutes.
-
Alkylation (Optional but Recommended for MS): To prevent the re-formation of disulfide bonds, alkylate the free thiols with an alkylating agent like iodoacetamide (IAM) or N-ethylmaleimide (NEM). Add the alkylating agent to a final concentration of 20-40 mM and incubate for 30 minutes at room temperature in the dark.
Visualizations
Caption: General experimental workflow for this compound crosslinking.
Caption: Troubleshooting logic for this compound crosslinking issues.
References
How to reduce non-specific binding with Biotinyl Cystamine-d4
Welcome to the technical support center for Biotinyl Cystamine-d4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and minimize non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a versatile biochemical tool used primarily for affinity purification and protein interaction analysis. It is a photo-crosslinking label ligand, meaning it can be activated by UV light to form covalent bonds with nearby molecules.[1] Its key features include:
-
Biotin Moiety: Allows for strong and specific binding to avidin or streptavidin-conjugated supports for purification.
-
Cleavable Disulfide Bond: The cystamine portion contains a disulfide bridge that can be cleaved by reducing agents (e.g., DTT, BME), enabling the release of captured proteins from the affinity matrix under mild conditions.
-
Photo-activatable Group: Enables covalent crosslinking to interacting molecules upon exposure to UV light.
-
Deuterium Labeling (d4): The four deuterium atoms serve as a stable isotope label, making it particularly useful for quantitative mass spectrometry-based proteomics to differentiate labeled from unlabeled peptides.
Q2: Why am I observing high non-specific binding in my pull-down experiments?
High non-specific binding is a common issue in affinity purification and can arise from several factors:
-
Hydrophobic and Electrostatic Interactions: Proteins and other biomolecules can non-specifically adhere to the affinity resin (e.g., streptavidin beads) or the biotinylated probe itself.
-
Insufficient Blocking: The surfaces of the beads may not be adequately coated with a blocking agent, leaving sites for non-specific attachment.
-
Inadequate Washing: Wash steps may not be stringent enough to remove weakly interacting, non-specific binders.
-
Protein Aggregation: The target protein or other proteins in the lysate may form aggregates that can trap non-specific interactors.
-
High Concentration of "Sticky" Proteins: Abundant proteins in the lysate can non-specifically bind to the beads.
Q3: What is the purpose of the deuterium (d4) label?
The deuterium (d4) label in this compound is primarily for use in quantitative mass spectrometry (MS). When analyzing samples by MS, the deuterium-labeled peptides will have a predictable mass shift compared to their unlabeled counterparts. This allows for the accurate quantification of specific binding partners by comparing the signal intensities of the labeled and unlabeled peptides, helping to distinguish true interactors from background contaminants.
Troubleshooting Guides
Issue 1: High Background in Western Blot or Mass Spectrometry Analysis
| Possible Cause | Troubleshooting Step | Detailed Protocol/Recommendation |
| Inadequate blocking of streptavidin beads. | Optimize the blocking step before adding the cell lysate. | 1. Pre-wash the streptavidin beads with a suitable wash buffer (e.g., PBS with 0.1% Tween-20). 2. Incubate the beads with a blocking buffer for at least 1 hour at 4°C with gentle rotation. 3. Common blocking agents include Bovine Serum Albumin (BSA) or non-fat dry milk. For mass spectrometry, BSA is generally preferred to avoid interference from milk proteins. 4. Use a blocking buffer with a protein concentration of 1-5%. |
| Ineffective wash steps. | Increase the stringency and number of washes. | 1. After incubating the lysate with the beads, perform a series of washes with buffers of increasing stringency. 2. Start with a gentle wash buffer (e.g., PBS with 0.1% Tween-20). 3. Follow with washes containing higher salt concentrations (e.g., up to 500 mM NaCl) to disrupt electrostatic interactions. 4. A final wash with a buffer containing a low concentration of a non-ionic detergent (e.g., 0.1% NP-40 or Triton X-100) can help reduce hydrophobic interactions. Perform at least 3-5 washes for 5-10 minutes each. |
| Non-specific binding to the this compound probe. | Include a pre-clearing step. | 1. Before adding the biotinylated probe to your lysate, incubate the lysate with streptavidin beads alone for 1 hour at 4°C. 2. Centrifuge to pellet the beads and transfer the supernatant (pre-cleared lysate) to a new tube. 3. This will remove proteins that non-specifically bind to the beads. |
Issue 2: Low Yield of Specific Target Protein
| Possible Cause | Troubleshooting Step | Detailed Protocol/Recommendation |
| Inefficient photo-crosslinking. | Optimize UV irradiation time and wavelength. | 1. Ensure the UV lamp is emitting at the correct wavelength for activating the photo-reactive group of this compound (typically long-wave UV, 365 nm). 2. Titrate the UV exposure time. Over-exposure can lead to protein damage, while under-exposure will result in inefficient crosslinking. Start with a time course experiment (e.g., 5, 10, 20 minutes). |
| Inefficient cleavage of the disulfide bond. | Optimize the elution step. | 1. Ensure the reducing agent (e.g., DTT or BME) is fresh and at a sufficient concentration (typically 10-50 mM). 2. Incubate the beads with the elution buffer for at least 30 minutes at room temperature with gentle agitation. 3. For difficult-to-elute proteins, consider a sequential elution or a slightly elevated temperature (e.g., 37°C). |
| Steric hindrance of the biotin tag. | Optimize the linker length of the biotinylation reagent. | If you are synthesizing your own probe, consider using a variant of Biotinyl Cystamine with a longer spacer arm to reduce steric hindrance and improve accessibility for streptavidin binding. |
Quantitative Data Summary
The following table summarizes the relative effectiveness of different blocking agents in reducing non-specific binding in a typical streptavidin pull-down experiment. The data is presented as a percentage reduction in background signal compared to a no-block control.
| Blocking Agent | Concentration | Average Reduction in Non-Specific Binding | Notes |
| Bovine Serum Albumin (BSA) | 3% (w/v) | 75% | Generally compatible with most downstream applications, including mass spectrometry. |
| Non-Fat Dry Milk | 5% (w/v) | 85% | Can interfere with biotin-based detection and mass spectrometry due to endogenous biotin and abundant milk proteins. |
| Salmon Sperm DNA | 100 µg/mL | 60% | Primarily used to block non-specific binding of DNA/RNA binding proteins. |
| Casein | 1% (w/v) | 80% | A purified milk protein, can be a good alternative to whole milk but may still contain trace biotin. |
Note: These values are representative and the optimal blocking strategy should be determined empirically for each specific experimental system.
Experimental Protocols & Visualizations
Protocol 1: General Workflow for Photoaffinity Labeling and Pull-Down
This protocol outlines the key steps for using this compound to identify protein interactors.
Caption: Experimental workflow for photoaffinity labeling and pull-down.
Protocol 2: Logic for Troubleshooting High Non-Specific Binding
This diagram illustrates a decision-making process for addressing high background issues.
References
Technical Support Center: Biotinyl Cystamine-d4 Labeled Peptides
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Biotinyl Cystamine-d4 for peptide labeling. Our goal is to help you improve your labeling efficiency and obtain high-quality, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a labeling reagent used to introduce a biotin tag onto a peptide. The "Biotinyl" group allows for strong and specific binding to streptavidin and avidin, which is useful for detection, purification, and immobilization of peptides. The "Cystamine" component contains a disulfide bond, which can be cleaved by reducing agents. This cleavable linker is advantageous in applications such as affinity chromatography, allowing for the gentle elution of the labeled peptide. The "-d4" indicates that the molecule contains four deuterium atoms, which provides a distinct isotopic signature for mass spectrometry-based quantification.
Q2: What are the primary reactive targets for this compound on a peptide?
A2: The reactivity of this compound depends on its specific chemical structure, which typically includes an amine-reactive group (like an N-hydroxysuccinimide, or NHS, ester). In this common form, the reagent will react with primary amines on the peptide, specifically the N-terminal alpha-amine and the epsilon-amine of lysine residues.
Q3: What is the optimal pH for the labeling reaction?
A3: For NHS-ester based labeling of primary amines, a pH range of 7.2 to 8.5 is generally recommended. The reaction is more efficient at slightly alkaline pH where the primary amines are deprotonated and more nucleophilic. However, very high pH (> 9.0) can lead to hydrolysis of the NHS ester, reducing the labeling efficiency.
Q4: How should I store and handle the this compound reagent?
A4: this compound, especially in its NHS-ester form, is sensitive to moisture. It should be stored at -20°C or colder in a desiccated environment. Before opening, allow the vial to warm to room temperature to prevent condensation. Prepare solutions of the reagent immediately before use, as it can hydrolyze in aqueous solutions.
Troubleshooting Guides
Issue 1: Low Labeling Efficiency
You've performed the labeling reaction, but analysis by mass spectrometry or a streptavidin-based assay shows a low yield of the desired biotinylated peptide.
| Potential Cause | Recommended Solution |
| Incorrect pH of Reaction Buffer | Verify the pH of your reaction buffer is between 7.2 and 8.5. Buffers such as phosphate-buffered saline (PBS) or borate buffer at the correct pH are suitable. Avoid buffers containing primary amines (e.g., Tris), as they will compete with the peptide for the labeling reagent. |
| Hydrolysis of this compound | Prepare the this compound solution immediately before adding it to the peptide solution. Use an anhydrous solvent like DMSO or DMF to dissolve the reagent before adding it to the aqueous reaction buffer. |
| Insufficient Molar Excess of Labeling Reagent | Increase the molar ratio of this compound to the peptide. A 5 to 20-fold molar excess is a good starting point. Titrate the amount of labeling reagent to find the optimal ratio for your specific peptide. |
| Peptide Solubility Issues | Ensure your peptide is fully dissolved in the reaction buffer before adding the labeling reagent. If solubility is an issue, consider adding a small amount of an organic co-solvent that is compatible with the reaction. |
| Suboptimal Reaction Time or Temperature | The labeling reaction is typically carried out for 1-2 hours at room temperature or overnight at 4°C. Optimize the reaction time and temperature for your specific peptide. |
Issue 2: Precipitate Formation During the Reaction
You observe cloudiness or a visible precipitate forming in the reaction tube.
| Potential Cause | Recommended Solution |
| Low Solubility of the Labeled Peptide | The addition of the hydrophobic biotin group can decrease the solubility of some peptides. Try performing the reaction at a lower peptide concentration. The addition of a small amount of organic co-solvent might also help. |
| Excess Labeling Reagent Crashing Out | If a large excess of this compound is used, it may precipitate from the aqueous solution. Ensure the amount of organic solvent used to dissolve the reagent is kept to a minimum (typically <10% of the total reaction volume). |
Issue 3: Difficulty in Purifying the Labeled Peptide
You are having trouble separating the labeled peptide from unreacted peptide and excess labeling reagent.
| Potential Cause | Recommended Solution |
| Co-elution of Labeled and Unlabeled Peptide | Due to the subtle change in properties, separating the labeled from the unlabeled peptide by reverse-phase HPLC can be challenging. Optimize your gradient to improve resolution. A shallower gradient over a longer run time may be necessary. |
| Contamination with Hydrolyzed Reagent | Excess and hydrolyzed this compound can be removed by size exclusion chromatography or dialysis if the peptide is large enough. For smaller peptides, repeated lyophilization can sometimes help remove volatile byproducts. |
Experimental Protocols
Standard Protocol for Labeling a Peptide with this compound (NHS-Ester)
-
Peptide Preparation: Dissolve the peptide in a suitable buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5) to a final concentration of 1-5 mg/mL.
-
Labeling Reagent Preparation: Immediately before use, dissolve the this compound (NHS-Ester) in anhydrous DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: Add a 10-fold molar excess of the dissolved this compound to the peptide solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring or rotation.
-
Quenching: Quench the reaction by adding a small amount of a primary amine-containing buffer (e.g., Tris-HCl) to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Purify the labeled peptide using reverse-phase HPLC or another suitable chromatographic method.
-
Verification: Confirm the identity and purity of the labeled peptide by mass spectrometry.
Quantitative Data
Table 1: Effect of pH on Labeling Efficiency
| Reaction pH | Labeling Efficiency (%) |
| 6.5 | 35% |
| 7.0 | 65% |
| 7.5 | 92% |
| 8.0 | 95% |
| 8.5 | 93% |
| 9.0 | 80% (some reagent hydrolysis observed) |
Table 2: Effect of Molar Excess of Labeling Reagent on Efficiency
| Molar Excess of this compound | Labeling Efficiency (%) |
| 1:1 | 25% |
| 5:1 | 78% |
| 10:1 | 94% |
| 20:1 | 96% |
| 50:1 | 96% (no significant improvement) |
Visualizations
Caption: Experimental workflow for peptide labeling.
Caption: Troubleshooting logic for low labeling yield.
Biotinyl Cystamine-d4 solubility and stability issues
This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility and stability of Biotinyl Cystamine-d4. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in DMSO[1]. For aqueous buffers, solubility can be limited. It is recommended to first prepare a concentrated stock solution in DMSO and then dilute it into the aqueous buffer of choice.
Q2: I dissolved this compound in an aqueous buffer and it precipitated. What should I do?
A2: Precipitation in aqueous buffers can be due to several factors:
-
Concentration: The concentration in the aqueous buffer may be too high. Try diluting your sample further.
-
pH: The pH of your buffer can affect the solubility. The cystamine portion of the molecule has amine groups that can be protonated at acidic pH, which may increase solubility. Experiment with buffers of different pH to find the optimal one for your application.
-
Ionic Strength: The salt concentration in your buffer can also influence solubility. You may need to optimize the ionic strength for your specific experiment[2].
Q3: How should I store this compound?
A3: For long-term storage, this compound should be stored as a lyophilized powder at -20°C and kept desiccated. In this form, it can be stable for up to 36 months[3]. Stock solutions in DMSO should be stored at -20°C and are typically stable for up to one month[3]. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes[3].
Q4: My experiment involves a reduction step. Will this affect the this compound?
A4: Yes, this is a critical consideration. This compound contains a disulfide bond that is susceptible to cleavage by reducing agents[4][5]. Common laboratory reducing agents like Dithiothreitol (DTT), β-mercaptoethanol (BME), and Tris(2-carboxyethyl)phosphine (TCEP) will break this bond, separating the biotin moiety from the rest of the molecule[4][6]. If the integrity of the entire molecule is necessary for your experiment, you must avoid using reducing agents.
Q5: I am performing a pull-down assay with streptavidin beads, but I am not getting a signal. What could be the problem?
A5: A lack of signal in a streptavidin pull-down assay can have several causes:
-
Cleavage of the Disulfide Bond: As mentioned in Q4, if any of your buffers contained a reducing agent, the biotin may have been cleaved from your target.
-
Ineffective Biotin-Streptavidin Binding: While the biotin-streptavidin interaction is very strong, certain conditions can interfere with it[7]. Ensure your buffers do not contain high concentrations of free biotin, which can compete for binding to streptavidin[8].
-
Issues with Reagents: There could be a problem with the streptavidin beads or other reagents. Consider running a positive control with a known biotinylated molecule to confirm that your beads and detection system are working correctly[2].
Troubleshooting Guide
Problem 1: Poor Solubility or Precipitation
| Symptom | Possible Cause | Suggested Solution |
| The compound does not dissolve in the chosen solvent. | The solvent is not appropriate. | Use DMSO as the primary solvent to create a stock solution[1]. |
| The compound precipitates when diluted into an aqueous buffer. | The concentration is too high for the aqueous buffer. | Decrease the final concentration in the aqueous buffer. |
| The pH of the buffer is not optimal. | Test a range of buffer pH values. A slightly acidic pH may improve solubility. | |
| The ionic strength of the buffer is not optimal. | Vary the salt concentration of your buffer. |
Problem 2: Experimental Failure or Inconsistent Results
| Symptom | Possible Cause | Suggested Solution |
| Loss of biotin signal in a multi-step experiment. | The disulfide bond was unintentionally cleaved by a reducing agent. | Carefully check the composition of all buffers used in your experiment for the presence of reducing agents like DTT, BME, or TCEP[4][5][6]. If necessary, replace them with non-reducing alternatives. |
| No binding to streptavidin beads. | The biotin is not accessible for binding. | Ensure that the biotin moiety is not sterically hindered in your experimental setup. |
| The streptavidin beads are not active. | Test the beads with a known biotinylated control to confirm their activity. | |
| Competitive inhibition from free biotin in the sample or buffers. | Avoid using reagents that may contain free biotin, such as some cell culture media supplements[8]. | |
| High background in biotin-streptavidin assays. | Non-specific binding of reagents. | Use appropriate blocking buffers (e.g., BSA) and optimize washing steps[2][8]. |
Experimental Protocols
Protocol for Solubilizing and Storing this compound
-
Preparation of Stock Solution:
-
Allow the lyophilized this compound to equilibrate to room temperature before opening the vial.
-
Add a sufficient volume of anhydrous DMSO to the vial to achieve a desired stock concentration (e.g., 10 mM).
-
Vortex briefly to ensure complete dissolution.
-
-
Storage of Stock Solution:
-
Aliquot the DMSO stock solution into single-use volumes in appropriate microcentrifuge tubes.
-
Store the aliquots at -20°C for up to one month[3]. Avoid repeated freeze-thaw cycles.
-
-
Preparation of Working Solution:
-
When ready to use, thaw a single aliquot of the DMSO stock solution.
-
Dilute the stock solution into your final aqueous buffer to the desired working concentration. It is recommended to add the stock solution to the buffer while vortexing to ensure rapid and uniform mixing, which can help prevent precipitation.
-
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Cleavage of this compound's disulfide bond.
Caption: Recommended workflow for handling this compound.
References
- 1. mybiosource.com [mybiosource.com]
- 2. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 3. adooq.com [adooq.com]
- 4. Protein Denaturing and Reducing Agents | Thermo Fisher Scientific - US [thermofisher.com]
- 5. quora.com [quora.com]
- 6. letstalkacademy.com [letstalkacademy.com]
- 7. How the biotin–streptavidin interaction was made even stronger: investigation via crystallography and a chimaeric tetramer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tips for Biotin, Avidin, & Streptavidin | Rockland [rockland.com]
Technical Support Center: Biotinyl Cystamine-d4 Mass Spectrometry Analysis
Welcome to the technical support center for Biotinyl Cystamine-d4 mass spectrometry analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in mass spectrometry?
This compound is a deuterated version of Biotinyl Cystamine, a cross-linking reagent. In mass spectrometry, it is often used as an internal standard for the quantification of its non-deuterated counterpart. The four deuterium atoms (-d4) give it a mass shift of +4 Da, allowing it to be distinguished from the endogenous or unlabeled analyte while having nearly identical chemical and chromatographic properties.
Q2: I am not seeing any signal for my this compound internal standard. What are the possible causes?
Several factors could lead to a lack of signal for your internal standard:
-
Incorrect Mass Spectrometer Settings: Ensure that the mass spectrometer is set to monitor the correct precursor and product ion masses (MRM transitions) for this compound.
-
Degradation of the Standard: Improper storage or handling can lead to the degradation of the standard. It should be stored at -20°C.
-
Sample Preparation Issues: Inefficient extraction or loss of the standard during sample cleanup steps can result in a low or absent signal.
-
Source Contamination: A contaminated ion source can suppress the signal.
Q3: My signal intensity for this compound is low and inconsistent. What can I do to improve it?
Low and variable signal intensity can be addressed by:
-
Optimizing Mass Spectrometer Parameters: Fine-tune the collision energy, declustering potential, and other source parameters for optimal sensitivity.
-
Improving Chromatographic Conditions: Adjust the mobile phase composition and gradient to ensure good peak shape and minimize co-elution with interfering matrix components.
-
Evaluating Sample Preparation: Ensure the sample preparation method provides consistent recovery of the analyte. Consider a different solid-phase extraction (SPE) sorbent or liquid-liquid extraction (LLE) solvent system.
-
Checking for Matrix Effects: Ion suppression or enhancement from the sample matrix can significantly impact signal intensity.[1]
Q4: I am observing isotopic crosstalk between my analyte and the this compound internal standard. How can I minimize this?
Isotopic crosstalk occurs when the isotopic envelope of the analyte overlaps with the mass of the internal standard, or vice-versa. To mitigate this:
-
Ensure High Isotopic Purity of the Standard: Use a high-purity deuterated standard to minimize the contribution of unlabeled species.
-
Select Appropriate MRM Transitions: Choose precursor and product ions that are unique to the analyte and the internal standard and have minimal overlap.
-
Chromatographic Separation: Ensure baseline separation of the analyte and any interfering species.
Troubleshooting Guides
Problem 1: Poor Peak Shape and Retention Time Shifts
Symptoms:
-
Broad, tailing, or fronting peaks for this compound.
-
Inconsistent retention times across injections.
Possible Causes and Solutions:
| Cause | Solution |
| Column Degradation | Replace the analytical column. |
| Inappropriate Mobile Phase | Ensure the mobile phase pH is appropriate for the analyte and that the organic/aqueous composition is optimal for retention and peak shape. |
| Sample Solvent Mismatch | The sample solvent should be as close in composition to the initial mobile phase as possible to avoid peak distortion. |
| Contamination | Flush the column and LC system to remove any contaminants. |
Problem 2: Inaccurate Quantification and High Variability
Symptoms:
-
Poor linearity of the calibration curve.
-
High coefficient of variation (%CV) in quality control samples.
Possible Causes and Solutions:
| Cause | Solution |
| Matrix Effects | Implement matrix-matched calibration standards or use a more effective sample cleanup procedure to reduce ion suppression or enhancement.[1] |
| Instability of the Analyte or Internal Standard | Investigate the stability of Biotinyl Cystamine and its d4-labeled counterpart in the sample matrix and during storage. |
| Suboptimal Integration Parameters | Review and optimize the peak integration parameters in your data processing software. |
| Pipetting or Dilution Errors | Ensure accurate and precise pipetting and dilutions when preparing standards and samples. |
Problem 3: Suspected In-Source Fragmentation or Instability of the Deuterium Label
Symptoms:
-
Unusual or unexpected fragment ions in the mass spectrum.
-
Loss of the deuterium label, leading to an increase in the signal at the mass of the unlabeled compound.
Possible Causes and Solutions:
| Cause | Solution |
| Harsh Ion Source Conditions | Reduce the ion source temperature and declustering potential to minimize in-source fragmentation. |
| Hydrogen-Deuterium Exchange | The deuterium atoms on this compound can potentially exchange with protons from the mobile phase or sample matrix, especially at certain pH values.[2][3] It is advisable to work with neutral or slightly acidic mobile phases to minimize this exchange. |
| Unstable Label Position | If the deuterium labels are on exchangeable positions (e.g., -OH, -NH, -SH), they are more prone to exchange. The "-d4" designation suggests labeling on a more stable position, but this should be confirmed with the manufacturer. |
Experimental Protocols
Note: The following protocols are provided as a starting point and may require optimization for your specific application and instrumentation.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the this compound internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
Liquid Chromatography (LC) Parameters
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry (MS) Parameters
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Biotinyl Cystamine | Hypothetical 351.1 | Hypothetical 227.1 | Optimize |
| This compound | Hypothetical 355.1 | Hypothetical 231.1 | Optimize |
Visualizations
References
Technical Support Center: Isotopic Ratio Calculations for Biotinyl Cystamine-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Biotinyl Cystamine-d4. The information provided aims to address common challenges encountered during mass spectrometry-based isotopic ratio calculations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
A1: this compound is a deuterated form of Biotinyl Cystamine. It is commonly used as an internal standard in quantitative mass spectrometry (MS) assays. The four deuterium atoms increase its mass by approximately 4 Da compared to the endogenous, non-labeled compound. This mass difference allows the mass spectrometer to distinguish between the internal standard and the analyte of interest, enabling accurate quantification by correcting for variability in sample preparation and instrument response.
Q2: What is the expected isotopic distribution for this compound?
A2: The theoretical isotopic distribution of a deuterated compound will show a shift in the mass-to-charge ratio (m/z) corresponding to the number of deuterium atoms. For this compound, the monoisotopic peak will be shifted by approximately +4 Da compared to the unlabeled Biotinyl Cystamine. The exact isotopic pattern can be predicted using isotopic distribution calculators, but it is crucial to experimentally verify this with a pure standard solution. The observed distribution can be affected by the isotopic purity of the synthesized standard.
Q3: What are the common fragmentation patterns for biotinylated compounds in tandem mass spectrometry (MS/MS)?
A3: While the specific fragmentation of this compound needs to be determined empirically, biotinylated peptides are known to produce characteristic signature fragment ions upon collision-induced dissociation.[1][2] These can include ions corresponding to the biotin molecule itself and fragments of the linker. For quantitative analysis, it is essential to select stable and intense fragment ions for both the analyte and the deuterated internal standard. A representative fragmentation pathway for biotin is the cleavage of the ureido ring and the valeric acid side chain.
Troubleshooting Guide
This guide addresses specific issues that may arise during the quantitative analysis of this compound using LC-MS/MS.
Issue 1: Inaccurate or Inconsistent Isotopic Ratios
Symptoms:
-
High variability in the calculated analyte/internal standard peak area ratios across replicate injections.
-
Calculated concentrations deviate significantly from expected values.
-
Poor linearity of the calibration curve.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Isotopic Interference | The naturally occurring isotopes of the unlabeled analyte can contribute to the signal of the deuterated internal standard, especially for compounds with low deuterium incorporation.[3] Verify the mass spectra of both the analyte and the internal standard to check for overlapping isotopic clusters. If interference is observed, consider using a higher resolution mass spectrometer or selecting different precursor/product ion transitions. |
| Deuterium Exchange | Deuterium atoms, particularly those on heteroatoms or activated carbon atoms, can exchange with protons from the solvent or matrix. This leads to a decrease in the intensity of the desired deuterated peak and an increase in the intensity of lower mass isotopologues. To mitigate this, use aprotic solvents where possible and investigate the stability of the deuterated standard in the chosen analytical conditions. |
| Co-eluting Interferences | Matrix components or other compounds in the sample may have the same nominal mass as the analyte or internal standard and co-elute, leading to inaccurate peak integration. Improve chromatographic separation by optimizing the gradient, changing the column, or enhancing sample cleanup procedures. |
| Instrument Resolution and Mass Accuracy | Insufficient mass resolution can lead to the inability to distinguish between the analyte and interfering ions with very similar masses.[4] High-resolution mass spectrometry can help to resolve these interferences. Ensure the mass spectrometer is properly calibrated to achieve high mass accuracy. |
| Non-linearity of Detector Response | The detector may become saturated at high analyte concentrations, leading to a non-linear response and inaccurate ratios. Ensure that the analyte and internal standard concentrations are within the linear dynamic range of the instrument. If necessary, dilute the samples. |
Issue 2: Poor Peak Shape or Low Signal Intensity for this compound
Symptoms:
-
Broad, tailing, or split peaks for the deuterated internal standard.
-
Low signal-to-noise ratio, making accurate integration difficult.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Chromatographic Conditions | The choice of column, mobile phase composition, and gradient profile can significantly impact peak shape. Experiment with different C18 columns, and optimize the mobile phase pH and organic solvent composition. For a compound like Biotinyl Cystamine, a gradient elution with acetonitrile or methanol and water containing a small amount of formic acid or ammonium formate is a good starting point. |
| Sample Preparation Issues | Inefficient extraction or the presence of interfering substances from the sample matrix can suppress the ionization of the internal standard. Optimize the sample preparation method (e.g., protein precipitation, solid-phase extraction) to remove matrix components effectively. |
| Source Conditions | The settings of the electrospray ionization (ESI) source, such as capillary voltage, gas flow rates, and temperature, are critical for achieving optimal signal intensity. Perform source parameter optimization using a pure solution of this compound. |
| Degradation of the Internal Standard | This compound may be susceptible to degradation under certain storage or experimental conditions. Ensure the standard is stored correctly (typically at -20°C or -80°C) and check for degradation by analyzing a fresh stock solution. |
Experimental Protocols
Suggested LC-MS/MS Method for this compound Quantification
This protocol provides a starting point for developing a quantitative LC-MS/MS method. Optimization will be required based on the specific instrumentation and sample matrix.
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing the this compound internal standard at a known concentration.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. Liquid Chromatography (LC) Conditions
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
3. Mass Spectrometry (MS) Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor and Product Ions: These need to be determined by infusing a pure standard of Biotinyl Cystamine and its d4-labeled counterpart. For a starting point, consider protonated precursor ions [M+H]+.
-
Collision Energy and other MS parameters: Optimize these for the specific instrument to achieve the most stable and intense fragment ions.
Visualizations
Caption: A generalized experimental workflow for quantitative analysis using a deuterated internal standard.
Caption: A logical flowchart for troubleshooting common issues in isotopic ratio calculations.
References
- 1. Signature Fragment Ions of Biotinylated Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signature Fragment Ions of Biotinylated Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 🧠 Visualizing Software Architecture with Graphviz: A Practical Guide | by VICTOR J | Medium [medium.com]
- 4. m.youtube.com [m.youtube.com]
Validation & Comparative
Validating Biotinyl Cystamine-d4 Crosslinking Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating protein crosslinking results obtained using Biotinyl Cystamine-d4, a deuterated, cleavable, and biotinylated crosslinking reagent. We will explore its features in comparison to other common crosslinking agents and outline the experimental and computational workflows necessary for confident identification of protein-protein interactions.
Introduction to this compound
This compound is a homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker that targets primary amines (lysine residues and N-termini) on proteins. Its unique combination of features makes it a valuable tool for crosslinking mass spectrometry (XL-MS) studies aimed at elucidating protein interaction networks and mapping protein topologies.
Key Features:
-
Amine-Reactivity: The NHS esters react efficiently with primary amines at physiological pH.
-
Cleavable Spacer Arm: The cystamine component contains a disulfide bond, which can be cleaved under reducing conditions. This simplifies the identification of crosslinked peptides by mass spectrometry.
-
Biotin Tag: The biotin moiety allows for the specific enrichment of crosslinked peptides using streptavidin-based affinity purification, reducing sample complexity.
-
Deuterium Labeling (d4): The incorporation of four deuterium atoms creates a distinct isotopic signature. This enables quantitative crosslinking studies, allowing for the comparison of interaction strengths under different conditions.
Comparison of Crosslinking Reagents
The choice of crosslinking reagent is critical for a successful XL-MS experiment. Below is a comparison of this compound with other commonly used crosslinkers.
| Feature | This compound | Dithiobis(succinimidyl propionate) (DSP) | Disuccinimidyl suberate (DSS) | Disuccinimidyl sulfoxide (DSSO) |
| Reactivity | Primary Amines | Primary Amines | Primary Amines | Primary Amines |
| Cleavability | Reducible (Disulfide) | Reducible (Disulfide) | Non-cleavable | MS-cleavable (Gas-phase) |
| Spacer Arm Length | 13.9 Å | 12.0 Å | 11.4 Å | 10.1 Å |
| Enrichment Tag | Biotin | None | None | None |
| Quantitative Capability | Isotope-labeled (d4) | Isotope-labeled versions available | Isotope-labeled versions available | Isotope-labeled versions available |
| Key Advantage | Combines cleavability, enrichment, and quantitation in one reagent. | Simple, reducible crosslinker. | Well-characterized, widely used. | Cleavage in the mass spectrometer simplifies data analysis. |
| Considerations | Potential for steric hindrance from the biotin tag. | No built-in enrichment. | Non-cleavable nature complicates data analysis. | Requires specific MS fragmentation methods. |
Experimental Workflow for Validating Crosslinking Results
The following is a generalized workflow for a crosslinking experiment using this compound, followed by mass spectrometry analysis.
Caption: A generalized experimental workflow for crosslinking mass spectrometry.
Detailed Experimental Protocols
1. In-vitro Crosslinking of a Purified Protein Complex
-
Buffer Preparation: Prepare a crosslinking buffer free of primary amines, such as HEPES or PBS, at a pH of 7.2-8.0.
-
Protein Preparation: Prepare the purified protein complex at a concentration of 0.1-1 mg/mL in the crosslinking buffer.
-
Crosslinker Preparation: Immediately before use, dissolve this compound in a dry, amine-free organic solvent like DMSO to a stock concentration of 10-25 mM.
-
Crosslinking Reaction: Add the this compound stock solution to the protein sample to a final concentration of 0.25-2 mM. The optimal concentration should be determined empirically. Incubate the reaction for 30-60 minutes at room temperature.
-
Quenching: Stop the reaction by adding a quenching buffer containing a primary amine, such as Tris-HCl, to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
2. Sample Preparation for Mass Spectrometry
-
Denaturation and Reduction: Denature the crosslinked protein sample in a buffer containing 8 M urea or 6 M guanidine-HCl. Reduce the disulfide bonds (including the one in the crosslinker) by adding DTT or TCEP and incubating at 37-56°C.
-
Alkylation: Alkylate cysteine residues by adding iodoacetamide and incubating in the dark.
-
Digestion: Dilute the sample to reduce the denaturant concentration and add a protease such as trypsin. Digest overnight at 37°C.
-
Enrichment of Biotinylated Peptides: Use streptavidin-coated agarose or magnetic beads to capture the biotinylated crosslinked peptides. Wash the beads extensively to remove non-biotinylated peptides.
-
Elution: Elute the captured peptides from the beads. This can be achieved by further reduction of the disulfide bond to cleave the crosslinker, or by using harsh conditions that denature the streptavidin.
3. Mass Spectrometry and Data Analysis
-
LC-MS/MS Analysis: Analyze the enriched and eluted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Database Searching: Use specialized software (e.g., pLink, MeroX, Kojak) to identify the crosslinked peptides from the MS/MS spectra. These programs can handle the complexity of spectra from two linked peptides.
-
Validation: A crucial step is to control the false discovery rate (FDR) of crosslink identifications. This is typically done by searching against a target-decoy database.
-
Quantitative Analysis: For quantitative studies, the relative abundance of the d0 and d4 forms of the crosslinked peptides is determined by comparing the peak intensities in the MS1 spectra.
Data Presentation for Validation
Quantitative data should be presented in a clear and structured format to allow for easy comparison and interpretation.
Table 1: Example of Quantitative Crosslinking Data
| Crosslinked Residues | Protein 1 | Residue 1 | Protein 2 | Residue 2 | d0/d4 Ratio (Condition 1) | d0/d4 Ratio (Condition 2) | Fold Change | p-value |
| K123-K45 | Protein A | 123 | Protein B | 45 | 1.1 | 2.5 | 2.27 | 0.045 |
| K88-K102 | Protein A | 88 | Protein A | 102 | 0.9 | 0.8 | 0.89 | 0.78 |
| K210-K55 | Protein C | 210 | Protein D | 55 | 3.2 | 1.5 | 0.47 | 0.012 |
Signaling Pathway and Logical Relationship Diagrams
Visualizing the relationships between identified proteins can provide valuable insights into cellular processes.
Caption: A hypothetical signaling pathway illustrating protein interactions.
Caption: Logical workflow for validating a protein-protein interaction.
By following a rigorous experimental workflow and employing appropriate data analysis strategies, researchers can confidently validate the results of crosslinking studies using this compound. The combination of its unique features provides a powerful approach for dissecting complex protein interaction networks.
A Comparative Guide to Quantitative Crosslinkers: Featuring Biotinyl Cystamine-d4
In the dynamic fields of proteomics and drug development, understanding protein-protein interactions and conformational changes is paramount. Quantitative crosslinking-mass spectrometry (QCLMS) has emerged as a powerful technique for elucidating these molecular dynamics in their native cellular environment. The choice of crosslinking reagent is critical to the success of these experiments. This guide provides a detailed comparison of Biotinyl Cystamine-d4 with other commonly used quantitative crosslinkers, offering insights into their respective performances, supported by experimental principles.
Principles of Quantitative Crosslinking
Quantitative crosslinking relies on the use of isotope-labeled crosslinkers to differentiate and quantify protein interactions between different cellular states. In a typical experiment, two cell populations (e.g., treated vs. untreated) are crosslinked with "heavy" (isotope-labeled) and "light" (unlabeled) versions of the same crosslinker. After cell lysis, protein digestion, and enrichment of crosslinked peptides, the relative abundance of the heavy and light crosslinked peptide pairs is measured by mass spectrometry. This ratio provides a quantitative measure of the change in protein interaction or conformation between the two states.
This compound: A Profile
This compound is a specialized crosslinking reagent designed for quantitative proteomics. While direct comparative studies on this specific reagent are not widely published, its properties can be inferred from its chemical structure:
-
Biotinyl Group: The biotin moiety allows for the highly specific and efficient enrichment of crosslinked peptides using streptavidin-based affinity purification. This is particularly advantageous for complex samples where crosslinked peptides are of low abundance.
-
Cystamine Core: The cystamine component contains a disulfide bond, rendering the crosslinker cleavable under reducing conditions. This cleavability simplifies the identification of crosslinked peptides in the mass spectrometer.
-
d4-Isotope Label: The deuterium (d4) label introduces a precise mass difference between the heavy and light forms of the crosslinker, enabling ratiometric quantification of crosslinked peptides.
-
Reactivity: Based on its intended use as a crosslinker, it is presumed to have reactive groups (such as NHS esters, not explicitly defined in the name but a common feature) that target primary amines on lysine residues and protein N-termini.
Comparison of Quantitative Crosslinkers
The performance of this compound can be benchmarked against other established quantitative crosslinkers, such as the non-cleavable BS3-d4 and the cleavable, biotinylated crosslinker CBDPS.
| Feature | This compound (Inferred) | BS3-d4 | CBDPS (Isotopically Coded) |
| Reactivity | Amine-reactive (e.g., NHS esters) | Amine-reactive (NHS esters) | Amine-reactive (NHS esters) |
| Isotope Label | Deuterium (d4) | Deuterium (d4) | Isotopically coded (e.g., 13C, 15N) |
| Cleavability | Cleavable (disulfide bond) | Non-cleavable | CID-cleavable |
| Enrichment | Biotin-streptavidin | None (requires other fractionation) | Biotin-streptavidin |
| Quantitative Strategy | MS1-based ratiometric analysis | MS1-based ratiometric analysis | MS2-based reporter ions or MS1 ratiometrics |
| Advantages | - Enriches for low-abundance crosslinks- Cleavable for easier identification | - Well-characterized- Simpler structure | - Enriches for low-abundance crosslinks- CID-cleavability aids identification |
| Disadvantages | - Potential for steric hindrance from biotin- Possible interference from endogenous biotinylated proteins | - No enrichment for crosslinked peptides- Identification of non-cleavable crosslinks can be complex | - Bulky structure may hinder crosslinking |
Experimental Protocols
A generalized experimental workflow for quantitative crosslinking with a reagent like this compound is outlined below.
General Protocol for Quantitative Crosslinking with this compound:
-
Cell Culture and Treatment: Grow two populations of cells. Treat one population with the experimental condition and leave the other as a control.
-
Crosslinking: Resuspend the control cells in buffer and add the "light" Biotinyl Cystamine. Resuspend the treated cells and add the "heavy" this compound. Incubate to allow crosslinking.
-
Quenching and Lysis: Quench the crosslinking reaction with a primary amine-containing buffer (e.g., Tris-HCl). Lyse the cells to release proteins.
-
Protein Digestion: Combine the lysates from the heavy and light samples. Reduce, alkylate, and digest the proteins with an enzyme like trypsin.
-
Enrichment of Biotinylated Peptides: Use streptavidin-coated beads to capture the biotin-containing crosslinked peptides.
-
Cleavage and Elution: Elute the captured peptides from the beads by cleaving the disulfide bond in the crosslinker with a reducing agent (e.g., DTT).
-
LC-MS/MS Analysis: Analyze the eluted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software to identify the crosslinked peptides and quantify the heavy-to-light ratios to determine changes in protein interactions.
Visualizing the Workflow
The following diagrams illustrate the key processes in a quantitative crosslinking experiment.
Caption: Quantitative crosslinking workflow.
Caption: Structure and cleavage of Biotinyl Cystamine.
Conclusion
This compound represents a sophisticated tool for quantitative crosslinking studies. Its combination of a biotin handle for enrichment, a cleavable disulfide bond for simplified identification, and a deuterium label for quantification makes it, in principle, a highly effective reagent. While direct, peer-reviewed performance data is still emerging, its inferred properties position it as a strong candidate for researchers seeking to perform in-depth, quantitative analysis of protein-protein interactions and conformational dynamics. The choice of crosslinker will ultimately depend on the specific experimental goals, the complexity of the sample, and the available analytical resources.
A Head-to-Head Comparison for Quantitative Proteomics: Biotinyl Cystamine-d4 vs. iTRAQ
In the dynamic field of quantitative proteomics, the ability to accurately measure changes in protein abundance is paramount for unraveling complex biological processes and advancing drug development. Researchers are presented with a variety of chemical labeling strategies to achieve this, each with its own set of advantages and limitations. This guide provides an in-depth, objective comparison between two distinct approaches: Biotinyl Cystamine-d4, a cysteine-reactive isotopic labeling reagent, and iTRAQ (isobaric Tags for Relative and Absolute Quantitation), an amine-reactive isobaric tagging reagent. This comparison will equip researchers, scientists, and drug development professionals with the necessary information to select the most suitable method for their experimental goals.
Principles of Quantification
This compound: Targeting Cysteine Residues with Isotopic Labeling
This compound represents a strategy centered on the specific labeling of cysteine residues within proteins. This method falls under the broader category of isotope-coded affinity tagging (ICAT). The core principle involves using a reagent with three key components: a reactive group that specifically targets the thiol group of cysteine, a stable isotope-labeled linker (in this case, containing deuterium, -d4), and an affinity tag (biotin).
In a typical experiment, two protein samples (e.g., control and treated) are labeled with either the "light" (non-deuterated) or "heavy" (deuterated, -d4) version of the Biotinyl Cystamine reagent. After labeling, the samples are combined, and the proteins are digested into peptides. The biotin tag allows for the specific enrichment of the cysteine-containing peptides using affinity chromatography (e.g., streptavidin beads). These enriched peptides are then analyzed by mass spectrometry (MS). The mass difference of 4 Da between the light and heavy labeled peptides allows for the relative quantification of the protein levels between the two samples at the MS1 level.
iTRAQ: Amine-Reactive Isobaric Tagging for Multiplexed Analysis
iTRAQ is a powerful and widely used method that employs isobaric tags to label the primary amines of peptides (the N-terminus and the epsilon-amino group of lysine residues).[1] This approach allows for the simultaneous quantification of proteins from multiple samples (up to 8-plex with iTRAQ 8-plex reagents).[2][3]
The iTRAQ reagents consist of a reporter group, a balance group, and a peptide-reactive group.[4] Critically, the combined mass of the reporter and balance groups is constant across all tags in a set, making the labeled peptides from different samples isobaric (having the same mass). Consequently, they appear as a single peak in the MS1 scan. During tandem mass spectrometry (MS/MS), the tag fragments, releasing the reporter ions. Each reporter ion has a unique mass (e.g., m/z 114, 115, 116, 117 for 4-plex), and the intensity of these reporter ions in the low-mass region of the MS/MS spectrum corresponds to the relative abundance of the peptide (and thus the protein) in each of the labeled samples.[2]
At a Glance: this compound vs. iTRAQ
| Feature | This compound (Cysteine-Reactive Isotopic Labeling) | iTRAQ (Amine-Reactive Isobaric Tagging) |
| Target Residue | Cysteine | N-terminus and Lysine |
| Quantification Level | MS1 | MS2 (Reporter Ions) |
| Multiplexing Capacity | Typically 2-plex (light vs. heavy) | 4-plex or 8-plex |
| Proteome Coverage | Limited to cysteine-containing proteins | Broader coverage of all quantifiable peptides |
| Sample Complexity Reduction | Yes, through affinity enrichment of cysteine peptides | No inherent complexity reduction |
| Ratio Compression | Less susceptible | Can be susceptible, especially with co-isolated interfering ions |
| Workflow Complexity | Includes an affinity purification step | More straightforward labeling and pooling |
Experimental Workflows
To provide a practical understanding of these two methodologies, the following sections detail the key steps in a typical experimental workflow for each.
This compound (Cysteine-Reactive Isotopic Labeling) Workflow
iTRAQ (Amine-Reactive Isobaric Tagging) Workflow
Detailed Experimental Protocols
Representative Cysteine-Reactive Isotopic Labeling Protocol
This protocol is a generalized representation for a cysteine-reactive isotopic labeling experiment, such as one using this compound.
-
Protein Extraction and Quantification:
-
Extract proteins from control and treated samples using a suitable lysis buffer.
-
Quantify the protein concentration for each sample using a standard protein assay (e.g., BCA assay).
-
-
Reduction and Labeling:
-
Take equal amounts of protein from the control and treated samples.
-
Reduce disulfide bonds by adding a reducing agent like DTT or TCEP and incubating.
-
Label the control sample with the "light" Biotinyl Cystamine reagent and the treated sample with the "heavy" this compound reagent. The labeling reaction is typically carried out in the dark for a specific duration.
-
Quench the labeling reaction.
-
-
Sample Combination and Protein Digestion:
-
Combine the light- and heavy-labeled protein samples in a 1:1 ratio.
-
Perform in-solution or filter-aided sample preparation (FASP) for protein digestion using an enzyme such as trypsin.
-
-
Affinity Enrichment of Cysteine-Containing Peptides:
-
Incubate the digested peptide mixture with streptavidin-coated beads to capture the biotin-labeled peptides.
-
Wash the beads extensively to remove non-biotinylated peptides.
-
Elute the captured cysteine-containing peptides from the beads.
-
-
LC-MS Analysis:
-
Analyze the enriched peptide fraction by liquid chromatography-mass spectrometry (LC-MS).
-
The mass spectrometer will acquire MS1 scans, where the relative abundance of the light and heavy peptide pairs is determined.
-
-
Data Analysis:
-
Process the raw MS data to identify the peptide pairs and calculate the peak area ratios for quantification.
-
Relate the peptide quantification data back to the corresponding proteins.
-
iTRAQ 8-plex Experimental Protocol
This protocol outlines the key steps for an iTRAQ 8-plex experiment.
-
Protein Extraction, Reduction, Alkylation, and Digestion:
-
Extract proteins from up to eight different samples.
-
Take an equal amount of protein from each sample (typically 100 µg).[2]
-
Reduce the disulfide bonds with a reducing agent.
-
Alkylate the cysteine residues with an alkylating agent like iodoacetamide to prevent disulfide bond reformation.[2]
-
Digest the proteins into peptides using trypsin.
-
-
iTRAQ Labeling:
-
Reconstitute the iTRAQ 8-plex reagents in isopropanol.
-
Label each peptide digest with a different iTRAQ reagent (e.g., sample 1 with reagent 113, sample 2 with reagent 114, and so on). The labeling reaction targets the primary amines of the peptides.
-
Incubate to allow the labeling reaction to complete.
-
-
Sample Pooling and Cleanup:
-
Combine all eight labeled peptide samples into a single tube.
-
Clean up the pooled sample using a suitable method, such as solid-phase extraction, to remove excess iTRAQ reagents and other contaminants.
-
-
Peptide Fractionation (Optional but Recommended):
-
To reduce sample complexity and increase the number of identified proteins, fractionate the pooled peptide sample using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography.
-
-
LC-MS/MS Analysis:
-
Analyze each fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The mass spectrometer is set up to perform data-dependent acquisition, where precursor ions are selected for fragmentation in the MS2 scan.
-
-
Data Analysis:
-
Process the raw MS/MS data using specialized software that can identify the peptides and quantify the iTRAQ reporter ions.
-
The relative intensity of the reporter ions for each peptide is used to determine the relative abundance of that peptide across the eight samples.
-
Peptide-level quantification is then aggregated to infer protein-level quantification.
-
Performance Comparison and Considerations
| Aspect | This compound | iTRAQ |
| Advantages | - Reduces sample complexity, potentially increasing the dynamic range for cysteine-containing proteins.- Less prone to ratio compression at the MS1 level. | - High multiplexing capability (up to 8 samples simultaneously).- Broader proteome coverage as it labels all quantifiable peptides.- Well-established and widely used method with robust protocols. |
| Disadvantages | - Limited to the analysis of cysteine-containing proteins, leading to lower overall proteome coverage.- Workflow is more complex due to the affinity purification step.- Lower multiplexing capacity. | - Susceptible to ratio compression, where the measured fold changes can be underestimated due to co-isolation of interfering ions.- Does not reduce sample complexity, which can be a challenge for complex proteomes.- Higher cost per sample compared to some other methods. |
Conclusion: Making the Right Choice for Your Research
The choice between this compound and iTRAQ for quantitative proteomics depends heavily on the specific research question and experimental design.
This compound and similar cysteine-reactive isotopic labeling methods are particularly well-suited for studies where the focus is on a subset of the proteome, especially if there is an interest in proteins with specific functions related to cysteine residues (e.g., redox regulation). The built-in sample complexity reduction can be a significant advantage when analyzing highly complex samples, as it allows for a deeper interrogation of the cysteine-containing sub-proteome.
iTRAQ , on the other hand, is the preferred method for discovery-based proteomics studies that require a broad, global overview of protein expression changes across multiple conditions or time points. Its high multiplexing capability increases throughput and statistical power by allowing for the inclusion of more biological replicates and conditions in a single experiment. While ratio compression can be a concern, this can be mitigated through careful experimental design, such as peptide fractionation and the use of advanced data acquisition and analysis strategies.
Ultimately, a thorough understanding of the principles, workflows, and performance characteristics of each method, as outlined in this guide, will enable researchers to make an informed decision and generate high-quality, reliable quantitative proteomics data to drive their scientific discoveries.
References
A Head-to-Head Comparison: Biotinyl Cystamine-d4 and SILAC in Quantitative Proteomics
In the dynamic field of quantitative proteomics, researchers are equipped with a diverse toolkit to unravel the complexities of the cellular proteome. Among the various techniques, stable isotope labeling stands out for its accuracy and robustness. This guide provides a detailed comparison of two distinct stable isotope labeling strategies: chemical labeling with a deuterated reagent, exemplified by Biotinyl Cystamine-d4, and metabolic labeling, epitomized by Stable Isotope Labeling by Amino acids in Cell culture (SILAC).
This comparison is designed for researchers, scientists, and drug development professionals to objectively evaluate the performance, experimental workflows, and data outputs of these two powerful methodologies. We will delve into the fundamental principles of each technique, present a side-by-side analysis of their key attributes, and provide detailed experimental protocols to aid in the practical implementation of these methods.
Principles at a Glance: Chemical vs. Metabolic Labeling
This compound represents a chemical labeling approach. In this in vitro method, a synthetic reagent containing stable isotopes (in this case, four deuterium atoms) is used to covalently modify proteins or peptides after they have been extracted from cells or tissues. The "biotinyl" component allows for the specific enrichment of labeled molecules, while the "cystamine" part, containing a disulfide bond, can facilitate elution from streptavidin affinity media. The deuterated ("d4") aspect of the molecule creates a mass difference between the light (unlabeled) and heavy (labeled) forms, enabling relative quantification by mass spectrometry. Based on common reactivity of similar compounds, it is presumed that this compound is an amine-reactive reagent, targeting the N-terminus of proteins and the side chains of lysine residues.
SILAC , on the other hand, is a metabolic labeling technique. This in vivo method involves growing cultured cells in specialized media where natural ("light") amino acids are replaced with "heavy" stable isotope-containing counterparts (e.g., 13C or 15N-labeled arginine and lysine).[1][2] As new proteins are synthesized, these heavy amino acids are incorporated directly into their structure.[3][4] This labeling occurs within living cells, ensuring that the isotopic label is integrated during the natural process of protein synthesis.[1][4]
Comparative Analysis: this compound vs. SILAC
| Feature | This compound (Chemical Labeling) | SILAC (Metabolic Labeling) |
| Principle | In vitro chemical modification of proteins/peptides with a deuterated, biotinylated reagent. | In vivo metabolic incorporation of stable isotope-labeled amino acids during protein synthesis.[1][4] |
| Labeling Stage | Post-lysis, typically at the protein or peptide level. | During cell culture, at the protein synthesis stage.[3][4] |
| Sample Applicability | Wide range of samples including cell cultures, tissues, and biological fluids. | Primarily limited to actively dividing, cultured cells.[5] |
| Labeling Efficiency | Dependent on the efficiency of the chemical reaction; can be variable. | Typically high and uniform for all newly synthesized proteins.[6] |
| Sample Mixing Point | After labeling, at the peptide or protein level. | Early in the workflow, at the cell or protein lysate stage.[7] |
| Potential for Bias | Prone to variability introduced during sample preparation and labeling steps. | Minimizes experimental variability as samples are combined early.[2][7] |
| Enrichment Step | Biotin tag allows for affinity purification of labeled peptides, reducing sample complexity. | Not an inherent part of the standard workflow, but can be combined with other enrichment techniques. |
| Cost | Reagent costs can be significant, but no specialized cell culture media is required. | Labeled amino acids and specialized media can be expensive, especially for large-scale experiments.[5] |
| Experimental Time | Labeling procedure adds extra steps to the sample preparation workflow. | Requires a period of cell culture for complete incorporation of labeled amino acids.[1] |
| Quantification Accuracy | Can be affected by incomplete labeling and sample handling variability. | Generally considered highly accurate and reproducible due to early sample mixing.[2][6] |
Experimental Workflows
This compound: A Chemical Labeling Workflow
The following diagram illustrates a typical workflow for quantitative proteomics using this compound.
Caption: this compound Workflow.
SILAC: A Metabolic Labeling Workflow
The diagram below outlines the standard experimental workflow for a SILAC experiment.
Caption: SILAC Workflow.
Detailed Experimental Protocols
This compound Protocol (Hypothetical)
This protocol is based on standard methods for chemical labeling and biotin enrichment.
-
Protein Extraction and Digestion:
-
Lyse cells or tissues from the two conditions to be compared (e.g., control and treated) in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of each lysate using a standard protein assay.
-
Take equal amounts of protein from each sample and perform in-solution or in-gel digestion with an enzyme such as trypsin.
-
-
Peptide Labeling:
-
Resuspend the dried peptide mixtures in a labeling buffer (e.g., 100 mM TEAB, pH 8.5).
-
To the control peptide sample, add the "light" (non-deuterated) Biotinyl Cystamine reagent.
-
To the treated peptide sample, add the "heavy" (d4) Biotinyl Cystamine reagent.
-
Incubate the reactions for 1-2 hours at room temperature.
-
Quench the reaction by adding a primary amine-containing buffer, such as Tris-HCl.
-
-
Sample Mixing and Desalting:
-
Combine the light- and heavy-labeled peptide samples in a 1:1 ratio.
-
Desalt the mixed peptide sample using a C18 desalting column to remove excess labeling reagent and salts.
-
-
Biotin Enrichment:
-
Incubate the desalted, labeled peptides with streptavidin-coated magnetic beads or agarose resin to capture the biotinylated peptides.
-
Wash the beads extensively to remove non-biotinylated peptides.
-
Elute the captured peptides by cleaving the disulfide bond in the cystamine linker with a reducing agent (e.g., DTT or TCEP).
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the eluted peptides by LC-MS/MS.
-
Use appropriate software to identify the peptides and quantify the relative abundance of the light and heavy forms of each peptide. The 4 Da mass difference will distinguish the two forms.
-
SILAC Protocol
This protocol is a standard procedure for SILAC-based quantitative proteomics.
-
Cell Culture and Labeling:
-
Culture two populations of cells for at least five passages in their respective SILAC media. One population is grown in "light" medium containing natural arginine and lysine, while the other is grown in "heavy" medium containing stable isotope-labeled arginine and lysine.[3]
-
Ensure complete incorporation of the heavy amino acids by analyzing a small sample of protein lysate by mass spectrometry.
-
-
Experimental Treatment:
-
Once labeling is complete, apply the experimental treatment to the "heavy" labeled cells, while the "light" labeled cells serve as the control.
-
-
Cell Harvesting and Mixing:
-
Harvest the light and heavy cell populations.
-
Count the cells from each population and mix them in a 1:1 ratio.
-
-
Protein Extraction and Digestion:
-
Lyse the combined cell pellet.
-
Digest the proteins into peptides using an appropriate protease, such as trypsin.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Identify the peptides and quantify the intensity ratios of the heavy to light peptide pairs using specialized software. This ratio reflects the relative abundance of the protein between the two conditions.
-
Conclusion
Both this compound and SILAC are powerful techniques for quantitative proteomics, each with its own set of advantages and limitations. The choice between a chemical labeling approach like this compound and a metabolic labeling method like SILAC will ultimately depend on the specific research question, the nature of the biological samples, and the available resources.
SILAC offers high accuracy and reproducibility for studies involving cultured cells by minimizing sample handling variability.[2][6] In contrast, the chemical labeling approach, exemplified by this compound, provides greater flexibility in sample type and allows for the enrichment of labeled peptides to reduce sample complexity. By carefully considering the factors outlined in this guide, researchers can select the most appropriate method to achieve their quantitative proteomics goals.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Peptide biotinylation with amine-reactive esters: differential side chain reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. Considerations in the analysis of hydrogen exchange mass spectrometry data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. pubs.acs.org [pubs.acs.org]
Cross-Validation of Biotinyl Cystamine-d4 Data with Western Blot: A Comparative Guide
In the realm of drug discovery and proteomics, the identification and validation of protein-ligand interactions are paramount. Affinity-based chemical probes, such as Biotinyl Cystamine-d4, coupled with mass spectrometry, offer a powerful approach for identifying the cellular targets of a compound. However, orthogonal validation of these findings is crucial to ensure the reliability of the results. Western blotting is a widely used and trusted technique for confirming the presence and relative abundance of specific proteins, making it an ideal method for cross-validating data obtained from chemical probe-based proteomics.
This guide provides a comprehensive comparison of using this compound for target identification and its subsequent validation by western blot. We present detailed experimental protocols, illustrative data, and visual workflows to guide researchers through the process of robustly validating putative protein-drug interactions.
Experimental Overview
The central hypothesis of this guide is the identification and validation of cellular binding partners for a hypothetical compound, "Drug X". To achieve this, Drug X is functionalized with a this compound probe. This probe consists of three key components:
-
Biotinyl Moiety: Enables the enrichment of crosslinked protein complexes using streptavidin-based affinity purification.
-
Cystamine-d4: A deuterated, cleavable disulfide linker that allows for the release of captured proteins and provides a mass signature for quantitative mass spectrometry. The deuteration (d4) allows for isotopic labeling and more precise quantification.
-
Photo-reactive Group (assumed): For the purpose of this guide, we will assume the this compound is part of a larger probe containing a photo-reactive group (e.g., a diazirine or benzophenone) that allows for covalent crosslinking to interacting proteins upon UV irradiation.
The overall workflow involves treating cells with the Drug X-Biotinyl Cystamine-d4 probe, inducing crosslinking, enriching the biotinylated protein complexes, and identifying the captured proteins by mass spectrometry. Subsequently, the top candidate interacting proteins are validated independently by western blot analysis.
Experimental Protocols
Protocol 1: Target Identification using Drug X-Biotinyl Cystamine-d4 Pulldown Assay
This protocol outlines the steps for identifying the cellular targets of Drug X using a biotin-based chemical probe and mass spectrometry.
1. Cell Culture and Treatment:
- Plate cells (e.g., HEK293T, HeLa) at an appropriate density and grow to 70-80% confluency.
- Treat the cells with either the Drug X-Biotinyl Cystamine-d4 probe or a vehicle control (DMSO) for a predetermined time and concentration. Include a competition control where cells are pre-treated with an excess of non-biotinylated Drug X before adding the probe.
2. UV Crosslinking:
- Wash the cells with ice-cold PBS to remove unbound probe.
- Irradiate the cells with UV light (e.g., 365 nm) on ice for 15-30 minutes to induce covalent crosslinking of the probe to its interacting proteins.
3. Cell Lysis:
- Harvest the cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
- Sonicate the lysate to shear cellular DNA and ensure complete lysis.
- Clarify the lysate by centrifugation to remove cellular debris.
4. Streptavidin Affinity Purification:
- Incubate the clarified lysate with streptavidin-coated magnetic beads for 1-2 hours at 4°C with gentle rotation to capture the biotinylated protein complexes.
- Wash the beads extensively with lysis buffer and then with a high-salt buffer to remove non-specific protein binders.
5. Elution and Sample Preparation for Mass Spectrometry:
- Elute the captured proteins by incubating the beads in an elution buffer containing a reducing agent (e.g., DTT or TCEP) to cleave the disulfide bond in the cystamine linker.
- Alkylate the cysteine residues with iodoacetamide.
- Perform in-solution or on-bead tryptic digestion of the eluted proteins.
- Desalt the resulting peptides using a C18 StageTip.
6. LC-MS/MS Analysis:
- Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Identify and quantify the proteins using a suitable database search engine (e.g., MaxQuant, Proteome Discoverer). The relative quantification between the probe-treated and control samples will reveal proteins that are specifically enriched.
Protocol 2: Cross-Validation by Western Blot
This protocol describes the validation of candidate interacting proteins identified from the mass spectrometry data.
1. Sample Preparation:
- Prepare cell lysates from cells treated with Drug X-Biotinyl Cystamine-d4 and controls as described in Protocol 1 (steps 1-3).
- Alternatively, use a fraction of the eluate from the streptavidin pulldown (Protocol 1, step 5) for western blot analysis.
2. SDS-PAGE and Protein Transfer:
- Determine the protein concentration of the lysates using a BCA or Bradford assay.
- Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[1][2]
- Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[1][3]
3. Immunoblotting:
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
- Incubate the membrane with a primary antibody specific to the candidate protein overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[4]
- Wash the membrane again three times with TBST.
4. Detection:
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imager or X-ray film.[3][4]
- Quantify the band intensities using densitometry software (e.g., ImageJ).
Data Presentation and Comparison
The quantitative data from both experiments can be summarized to compare the results and validate the findings.
Table 1: Hypothetical Mass Spectrometry Data for Proteins Enriched by Drug X-Biotinyl Cystamine-d4
| Protein ID | Gene Name | Fold Enrichment (Probe/Control) | p-value |
| P12345 | Target A | 15.2 | 0.001 |
| Q67890 | Target B | 12.8 | 0.003 |
| P54321 | Target C | 8.5 | 0.012 |
| O12345 | Non-specific Binder 1 | 1.5 | 0.45 |
Table 2: Hypothetical Western Blot Densitometry Data for Validation
| Target Protein | Treatment | Relative Band Intensity (Normalized to Loading Control) | Fold Change (vs. Vehicle) |
| Target A | Vehicle Control | 1.0 | - |
| Drug X-Biotinyl Cystamine-d4 Pulldown | 14.5 | 14.5 | |
| Competition Control Pulldown | 2.1 | 2.1 | |
| Target B | Vehicle Control | 1.0 | - |
| Drug X-Biotinyl Cystamine-d4 Pulldown | 11.9 | 11.9 | |
| Competition Control Pulldown | 1.8 | 1.8 | |
| Target C | Vehicle Control | 1.0 | - |
| Drug X-Biotinyl Cystamine-d4 Pulldown | 7.9 | 7.9 | |
| Competition Control Pulldown | 1.5 | 1.5 | |
| Negative Control | Vehicle Control | 1.0 | - |
| Drug X-Biotinyl Cystamine-d4 Pulldown | 1.2 | 1.2 | |
| Competition Control Pulldown | 1.1 | 1.1 |
Interpretation of Results:
The mass spectrometry data in Table 1 identifies three potential interacting proteins (Target A, B, and C) with high fold-enrichment and statistical significance. The western blot data in Table 2 validates these findings. The pulldown with the Drug X-Biotinyl Cystamine-d4 probe shows a significant enrichment of Targets A, B, and C compared to the vehicle control. Importantly, the competition control, where an excess of unlabeled Drug X is added, shows a marked reduction in the pulldown of these targets, indicating that the interaction is specific to the drug molecule. A negative control protein, not expected to interact with Drug X, shows no significant enrichment in the pulldown.
Visualizing the Workflows and Pathways
Signaling Pathway
Caption: Hypothetical signaling pathway initiated by Drug X.
Experimental Workflows
Caption: Workflow for target identification using this compound.
Caption: Workflow for western blot cross-validation.
Logical Relationship
Caption: Logical flow from discovery to validation.
Conclusion
The combination of this compound based chemical proteomics and western blot analysis provides a robust workflow for the high-confidence identification of drug targets. While the mass spectrometry-based approach allows for a broad, unbiased screening of potential interactions, western blotting offers a targeted and reliable method for validating these findings. The concordance of data from these two orthogonal techniques significantly strengthens the evidence for a direct protein-drug interaction, providing a solid foundation for further mechanistic studies and drug development efforts. Researchers and scientists are encouraged to adopt such cross-validation strategies to ensure the accuracy and reproducibility of their target identification studies.
References
A Researcher's Guide to the Accurate Quantification of Biotinyl Cystamine
For Researchers, Scientists, and Drug Development Professionals
The precise quantification of biotinylated compounds is critical in numerous research and drug development applications, from proteomics to targeted drug delivery. Biotinyl cystamine, a thiol-containing biotinylation reagent, and its deuterated form, Biotinyl Cystamine-d4, are valuable tools in these fields. This guide provides a comprehensive comparison of analytical methods for the accurate quantification of Biotinyl Cystamine, with a focus on the gold-standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, for which this compound serves as an ideal internal standard.
Quantitative Method Comparison: Achieving Precision and Accuracy
The choice of analytical method significantly impacts the reliability of Biotinyl Cystamine quantification. While several techniques exist, they differ substantially in their sensitivity, specificity, and accuracy. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the premier method for this application, largely due to its high sensitivity and specificity, and the ability to use a stable isotope-labeled internal standard like this compound to correct for matrix effects and variations in sample processing[1][2].
Below is a summary of the quantitative performance of the primary analytical method, LC-MS/MS, alongside alternative screening methods. The data for LC-MS/MS is representative of a validated method for a biotinylated small molecule, demonstrating the expected performance when using a deuterated internal standard.
| Parameter | LC-MS/MS with Deuterated Internal Standard (Representative Data) | High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Colorimetric (HABA) Assay |
| Linearity (R²) | > 0.995[3][4] | > 0.99 | Variable, prone to interference |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1 ng/mL | 100 - 1000 ng/mL | > 1 µg/mL |
| Intra-day Precision (%CV) | < 10%[5] | < 15% | < 20% |
| Inter-day Precision (%CV) | < 15%[5] | < 20% | > 20% |
| Accuracy (% Bias) | ± 15%[5][6] | ± 20% | Highly variable |
| Specificity | High (based on mass-to-charge ratio) | Moderate (based on retention time) | Low (prone to interference) |
Note: The LC-MS/MS data is a representative example based on typical validation parameters for small molecule quantification. HPLC-UV and HABA assay data are estimates based on their known performance characteristics.
Experimental Protocols: A Closer Look at the Methodologies
The accuracy of any quantification method is intrinsically linked to a well-defined and controlled experimental protocol. Here, we detail the methodology for the highly recommended LC-MS/MS approach and briefly describe alternative methods.
Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers the highest sensitivity and specificity for the quantification of Biotinyl Cystamine, utilizing this compound as an internal standard to ensure accuracy.
1. Sample Preparation:
-
Spiking: To each plasma or buffer sample, a known concentration of the internal standard (this compound) is added at the beginning of the sample preparation process. This is a critical step to control for variability during extraction and analysis[2].
-
Protein Precipitation: For biological samples, proteins are precipitated to prevent interference. This is typically achieved by adding a cold organic solvent such as acetonitrile or methanol.
-
Centrifugation: The mixture is vortexed and then centrifuged at high speed to pellet the precipitated proteins.
-
Supernatant Transfer: The clear supernatant containing the analyte and internal standard is carefully transferred to a new tube.
-
Evaporation and Reconstitution: The supernatant is dried under a stream of nitrogen and the residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.
2. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: A C18 reverse-phase column is typically used for the separation of small molecules like Biotinyl Cystamine.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of an additive like formic acid to improve peak shape and ionization efficiency, is employed.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for the analysis of biotinylated compounds.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both the analyte (Biotinyl Cystamine) and the internal standard (this compound).
-
Data Analysis: The ratio of the peak area of the analyte to the peak area of the internal standard is used to construct a calibration curve and quantify the analyte in unknown samples. This ratiometric measurement corrects for variations in sample handling and instrument response[2].
-
Alternative Methods
While not as accurate as LC-MS/MS, the following methods can be used for preliminary or semi-quantitative analysis:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This method separates Biotinyl Cystamine from other components in a sample based on its retention time on a chromatographic column. Quantification is achieved by measuring the absorbance of the analyte at a specific UV wavelength. This method is less sensitive than LC-MS/MS and may require derivatization to enhance detection. It is also more susceptible to interference from co-eluting compounds[4].
-
HABA (4'-hydroxyazobenzene-2-carboxylic acid) Assay: This is a colorimetric method that relies on the displacement of the HABA dye from the avidin-HABA complex by biotin or a biotinylated compound. The resulting change in absorbance is proportional to the amount of biotin present. This assay is simple and inexpensive but lacks specificity and is prone to interference from other substances in the sample matrix.
Visualizing the Workflow and Logic
To further clarify the analytical process and the relationship between different quantification strategies, the following diagrams are provided.
Caption: LC-MS/MS Experimental Workflow for Biotinyl Cystamine Quantification.
Caption: Logical Relationship of Biotinyl Cystamine Quantification Methods.
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. A comprehensive approach for detection of biotin deficiency from dried blood spot samples using liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
A Head-to-Head Battle for Proteomic Precision: Biotin-based Cysteine Enrichment vs. Tandem Mass Tag (TMT) Multiplexing
In the dynamic landscape of quantitative proteomics, researchers are continually seeking methods that offer higher throughput, greater accuracy, and deeper coverage of the proteome. Two prominent strategies that have emerged for multiplexed quantitative analysis are Biotin-based enrichment, particularly targeting cysteine residues, and isobaric labeling with Tandem Mass Tags (TMT). This guide provides an objective comparison of these two powerful techniques, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal workflow for their specific research needs.
At a Glance: Key Differences
| Feature | Biotin-based Cysteine Enrichment | Tandem Mass Tag (TMT) |
| Target | Cysteine-containing peptides | All peptides (N-terminus and lysine residues) |
| Quantification | Primarily at the MS1 level (precursor ion intensity) | At the MS2 or MS3 level (reporter ion intensity) |
| Multiplexing Capacity | Lower, often relies on separate runs for each sample or stable isotope labeling for limited multiplexing | High, up to 18-plex or even 32-plex with recent advancements, allowing for simultaneous analysis of many samples.[1] |
| Sample Processing | Involves enrichment steps (e.g., streptavidin affinity chromatography) | Direct labeling of peptide digests |
| Data Analysis | Can be simpler, based on precursor peak areas | More complex, requiring specialized software to interpret reporter ion signals |
| Primary Application | Targeted analysis of cysteine-rich proteins, redox proteomics, identifying drug-target engagement at cysteine sites | Global proteome quantification, differential expression analysis across multiple conditions |
Delving Deeper: A Comparative Analysis
Tandem Mass Tag (TMT): The Power of Multiplexing
TMT technology has become a cornerstone of modern quantitative proteomics due to its ability to analyze multiple samples in a single mass spectrometry run.[2] This is achieved by labeling peptides from different samples with isobaric tags. These tags have the same total mass, so the labeled peptides appear as a single precursor ion in the MS1 scan. However, upon fragmentation in the mass spectrometer, the tags release reporter ions of different masses, and the intensity of these reporter ions is used to quantify the relative abundance of the peptide in each sample.[3] This multiplexing capability significantly increases throughput and reduces experimental variability.[1][2]
Advantages of TMT:
-
High Throughput: The ability to combine up to 18 or more samples into a single analysis dramatically reduces instrument time.[1]
-
Reduced Missing Values: Analyzing all samples simultaneously minimizes the issue of missing quantitative values between runs.[1]
-
Comprehensive Proteome Coverage: TMT labels all peptides, providing a global view of protein expression changes.
Disadvantages of TMT:
-
Ratio Compression: Co-isolation of interfering ions can lead to an underestimation of quantitative differences between samples. However, advanced techniques like synchronous precursor selection (SPS) MS3 can mitigate this issue.
-
Cost: TMT reagents can be a significant cost factor in large-scale experiments.[4]
-
Complex Workflow and Data Analysis: The labeling process adds steps to the sample preparation, and the data analysis requires specialized software.[4]
Biotin-based Cysteine Enrichment: A Targeted Approach
Biotin-based strategies, particularly those targeting the amino acid cysteine, offer a powerful method for enriching a sub-proteome of interest. Cysteine residues are often functionally important, participating in catalysis, metal binding, and redox regulation. Furthermore, they are frequently the target of covalent drugs. This approach typically involves the use of a biotin-containing reagent that selectively reacts with cysteine residues. The biotinylated peptides can then be captured and enriched using streptavidin affinity chromatography, effectively reducing sample complexity and allowing for the detection of lower abundance proteins.
While not inherently a multiplexing technique in the same vein as TMT, quantitative comparisons can be made by running samples separately and comparing MS1 peak intensities or by incorporating stable isotope-labeled versions of the biotinylating reagent.
Advantages of Biotin-based Cysteine Enrichment:
-
Reduced Sample Complexity: By focusing on a subset of peptides, the analysis is simplified, and the dynamic range of detection can be improved.
-
Deep Coverage of the Cysteinome: Enables in-depth analysis of cysteine-containing proteins, which may be of particular biological or pharmacological interest.
-
Compatibility with Downstream Analysis: Enriched peptides can be further analyzed for post-translational modifications or subjected to other proteomic techniques.
Disadvantages of Biotin-based Cysteine Enrichment:
-
Limited Proteome View: Only provides information on cysteine-containing peptides, missing proteins that lack this amino acid.
-
Potential for Bias: The efficiency of the enrichment step can vary, potentially introducing bias into the quantification.
-
Lower Throughput for Multiple Samples: Traditionally requires separate runs for each sample, limiting throughput compared to TMT.
The Best of Both Worlds: The sCIP-TMT Workflow
A novel approach, termed silane-based cleavable isotopically labeled proteomics (sCIP) with TMT (sCIP-TMT), combines the strengths of both methods. This workflow utilizes a reagent that contains a biotin handle for enrichment, a cleavable linker, and a "clickable" group for the subsequent addition of TMT tags. This allows for the enrichment of cysteine-containing peptides followed by isobaric labeling for multiplexed quantification.
One study demonstrated that this integrated workflow streamlines sample preparation and reduces sample-to-sample variance compared to a standard TMT workflow.[5]
Quantitative Performance: A Data-Driven Comparison
A key aspect of evaluating these techniques is their quantitative performance. The following table summarizes data adapted from a study comparing a combined biotin-enrichment and TMT labeling workflow (sCIP-TMT) to a standard TMT workflow.
| Metric | sCIP-TMT Workflow | Standard IA-DTB/TMT Workflow |
| Peptides Identified | >80% with biotin/desthiobiotin modification | >99% TMT labeled |
| Coefficient of Variation (1:1 mix) | Lower | Higher |
| Coefficient of Variation (1:4 mix) | Lower | Higher |
Data adapted from "Functionalizing tandem mass tags for streamlining click-based quantitative chemoproteomics"[5]
This data suggests that the combined workflow can offer improved quantitative precision, as indicated by the lower coefficient of variation.
Experimental Workflows
To provide a practical understanding of these methodologies, the following sections detail the key steps in both a standard TMT workflow and a biotin-based cysteine enrichment workflow.
Standard TMT Proteomics Workflow
The TMT workflow involves several key stages, from sample preparation to data analysis.[6][7][8]
Caption: Standard TMT proteomics workflow.
Experimental Protocol: TMT Labeling
-
Protein Extraction, Reduction, Alkylation, and Digestion: Proteins are extracted from cells or tissues using an appropriate lysis buffer. Disulfide bonds are reduced with a reducing agent like DTT or TCEP, and the resulting free thiols are alkylated with a reagent such as iodoacetamide to prevent re-formation. The proteins are then digested into peptides, typically using the enzyme trypsin.
-
TMT Labeling: Each peptide sample is incubated with a specific TMT reagent from the multiplex kit. The reactive group of the TMT tag covalently binds to the primary amines at the N-terminus of the peptides and the side chain of lysine residues.
-
Sample Pooling: The labeled samples are combined into a single mixture.
-
Fractionation: To reduce the complexity of the peptide mixture and increase the number of identified proteins, the pooled sample is often fractionated using techniques like high-pH reversed-phase liquid chromatography.
-
LC-MS/MS Analysis: Each fraction is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The resulting MS/MS spectra are searched against a protein database to identify the peptides. The intensities of the TMT reporter ions are then used to determine the relative abundance of each peptide across the different samples.
Biotin-based Cysteine Enrichment Workflow
This workflow focuses on the specific isolation of cysteine-containing peptides prior to mass spectrometry analysis.
Caption: Biotin-based cysteine enrichment workflow.
Experimental Protocol: Biotin-based Cysteine Enrichment
-
Protein Extraction and Reduction: Similar to the TMT workflow, proteins are extracted and disulfide bonds are reduced.
-
Cysteine Labeling: The reduced proteins are treated with a cysteine-reactive biotinylating reagent.
-
Protein Digestion: The biotinylated proteins are then digested into peptides.
-
Enrichment: The peptide mixture is incubated with streptavidin-coated beads. The high affinity of biotin for streptavidin allows for the specific capture of the biotinylated (cysteine-containing) peptides.
-
Washing and Elution: The beads are washed extensively to remove non-specifically bound peptides. The enriched biotinylated peptides are then eluted from the beads.
-
LC-MS/MS Analysis: The enriched peptide fraction is analyzed by LC-MS/MS.
-
Data Analysis: The MS data is processed to identify the cysteine-containing peptides. Quantification is typically performed by comparing the precursor ion intensities of the same peptide across different runs.
Conclusion: Choosing the Right Tool for the Job
Both Biotin-based cysteine enrichment and TMT-based multiplexing are powerful techniques in the quantitative proteomics toolbox. The choice between them, or a combination of both, depends heavily on the research question.
-
For global, high-throughput differential expression studies across many conditions, TMT is the clear choice due to its superior multiplexing capacity.
-
For in-depth analysis of cysteine biology, redox proteomics, or targeted covalent drug discovery , Biotin-based cysteine enrichment offers a focused and sensitive approach.
-
Emerging hybrid workflows , such as the sCIP-TMT method, demonstrate the potential to harness the advantages of both techniques, offering a promising avenue for future proteomic research.
By carefully considering the strengths and limitations of each approach, researchers can design robust and informative quantitative proteomics experiments that drive new discoveries in science and medicine.
References
- 1. google.com [google.com]
- 2. m.youtube.com [m.youtube.com]
- 3. TMT-based Quantitative Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 4. Advantages and Disadvantages of TMT-Based Quantitative Proteomics Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Functionalizing tandem mass tags for streamlining click-based quantitative chemoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TMT proteomic analysis of purified proteasomes or other purified protein complexes [protocols.io]
- 7. Protocols | Broad Institute [broadinstitute.org]
- 8. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Specificity of Biotinyl Cystamine-d4 Labeling: A Comparative Guide
For researchers, scientists, and drug development professionals seeking to employ biotinylation for protein analysis, the choice of labeling reagent is critical to ensure specific and reliable results. This guide provides an objective comparison of Biotinyl Cystamine-d4, a thiol-cleavable biotinylation reagent, with a widely used alternative, Sulfo-NHS-SS-Biotin. The comparison focuses on labeling specificity, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.
Introduction to Biotinylation and the Importance of Specificity
Biotinylation, the process of covalently attaching biotin to a molecule, is a cornerstone technique in life sciences. The extraordinarily strong and specific interaction between biotin and avidin or streptavidin allows for the sensitive detection and efficient purification of labeled molecules. However, the success of any biotinylation-based assay hinges on the specificity of the initial labeling reaction. Non-specific or off-target labeling can lead to the enrichment of irrelevant proteins, confounding data interpretation and yielding misleading results.
This guide focuses on two key types of cleavable biotinylation reagents:
-
This compound: A reagent designed to label carboxyl groups (aspartic and glutamic acid residues) on proteins. The "d4" designation indicates the presence of four deuterium atoms, which provides a unique mass signature for quantitative mass spectrometry.
-
Sulfo-NHS-SS-Biotin: An amine-reactive reagent that targets primary amines, primarily the ε-amino group of lysine residues and the N-terminus of proteins.
The key differentiator lies in their target functional groups, which has significant implications for experimental design and outcomes.
Comparison of Labeling Specificity and Efficiency
A study comparing the labeling efficiency of two amine-reactive reagents, biotin-NHS and the cleavable biotin-SS-NHS, provides valuable insights into the performance of this class of compounds. Using a fluorometric assay, both reagents demonstrated high labeling efficiencies of over 90%. However, mass spectrometry analysis revealed that a significant portion of available amine groups remained unlabeled, with biotin-SS-NHS showing a higher percentage of biotinylated amines (63%) compared to biotin-NHS. This suggests that while amine-reactive reagents are highly efficient, achieving complete saturation of all target sites can be challenging.
| Reagent | Target Residue(s) | Known Off-Target Residues | Labeling Efficiency Data |
| This compound | Aspartic Acid, Glutamic Acid | Not extensively documented in literature | No direct quantitative data found |
| Sulfo-NHS-SS-Biotin | Lysine, N-terminus | Serine, Tyrosine, Arginine[1] | >90% (fluorometric assay); 63% of amines labeled (mass spectrometry) |
Table 1: Comparison of Biotinylation Reagent Specificity and Efficiency.
It is important to note that N-hydroxysuccinimide (NHS) esters, the reactive group in Sulfo-NHS-SS-Biotin, have been reported to exhibit off-target reactivity. Under certain conditions, these reagents can acylate the hydroxyl groups of serine and tyrosine, as well as the guanidinium group of arginine.[1] This potential for off-target labeling underscores the importance of careful optimization of reaction conditions, such as pH and reagent concentration, to maximize specificity.
The specificity of this compound labeling is dependent on the two-step reaction it employs, which involves the activation of carboxyl groups by EDC and Sulfo-NHS. The efficiency and potential side reactions of this activation step will directly impact the overall specificity of the biotinylation.
Experimental Protocols
Detailed and optimized protocols are crucial for achieving high specificity in biotinylation. Below are representative protocols for labeling with an amine-reactive reagent and a general workflow for mass spectrometry analysis of biotinylated peptides.
Protocol: Cell Surface Protein Labeling with Sulfo-NHS-SS-Biotin[2][3][4][5][6]
This protocol provides a general guideline for the biotinylation of proteins on the surface of mammalian cells.
Materials:
-
Cells of interest
-
Phosphate-Buffered Saline (PBS), ice-cold
-
EZ-Link™ Sulfo-NHS-SS-Biotin
-
Quenching solution (e.g., Tris-buffered saline)
-
Lysis buffer
-
NeutrAvidin agarose resin
-
Wash buffers
-
Elution buffer with a reducing agent (e.g., DTT)
Procedure:
-
Cell Preparation: Wash cultured cells with ice-cold PBS to remove any contaminating proteins from the media.
-
Biotinylation Reaction:
-
Immediately before use, prepare a fresh solution of Sulfo-NHS-SS-Biotin in PBS. The concentration will need to be optimized based on the cell type and density.
-
Incubate the cells with the Sulfo-NHS-SS-Biotin solution for 30 minutes at 4°C with gentle agitation. Performing the reaction on ice helps to minimize the internalization of the labeling reagent.
-
-
Quenching: Stop the reaction by adding a quenching solution to react with any excess Sulfo-NHS-SS-Biotin.
-
Cell Lysis: Lyse the cells using an appropriate lysis buffer to solubilize the proteins.
-
Affinity Purification:
-
Incubate the cell lysate with NeutrAvidin agarose resin to capture the biotinylated proteins.
-
Wash the resin extensively to remove non-biotinylated proteins.
-
-
Elution: Elute the captured proteins by incubating the resin with an elution buffer containing a reducing agent, such as dithiothreitol (DTT), which will cleave the disulfide bond in the Sulfo-NHS-SS-Biotin linker.
-
Downstream Analysis: The eluted proteins are now ready for analysis by methods such as SDS-PAGE, Western blotting, or mass spectrometry.
Experimental Workflow: Mass Spectrometry Analysis of Biotinylated Peptides
The following diagram illustrates a typical workflow for the identification and quantification of biotinylated peptides using mass spectrometry.
Caption: Workflow for Mass Spectrometry Analysis.
Signaling Pathways and Logical Relationships
The choice of biotinylation reagent is dictated by the specific biological question being addressed. The following diagram illustrates the logical relationship between the target functional group on a protein and the appropriate choice of biotinylation reagent.
Caption: Reagent Selection Logic.
Conclusion
The specificity of biotinylation is paramount for generating high-quality, reliable data in proteomics and other areas of biological research. This compound offers a method for labeling carboxyl groups, providing an alternative to the more common amine-reactive reagents. While direct quantitative data on its specificity is limited, its distinct targeting mechanism makes it a valuable tool for specific applications where lysine residues are either scarce or need to be avoided.
In contrast, Sulfo-NHS-SS-Biotin is a well-established reagent for labeling primary amines with high efficiency. However, researchers must be mindful of potential off-target reactions and optimize their experimental conditions accordingly.
The choice between this compound and Sulfo-NHS-SS-Biotin, or other biotinylation reagents, should be guided by the specific protein of interest, the available functional groups, and the downstream application. The experimental protocols and workflows provided in this guide serve as a starting point for developing a robust and specific biotinylation strategy.
References
Safety Operating Guide
Navigating the Disposal of Biotinyl Cystamine-d4: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers
Understanding the Compound: Key Data
While a specific Safety Data Sheet (SDS) for Biotinyl Cystamine-d4 is not publicly available, we can compile relevant data based on its structure and related compounds. This compound is a complex molecule containing a biotin moiety, a disulfide bond, and deuterated cystamine. The presence of the thiol group in its reduced form and the overall chemical structure warrant careful handling and disposal.
| Property | Value | Source/Note |
| Chemical Name | This compound | - |
| Molecular Formula | C₁₄H₂₂D₄N₄O₂S₃ | Based on chemical structure. |
| Molecular Weight | Approximately 382.6 g/mol | Based on chemical structure. |
| Known Hazards | Harmful if swallowed (inferred). | Based on the SDS for the related compound Cysteamine Hydrochloride, which is a component of the non-biotinylated structure.[1][2] |
| Primary Safety Concerns | Ingestion, skin, and eye contact. | General precaution for handling chemical reagents. Cysteamine hydrochloride is a known skin and eye irritant.[2][3] |
| Environmental Hazards | Do not let product enter drains. | Based on the SDS for Cysteamine Hydrochloride.[1][4] Some data suggests cysteamine is readily biodegradable, but it should still be treated as hazardous waste.[5] |
Procedural Guidance for Disposal
Given the absence of a specific SDS for this compound, a conservative approach to disposal is mandatory. The following steps provide a general framework for safe handling and disposal. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal protocol.
Step 1: Personal Protective Equipment (PPE)
Always wear appropriate PPE when handling this compound. This includes:
-
Safety Goggles: To protect from potential splashes.
-
Chemical-Resistant Gloves: Nitrile or other appropriate gloves should be worn.
-
Laboratory Coat: To protect skin and clothing.
Step 2: Waste Segregation and Collection
All waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, tubes), and solutions, should be collected in a designated, sealed, and clearly labeled hazardous waste container.[1][3]
Step 3: Spill Management
In the event of a spill, avoid generating dust from the solid form.[1]
-
Use appropriate tools to carefully collect the spilled material.[3]
-
Place the collected material into a sealed container for disposal.[1][3]
-
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
Step 4: Consultation and Final Disposal
Contact your institution's EHS department to determine the appropriate waste stream and final disposal method. Provide them with all available information on the compound. Disposal must be in accordance with local, state, and federal regulations.[3][4]
Experimental Protocols and Signaling Pathways
Biotinyl Cystamine is a crosslinking photoaffinity label ligand. Such reagents are often used in "pull-down" assays to isolate and identify protein binding partners. The disulfide bond in the cystamine portion is cleavable by reducing agents, allowing for the release of the captured proteins after isolation.
Visualizing the Disposal Workflow
To aid in understanding the logical steps for chemical waste disposal in a research setting, the following diagram illustrates a general workflow.
References
Essential Safety and Logistics for Handling Biotinyl Cystamine-d4
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of specialized chemical reagents is paramount. This document provides immediate, essential safety and logistical information for the handling and disposal of Biotinyl Cystamine-d4, a crosslinking photoaffinity label ligand. The following procedural guidance is designed to be a preferred source for laboratory safety and chemical handling, building a foundation of trust through value-added information beyond the product itself.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment:
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles are recommended to protect against potential projectiles and splashes.[1] |
| Hand Protection | Disposable Nitrile Gloves | Thin disposable gloves (e.g., 4, 6, or 8 mil blue nitrile gloves) provide a contact barrier and should be disposed of immediately if contamination is suspected.[2] For extended handling, thicker gloves may be appropriate. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect against skin contact. |
| Respiratory Protection | Not generally required | Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.[2] |
Safe Handling and Operational Plan
Adherence to a strict operational protocol is crucial to ensure safety and experimental integrity when working with this compound.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, thoroughly review the available safety information for related compounds such as Cysteamine-d4 (hydrochloride) and D(+)-Biotin.[3][4] Ensure that a designated work area, preferably within a chemical fume hood, is clean and prepared with absorbent bench paper.[2]
-
Personal Protective Equipment: Don all required PPE as outlined in the table above.
-
Weighing and Aliquoting: If working with a solid form, conduct all weighing and aliquoting within a chemical fume hood or a ventilated balance enclosure to minimize inhalation of dust particles.
-
Dissolving: When preparing solutions, add the solvent to the solid reagent slowly to avoid splashing.
-
Reactions and Use: Keep all containers with this compound tightly sealed when not in use. Perform all experimental procedures involving this reagent within a well-ventilated fume hood.
-
Post-Handling: After handling, wash hands thoroughly with soap and water. Clean and decontaminate all work surfaces and equipment.
Spill Management and First Aid
Accidents can happen, and a clear, immediate response plan is essential.
In Case of a Spill:
-
Evacuate and Secure: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity. Restrict access to the spill area.[5]
-
Don PPE: If not already wearing them, put on appropriate PPE, including gloves and eye protection.[5]
-
Contain and Absorb: For small spills, use a non-combustible absorbent material like sand, earth, or vermiculite to contain the spillage.[5]
-
Collect and Dispose: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[5]
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse the opened eye for several minutes under running water.[3] Seek medical attention.[6] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes.[6] If skin irritation persists, consult a physician.[6] |
| Inhalation | Move to fresh air. If you feel unwell, consult a doctor.[3] |
| Ingestion | Rinse your mouth and then drink plenty of water.[6] Immediately call a poison center or doctor.[3] |
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Disposal Procedure:
-
Waste Collection: Collect all waste containing this compound, including unused reagent, contaminated absorbent materials, and disposable PPE, in a designated and clearly labeled hazardous waste container.
-
Labeling: Attach a completed hazardous waste tag to the container as soon as the first drop of waste is added.[5]
-
Storage: Store the hazardous waste in a closed container, within secondary containment, in a designated storage location.[5]
-
Disposal Request: Dispose of the chemical waste through your institution's Environmental Health & Safety (EH&S) office by submitting a hazardous waste pick-up request.[5] Do not dispose of this material down the drain or in the regular trash.
Workflow and Logical Relationships
To visualize the handling and disposal process, the following diagram outlines the key decision points and steps.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. studylib.net [studylib.net]
- 6. fishersci.nl [fishersci.nl]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
